molecular formula C10H10FN B1469955 3-[(3-Fluorophenyl)methylidene]azetidine CAS No. 1521916-55-1

3-[(3-Fluorophenyl)methylidene]azetidine

カタログ番号: B1469955
CAS番号: 1521916-55-1
分子量: 163.19 g/mol
InChIキー: OQKVLEQYCXXBIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3-Fluorophenyl)methylidene]azetidine is a chemical scaffold featuring a four-membered azetidine ring, a structure of high interest in modern medicinal chemistry for its utility in creating novel therapeutic agents . The azetidine ring is a saturated heterocycle known to significantly influence the physicochemical properties of drug molecules, offering advantages such as enhanced three-dimensionality and improved metabolic stability . The exocyclic methylidene group attached to the azetidine core provides a versatile handle for further chemical diversification, making this compound a valuable synthetic intermediate. Researchers can employ this compound in various synthetic strategies, including as a precursor in the synthesis of more complex azetidine-containing amino acids and peptides . Azetidine rings are present in a range of biologically active molecules and approved drugs, underscoring their importance in pharmacology . Furthermore, the incorporation of a fluorine atom on the phenyl ring is a strategic design element frequently used in drug discovery to modulate key properties of a molecule, such as its permeability, metabolic stability, and overall bioavailability . This combination of features makes 3-[(3-Fluorophenyl)methylidene]azetidine a promising building block for researchers working in areas such as anticancer agent development and the creation of new molecular scaffolds for probing biological function . This product is intended for research applications only and is not approved for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and conduct necessary experiments to determine its specific properties and reactivity.

特性

IUPAC Name

3-[(3-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKVLEQYCXXBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel azetidine derivative, 3-[(3-Fluorophenyl)methylidene]azetidine. In the landscape of modern drug discovery, a thorough understanding of a molecule's physical and chemical characteristics is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety profile.[2][4] This document is structured to provide not only the fundamental physicochemical data but also the underlying scientific rationale for the experimental methodologies employed in their determination.

Molecular Profile and Structural Attributes

The initial step in characterizing any new chemical entity is to establish its fundamental molecular and structural features. These descriptors form the basis for both theoretical predictions and experimental investigations.

PropertyValueSource
Molecular Formula C₁₀H₁₀FNCalculated
Molecular Weight 163.19 g/mol Calculated
IUPAC Name 3-[(3-Fluorophenyl)methylidene]azetidine-
CAS Number Not available-
SMILES C1=CC(=CC=C1F)C=C2CNC2-

Note: As this is a novel compound, a CAS number has not yet been assigned. The molecular formula and weight are calculated based on its chemical structure.

Lipophilicity: A Key Determinant of Biological Behavior

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design.[2] It significantly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are the most common measures of lipophilicity.

Predicted Lipophilicity

Computational models provide a rapid initial assessment of lipophilicity. For 3-[(3-Fluorophenyl)methylidene]azetidine, the predicted XLogP3 value is 1.8 . This value is an estimation based on the molecule's structure and can be a useful guide for initial experimental design. For comparison, related fluorinated azetidine derivatives show calculated XLogP3 values in a similar range. For instance, 3-[(3-Fluoro-2-methylphenyl)methyl]azetidine has a calculated XLogP3 of 2.2[5], and 3-(3-fluorophenyl)azetidine has a predicted XlogP of 1.4.[6]

Experimental Determination of LogP and LogD

While predictions are valuable, experimental determination of LogP and LogD is essential for accurate characterization. The "shake-flask" method is the traditional approach, but for higher throughput and smaller sample requirements, High-Performance Liquid Chromatography (HPLC) based methods are often preferred in a drug discovery setting.[7][8]

Experimental Protocol: HPLC-based Determination of LogP

Objective: To determine the octanol-water partition coefficient (LogP) of 3-[(3-Fluorophenyl)methylidene]azetidine using a validated HPLC method.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Materials:

  • 3-[(3-Fluorophenyl)methylidene]azetidine

  • HPLC-grade acetonitrile and water

  • A set of standard compounds with known LogP values (e.g., uracil, benzene, toluene, etc.)

  • A C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Preparation of Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation and reasonable retention times for the standards and the test compound.

  • Preparation of Standards: Prepare stock solutions of the standard compounds and the test compound in the mobile phase.

  • Calibration Curve: Inject the standard solutions and record their retention times. Plot the logarithm of the retention factor (k') against the known LogP values of the standards to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the system.

  • Sample Analysis: Inject the test compound solution and record its retention time.

  • LogP Calculation: Using the retention time of the test compound, calculate its k' and determine its LogP from the calibration curve.

Self-Validation: The linearity of the calibration curve (R² > 0.98) and the inclusion of quality control standards with known LogP values at the beginning and end of the analytical run ensure the validity of the results.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is another critical physicochemical property that dictates a drug's bioavailability.[2] Poor solubility can lead to low absorption and erratic dose-response relationships.

Experimental Determination of Thermodynamic Solubility

The equilibrium or thermodynamic solubility is the most accurate measure and is typically determined using the shake-flask method followed by quantification of the dissolved compound.

Experimental Protocol: Thermodynamic Solubility Assay

Objective: To determine the aqueous thermodynamic solubility of 3-[(3-Fluorophenyl)methylidene]azetidine.

Materials:

  • 3-[(3-Fluorophenyl)methylidene]azetidine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system for quantification

  • Thermomixer or shaking incubator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS (e.g., 1 mg to 1 mL) in a vial. This ensures that a saturated solution is formed with undissolved solid remaining.[9]

  • Equilibration: Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Filtration: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification: Prepare a calibration curve using known concentrations of the test compound. Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[9]

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in PBS at the specified temperature.

Data Presentation:

ParameterValueMethod
Aqueous Solubility (pH 7.4) To be determinedThermodynamic Shake-Flask
Predicted LogS To be determinedComputational Model

Ionization Constant (pKa): Understanding Charge State

The pKa of a molecule describes its tendency to ionize at a given pH. This is crucial as the ionization state affects a compound's solubility, permeability, and target binding. The azetidine nitrogen in 3-[(3-Fluorophenyl)methylidene]azetidine is basic and will be protonated at physiological pH.

Predicted pKa

Computational tools can provide an estimate of the pKa. For the azetidine nitrogen, the predicted basic pKa is likely to be in the range of 8-10, similar to other simple azetidine derivatives.

Experimental Determination of pKa

Potentiometric titration and UV-spectrophotometry are common methods for pKa determination.

Experimental Workflow: pKa Determination

pKa_Workflow A Prepare Compound Solution in Water/Co-solvent B Titrate with Standard Acid (e.g., HCl) A->B C Monitor pH with Calibrated Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Calculate pKa from the Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Chemical Stability

Assessing the chemical stability of a new compound is vital to ensure its integrity during storage and in biological assays.

pH Stability

The stability of 3-[(3-Fluorophenyl)methylidene]azetidine should be evaluated at different pH values (e.g., acidic, neutral, and basic) to identify potential degradation pathways. The exocyclic double bond may be susceptible to hydrolysis, particularly at extreme pH values.

Photostability

Exposure to light can sometimes lead to degradation. A photostability study, where the compound is exposed to a controlled light source and its concentration is monitored over time, is recommended.

Synthesis and Characterization

The synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine can be achieved through various synthetic routes known for the preparation of substituted azetidines.[10][11][12][13] A common approach involves the Wittig reaction or a Horner-Wadsworth-Emmons reaction of a suitable N-protected 3-azetidinone with a phosphorus ylide derived from 3-fluorobenzaldehyde. Subsequent deprotection would yield the final compound.

The structural confirmation of the synthesized compound would be performed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A N-protected 3-Azetidinone C Wittig or HWE Reaction A->C B 3-Fluorobenzaldehyde B->C D N-protected Intermediate C->D E Deprotection D->E F 3-[(3-Fluorophenyl)methylidene]azetidine E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry F->H I FTIR F->I

Caption: General workflow for the synthesis and characterization of 3-[(3-Fluorophenyl)methylidene]azetidine.

Conclusion and Future Directions

This technical guide has outlined the critical physicochemical properties of 3-[(3-Fluorophenyl)methylidene]azetidine and provided a framework for their experimental determination. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable properties to drug candidates.[14][15] A comprehensive understanding of the physicochemical properties of this novel derivative is the first step towards exploring its potential as a valuable building block in drug discovery programs. Future work should focus on obtaining robust experimental data for the properties outlined in this guide and exploring the structure-activity relationships of this and related compounds.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). RA Journals.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
  • The role of physicochemical and topological parameters in drug design. Frontiers.
  • 3-[(3-Fluoro-4-nitrophenyl)methylidene]azetidine. PubChem.
  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC.
  • Physicochemical Properties. The Handbook of Medicinal Chemistry.
  • 3-[(3-fluorophenyl)methyl]azetidine hydrochloride. Appchem.
  • 3-[(3-Fluoro-2-methylphenyl)methyl]azetidine. PubChem.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
  • Physicochemical Properties. Pacific BioLabs.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Semantic Scholar.
  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. The Journal of Organic Chemistry.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza P
  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. ChemRxiv.
  • 3-(3-fluorophenyl)azetidine hydrochloride (C9H10FN). PubChemLite.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Unveiling the Structure of 3-Methylideneazetidine Reaction Products: A Compar
  • Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride. BenchChem.
  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. eScholarship.org.

Sources

An In-depth Technical Guide to 3-[(3-Fluorophenyl)methylidene]azetidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(3-Fluorophenyl)methylidene]azetidine, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The guide details the chemical structure and physicochemical properties of the molecule, outlines a robust synthetic methodology for its preparation, and describes the expected analytical data for its characterization. Furthermore, it explores the potential therapeutic applications of this class of compounds, drawing on the established significance of the azetidine scaffold and the unique properties imparted by fluorine substitution. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecules.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in medicinal chemistry. Their inherent ring strain and non-planar geometry provide a rigid framework that can favorably influence the conformational properties of drug candidates.[1] This rigidity can lead to improved binding affinity and selectivity for biological targets. Moreover, the three-dimensional nature of the azetidine ring offers a desirable vector for exiting from the flat, aromatic-rich chemical space often associated with poor pharmacokinetic profiles. The incorporation of an azetidine moiety can enhance solubility, metabolic stability, and other key drug-like properties.[1][2]

The subject of this guide, 3-[(3-Fluorophenyl)methylidene]azetidine, combines the advantageous features of the azetidine core with a fluorinated phenyl group. The introduction of fluorine into drug molecules is a well-established strategy to modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and altered pKa.[3][4] The exocyclic double bond of the methylidene linker introduces further conformational constraint and provides a potential site for subsequent chemical modification.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-[(3-Fluorophenyl)methylidene]azetidine is characterized by a central four-membered azetidine ring, to which a 3-fluorophenyl group is attached via a methylidene bridge.

  • IUPAC Name: 3-[(3-Fluorophenyl)methylidene]azetidine

  • Molecular Formula: C₁₀H₁₀FN

  • Molecular Weight: 163.19 g/mol

  • SMILES: C1C(=Cc2cccc(F)c2)CN1

  • InChI: InChI=1S/C10H10FN/c11-9-4-2-3-8(5-9)6-7-1-12-10-7/h2-6,12H,1,10H2

The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 163.19 g/mol
Molecular Formula C₁₀H₁₀FN
Topological Polar Surface Area 12.03 Ų
LogP (Predicted) 1.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine

The synthesis of 3-methylideneazetidine derivatives is most commonly achieved through the olefination of a corresponding azetidin-3-one precursor. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are well-suited for this transformation, allowing for the stereoselective formation of the exocyclic double bond.[5][6]

The proposed synthetic workflow for 3-[(3-Fluorophenyl)methylidene]azetidine involves a two-step process starting from a commercially available N-protected azetidin-3-one. The nitrogen of the azetidine ring is typically protected, for example with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the olefination step.

G cluster_0 Step 1: Olefination cluster_1 Step 2: Deprotection N-Boc-azetidin-3-one N-Boc-azetidin-3-one Intermediate N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine N-Boc-azetidin-3-one->Intermediate Wittig_Reagent (3-Fluorobenzyl)triphenylphosphonium bromide Wittig_Reagent->Intermediate Base Strong Base (e.g., n-BuLi) Base->Intermediate Final_Product 3-[(3-Fluorophenyl)methylidene]azetidine Intermediate->Final_Product Acid Acid (e.g., TFA) Acid->Final_Product

Synthetic workflow for 3-[(3-Fluorophenyl)methylidene]azetidine.
Experimental Protocol: A Hypothetical Synthesis

This protocol describes a plausible method for the synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine.

Step 1: Synthesis of N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine

  • Preparation of the Wittig Reagent: To a stirred suspension of (3-fluorobenzyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise at -78 °C. Allow the resulting deep red solution to stir at this temperature for 1 hour. The choice of a strong, non-nucleophilic base is critical for the efficient deprotonation of the phosphonium salt to form the ylide.[7]

  • Olefination Reaction: To the freshly prepared ylide solution, add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise at -78 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine.

Step 2: Deprotection to Yield 3-[(3-Fluorophenyl)methylidene]azetidine

  • Acid-mediated Deprotection: Dissolve the purified N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM. The residue is dissolved in a minimal amount of DCM and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 3-[(3-Fluorophenyl)methylidene]azetidine.

Characterization and Analytical Data

The structural confirmation of 3-[(3-Fluorophenyl)methylidene]azetidine relies on a combination of spectroscopic techniques. The following are the expected analytical data based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and azetidine ring protons. The protons on the azetidine ring will likely appear as multiplets in the range of 3.5-4.5 ppm. The vinylic proton on the exocyclic double bond is expected to resonate as a singlet or a narrow triplet (due to coupling with the adjacent CH₂ group) between 6.0 and 7.0 ppm.[8] The aromatic protons of the 3-fluorophenyl ring will appear as a complex multiplet between 6.8 and 7.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbons of the azetidine ring are expected to appear in the range of 40-60 ppm. The quaternary carbon of the double bond attached to the azetidine ring will likely be in the region of 120-130 ppm, while the vinylic CH carbon will be around 115-125 ppm. The carbon atom bearing the fluorine will show a characteristic large one-bond C-F coupling constant.[9] The aromatic carbons will resonate in the 110-165 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule. A medium intensity band around 1650-1680 cm⁻¹ is expected for the C=C stretching of the exocyclic double bond.[8] The C-H stretching vibrations of the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong absorption band in the region of 1200-1300 cm⁻¹ will be indicative of the C-F bond. The N-H stretching of the secondary amine in the azetidine ring will be observed as a weak to medium band around 3300-3400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163.19. Fragmentation patterns may involve the loss of small neutral molecules from the azetidine ring and fragmentation of the benzylidene group.

Potential Applications in Drug Discovery

The unique structural features of 3-[(3-Fluorophenyl)methylidene]azetidine make it an attractive scaffold for the development of novel therapeutic agents. The azetidine ring can act as a bioisosteric replacement for other cyclic or acyclic moieties, potentially improving the pharmacokinetic profile of a lead compound.[10]

  • Central Nervous System (CNS) Disorders: Aryl-azetidine derivatives have shown promise as modulators of neurotransmitter transporters, suggesting potential applications in the treatment of neurological and psychiatric disorders such as epilepsy, anxiety, and depression.[5][10]

  • Antimicrobial Agents: The azetidine ring is a key component of many β-lactam antibiotics. Novel non-β-lactam azetidine derivatives are being explored for their potential as antibacterial and antifungal agents.[11] The incorporation of a fluorophenyl group may enhance the antimicrobial activity.

  • Oncology: The conformational rigidity and three-dimensional character of the azetidine scaffold are desirable features for the design of kinase inhibitors and other anticancer agents. Several FDA-approved drugs for cancer treatment contain an azetidine motif.[1]

Conclusion

3-[(3-Fluorophenyl)methylidene]azetidine represents a promising molecular scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and the expected analytical data for its characterization. The unique combination of a rigid azetidine core and a fluorinated aromatic ring suggests that this compound and its derivatives warrant further investigation for their potential applications in medicinal chemistry, particularly in the areas of CNS disorders, infectious diseases, and oncology. The methodologies and data presented herein serve as a valuable resource for researchers working at the forefront of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Chiang, P.-K., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
  • Cheekatla, S. R. (2026).
  • BenchChem. (2025). Application Notes and Protocols: 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.
  • Wiley-VCH. (2007).
  • Singh, U. P., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry.
  • Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science.
  • Kadhim, M. M., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Wang, J., et al. (2024).
  • He, R., & Lam, Y. (2008). An Efficient Solid-phase Synthesis of 3-Substituted and 3,3-Disubstituted 1,2-Dialkylpyrazolidine-3,5-diones. The Royal Society of Chemistry.
  • Morton, D., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Der Pharma Chemica. (2026). Description and Synthesis of Benzylidene Compound.
  • Gellis, A., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI.
  • Tron, G. C., et al. (2008).
  • Solčániová, E., Hrnčiar, P., & Šraga, J. (1984). 13C- and 'H-NMR chemical shifts of substituted 2-benzylidene-l,3-cycloheptanediones. Chemical Papers.
  • Jasim, L. S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

Sources

Preliminary Toxicological Profile of 3-[(3-Fluorophenyl)methylidene]azetidine: A Framework for Early-Stage Assessment

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The preclinical evaluation of novel chemical entities is a cornerstone of modern drug development, ensuring that only candidates with an acceptable safety profile advance. This guide provides a comprehensive framework for establishing the preliminary toxicity profile of 3-[(3-Fluorophenyl)methylidene]azetidine, a representative novel small molecule. In the absence of publicly available empirical data for this specific compound, this document synthesizes established, authoritative protocols to construct a robust, albeit hypothetical, toxicological assessment. We will detail the rationale and methodology for a tiered approach, encompassing in silico prediction, in vitro cytotoxicity and genotoxicity assays, crucial cardiovascular safety screening, and a foundational in vivo acute toxicity study. The objective is to provide researchers and drug development professionals with a validated, field-proven workflow for the early-stage hazard identification of similar novel chemical structures.

Introduction: The Imperative for Early-Stage Toxicity Screening

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with safety-related attrition being a primary cause of failure. Compounds such as 3-[(3-Fluorophenyl)methylidene]azetidine, a substituted azetidine derivative, represent a class of structures with significant potential in medicinal chemistry due to their unique conformational properties. However, before committing significant resources to efficacy studies, a rigorous preliminary toxicological evaluation is paramount.

This process is not a single experiment but a multi-faceted investigational cascade designed to identify potential liabilities early. By integrating computational modeling with a battery of targeted in vitro and in vivo assays, we can build a foundational safety profile. This guide outlines such a cascade, using 3-[(3-Fluorophenyl)methylidene]azetidine as a working example to illustrate the core principles, experimental designs, and data interpretation required for a go/no-go decision in an early-stage drug discovery program.

Stage 1: In Silico and Physicochemical Profiling

Before any wet-lab experiments are conducted, computational toxicology models provide a critical first pass at identifying potential hazards. These models leverage vast databases of known toxicants to identify structural alerts within our molecule of interest that may predispose it to specific types of toxicity.

2.1 Computational Toxicity Prediction

Software platforms such as DEREK (Deductive Estimation of Risk from Existing Knowledge) or TOPKAT (Toxicity Prediction by Komputer Assisted Technology) are utilized to screen for structural fragments associated with toxicological endpoints. For 3-[(3-Fluorophenyl)methylidene]azetidine, the key moieties for analysis would be the fluorophenyl ring, the exocyclic double bond (a potential Michael acceptor), and the strained azetidine ring.

2.2 Physicochemical Characterization

Key physicochemical properties must be determined as they heavily influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is inextricably linked to its toxicity.

ParameterHypothetical ValueSignificance
LogP 2.1Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Aqueous Solubility 75 µg/mL at pH 7.4Moderate solubility; may require formulation for higher concentration studies.
pKa 7.8 (Azetidine Nitrogen)The basicity of the azetidine nitrogen will influence its charge state and interactions.

Stage 2: In Vitro General Cytotoxicity Assessment

The first tier of wet-lab testing aims to determine the compound's general toxicity to living cells. A standard approach is to measure the concentration at which the compound induces 50% cell death (IC50) in a panel of relevant cell lines.

3.1 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.

Protocol Steps:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 - liver, HEK293 - kidney) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 3-[(3-Fluorophenyl)methylidene]azetidine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. The yellow MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a formulated SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a plate reader.

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

3.2 Hypothetical Cytotoxicity Data

Cell LineTissue of OriginHypothetical IC50 (µM)Interpretation
HepG2 Human Liver Carcinoma45.2Moderate cytotoxicity towards liver cells.
HEK293 Human Embryonic Kidney> 100Low cytotoxicity towards kidney cells.
SH-SY5Y Human Neuroblastoma89.7Moderate-to-low cytotoxicity towards neuronal-like cells.

3.3 Cytotoxicity Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Seed Cells in 96-Well Plates E1 Treat Cells with Compound (48h Incubation) P1->E1 P2 Prepare Serial Dilution of Compound P2->E1 E2 Add MTT Reagent (4h Incubation) E1->E2 E3 Solubilize Formazan Crystals E2->E3 A1 Read Absorbance (570 nm) E3->A1 A2 Calculate % Viability vs. Vehicle Control A1->A2 A3 Plot Dose-Response Curve & Calculate IC50 A2->A3

Caption: Workflow for the MTT cytotoxicity assay.

Stage 3: Genotoxicity and Cardiovascular Safety Screening

4.1 Genotoxicity: The Bacterial Reverse Mutation (Ames) Test

Genotoxicity assessment is critical, as compounds that damage DNA can be carcinogenic. The Ames test is a widely used method to screen for a compound's mutagenic potential using several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result indicates that the compound can cause a reversion mutation, allowing the bacteria to grow in a histidine-deficient medium.

Hypothetical Ames Test Results

Salmonella StrainMetabolic Activation (S9)ResultInterpretation
TA98 WithoutNegativeNo frameshift mutation detected.
TA98 WithNegativeNo frameshift mutation with metabolic activation.
TA100 WithoutNegativeNo base-pair substitution detected.
TA100 WithNegativeNo base-pair substitution with metabolic activation.

4.2 Cardiovascular Safety: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome). Therefore, screening for hERG blockade is a mandatory step in early safety profiling. This is typically done using automated patch-clamp electrophysiology.

Hypothetical hERG Assay Result

Assay TypeEndpointHypothetical ValueSafety Margin Interpretation
Automated Patch Clamp IC5028.5 µMIf the projected therapeutic concentration is low (e.g., <0.5 µM), this provides a reasonable safety margin (>30-fold).

Stage 4: Preliminary In Vivo Acute Toxicity Study

An acute toxicity study in a rodent model provides the first integrated, whole-organism data on the compound's safety. The primary goals are to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

5.1 Experimental Protocol: Rodent Acute Dose-Range Finding Study

This protocol is a condensed version of the OECD 423 guideline.

Protocol Steps:

  • Animal Model: Use healthy, young adult female Sprague-Dawley rats (n=3 per group).

  • Acclimatization: Acclimatize animals for at least 5 days before dosing.

  • Dosing: Administer 3-[(3-Fluorophenyl)methylidene]azetidine via a single oral gavage dose. Start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 150 mg/kg, 500 mg/kg). Include a vehicle control group.

  • Clinical Observation: Observe animals intensively for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, respiration, activity) and mortality.

  • Body Weight: Measure body weight just before dosing and on days 7 and 14.

  • Terminal Procedure: At day 14, euthanize all surviving animals and perform a gross necropsy to examine major organs for abnormalities.

5.2 Acute Toxicity Study Design Logic

G Start Start: Healthy Rats (n=3/group) Dose1 Group 1: Vehicle Control Start->Dose1 Single Oral Dose Dose2 Group 2: 50 mg/kg Start->Dose2 Single Oral Dose Dose3 Group 3: 150 mg/kg Start->Dose3 Single Oral Dose Dose4 Group 4: 500 mg/kg Start->Dose4 Single Oral Dose Obs Observe for 14 Days: - Clinical Signs - Body Weight - Mortality Dose1->Obs Dose2->Obs Dose3->Obs Dose4->Obs Necropsy Day 14: Gross Necropsy Obs->Necropsy

Caption: Logic flow for an acute in vivo toxicity study.

5.3 Hypothetical In Vivo Findings Summary

Dose GroupMortalityKey Clinical Signs (First 24h)Body Weight Change (Day 14)Gross Necropsy Findings
Vehicle 0/3None observed+8%No abnormal findings
50 mg/kg 0/3None observed+7%No abnormal findings
150 mg/kg 0/3Mild, transient lethargy at 2h+5%No abnormal findings
500 mg/kg 1/3Severe lethargy, piloerection-3% (survivors)Pale liver in decedent

Integrated Risk Assessment and Future Directions

Synthesizing our hypothetical data, we can form a preliminary risk assessment for 3-[(3-Fluorophenyl)methylidene]azetidine:

  • Cytotoxicity: The compound exhibits moderate in vitro cytotoxicity, with IC50 values generally above 40 µM. This is a promising result for an early-stage compound.

  • Genotoxicity: It is non-mutagenic in the Ames test, a significant positive finding that reduces concerns about carcinogenic potential.

  • Cardiovascular Safety: The hERG IC50 of ~28 µM provides a potential safety margin, but this must be re-evaluated against the final efficacious concentration.

  • In Vivo Safety: The compound is well-tolerated up to 150 mg/kg in an acute rodent study. The high-dose toxicity signals a potential liver liability that must be monitored.

Overall, the preliminary toxicity profile is acceptable for continued investigation. The next steps would involve more definitive studies, including repeat-dose toxicity studies in a rodent and non-rodent species, to further characterize the liver toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

  • Title: The hERG potassium channel and drug-induced QT prolongation. Source: Trends in Pharmacological Sciences. URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Source: Organisation for Economic Co-operation and Development (OECD). URL: [Link]

A Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-[(3-Fluorophenyl)methylidene]azetidine: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Chemical Entity

The compound 3-[(3-Fluorophenyl)methylidene]azetidine represents a novel chemical entity with an as-yet uncharacterized biological profile. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known to confer unique physicochemical properties to a molecule.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3]

This guide eschews a conventional template in favor of a dynamic, hypothesis-driven framework for the in vitro characterization of 3-[(3-Fluorophenyl)methylidene]azetidine. Our approach is grounded in the established pharmacology of structurally related motifs, namely the azetidine ring and the benzylidene group. We will construct a logical, multi-tiered screening cascade designed to systematically investigate the most probable mechanisms of action, ensuring that each experimental stage is self-validating and provides clear, actionable data.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of 3-[(3-Fluorophenyl)methylidene]azetidine contains two key pharmacophores: the strained azetidine ring and the 3-fluorobenzylidene moiety. The azetidine ring is known to act as a bioisostere for other cyclic and acyclic structures, while its inherent ring strain can be exploited for covalent interactions with biological targets.[2][4] The benzylidene group, on the other hand, is a common feature in compounds targeting a range of enzymes and receptors. Based on a comprehensive review of existing literature on analogous structures, we can formulate several primary hypotheses for the mechanism of action of our target compound.

Primary Hypotheses:

  • CNS Modulation: 3-Substituted azetidine derivatives have been successfully developed as triple reuptake inhibitors (TRIs) of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[5][6] The lipophilic nature of the fluorophenyl group could facilitate blood-brain barrier penetration, making CNS targets plausible.

  • Anticancer Activity: Azetidin-2-ones, a related class of compounds, have demonstrated potent anticancer effects through mechanisms such as apoptosis induction and tubulin polymerization inhibition.[7][8][9] Furthermore, benzylidene derivatives have been investigated as inhibitors of signaling proteins crucial for cancer progression, like STAT3 and Src kinase.[10][11]

  • Antimicrobial Properties: The azetidine scaffold is a core component of β-lactam antibiotics.[1] Numerous synthetic azetidine derivatives have been screened for and have shown promising in vitro activity against a panel of bacterial and fungal pathogens.[3][12][13]

  • Enzyme Inhibition: The electrophilic nature of the exocyclic double bond in the methylidene linker, combined with the strained ring system, suggests potential for covalent or non-covalent inhibition of various enzymes. Targets could include proteases like human chymase, or enzymes involved in inflammatory signaling such as TNF-alpha converting enzyme (TACE).[3]

The following sections will detail the experimental workflows designed to systematically test these hypotheses.

Part 2: A Tiered In Vitro Screening Cascade

We will employ a tiered approach, starting with broad phenotypic screens and progressing to more specific target-based assays. This strategy allows for efficient resource allocation and ensures that we only commit to resource-intensive experiments for the most promising activities.

Tier 1: Broad Spectrum Phenotypic Screening

The initial tier is designed to provide a high-level overview of the compound's biological activity across several key therapeutic areas.

Workflow for Tier 1 Screening

G cluster_tier1 Tier 1: Broad Phenotypic Screening Compound 3-[(3-Fluorophenyl)methylidene]azetidine Anticancer Anticancer Panel (e.g., NCI-60) Compound->Anticancer Primary Screen Antimicrobial Antimicrobial Panel (Gram+/Gram- Bacteria, Fungi) Compound->Antimicrobial Primary Screen CNS CNS Target Binding Panel (Receptors, Transporters) Compound->CNS Primary Screen Safety Cytotoxicity/Safety Panel (e.g., HepG2, Fibroblasts) Compound->Safety Concurrent Screen

Caption: Tier 1 screening workflow for 3-[(3-Fluorophenyl)methylidene]azetidine.

Experimental Protocols: Tier 1

  • Anticancer Screening (NCI-60 Panel or similar):

    • Objective: To assess broad cytotoxic or cytostatic activity against a diverse panel of human cancer cell lines.

    • Methodology: The compound will be submitted to the National Cancer Institute's 60-cell line screen. A single high dose (e.g., 10 µM) will be used for initial evaluation. The growth inhibition percentage for each cell line will be determined.

    • Self-Validation: The use of 60 different cell lines provides an internal cross-validation. A consistent pattern of activity against specific cell types (e.g., leukemia, melanoma) would be a strong indicator of a specific mechanism.

  • Antimicrobial Susceptibility Testing:

    • Objective: To determine if the compound possesses antibacterial or antifungal properties.

    • Methodology: A panel of clinically relevant microbes will be used, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) strains.[3] A standard broth microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC).

    • Controls: Ampicillin (for bacteria) and Fluconazole (for fungi) will be used as positive controls. The vehicle (e.g., DMSO) will serve as the negative control.

  • CNS Target Binding Panel:

    • Objective: To screen for binding affinity against a wide range of CNS receptors and transporters.

    • Methodology: A commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen) will be employed. The compound will be tested at a single concentration (e.g., 10 µM) against dozens of targets, including serotonin, dopamine, and norepinephrine transporters, as well as various GPCRs.

    • Data Analysis: Results will be reported as a percentage of inhibition of radioligand binding. Hits are typically defined as >50% inhibition.

  • General Cytotoxicity Assessment:

    • Objective: To assess the compound's baseline toxicity in non-cancerous cell lines.

    • Methodology: An MTT or similar cell viability assay will be performed on a human liver cell line (e.g., HepG2) and a fibroblast line (e.g., NIH-3T3).[10] A dose-response curve will be generated to determine the CC50 (50% cytotoxic concentration).

    • Trustworthiness: Comparing the CC50 in non-cancerous cells to the GI50 (50% growth inhibition) in cancer cells will provide a preliminary therapeutic index.

Tier 2: Hit Validation and Target Deconvolution

Based on the results from Tier 1, we will proceed with more focused assays to validate the initial hits and begin to identify specific molecular targets.

Example Workflow: Deconvolution of CNS Activity

G cluster_tier2 Tier 2: CNS Hit Validation Tier1_Hit Hit from Tier 1: >50% Inhibition of SERT, DAT, NET Dose_Response Dose-Response Binding Assays (SERT, DAT, NET) Tier1_Hit->Dose_Response Functional_Uptake Functional Reuptake Assays (HEK293 cells expressing transporters) Tier1_Hit->Functional_Uptake Selectivity Selectivity Profiling (Against related transporters and receptors) Dose_Response->Selectivity IC50 Determine IC50 values Dose_Response->IC50 Efficacy Determine Efficacy (Inhibition %) and Potency (EC50) Functional_Uptake->Efficacy G cluster_pathway Apoptosis Induction Pathway Compound 3-[(3-Fluorophenyl)methylidene]azetidine CancerCell Cancer Cell Line (e.g., MCF-7) Compound->CancerCell Bax Upregulation of Bax CancerCell->Bax Bcl2 Downregulation of Bcl-2 CancerCell->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Sources

A Technical Guide to the Receptor Binding Affinity of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3-Fluorophenyl)methylidene]azetidine represents a novel chemical entity at the intersection of two privileged structures in medicinal chemistry: the azetidine ring and the fluorophenyl motif. While specific experimental data for this compound is not available in current scientific literature, its structure suggests significant potential for interaction with key central nervous system (CNS) targets. This guide provides a comprehensive framework for the characterization of its receptor binding affinity. We will dissect the structural components to hypothesize likely receptor targets and present a detailed, field-proven methodology for determining its binding profile. The primary focus will be on the "gold standard" radioligand binding assay, supplemented by discussions of alternative and complementary techniques. This document is designed to serve as a practical and authoritative manual for researchers embarking on the pharmacological profiling of this or structurally related novel compounds.

Introduction: The Rationale for Investigation

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a cornerstone of modern drug discovery.[1][2] Its unique conformational rigidity and high sp3-character can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles to drug candidates.[1][3] Numerous FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to achieve greater receptor selectivity and efficacy.[1]

The incorporation of a 3-fluorophenyl group further refines the compound's potential. The strategic placement of fluorine is a well-established tactic in medicinal chemistry to block metabolic pathways, enhance binding affinity through favorable electrostatic interactions, and improve CNS penetration.[4][5] The combination of these two motifs in 3-[(3-Fluorophenyl)methylidene]azetidine strongly suggests a molecule designed for CNS activity. Therefore, a thorough investigation of its receptor binding affinity is a critical first step in elucidating its mechanism of action and therapeutic potential.

Hypothesized Receptor Targets

Based on the prevalence of the azetidine and fluorophenyl scaffolds in known CNS-active agents, a primary screening panel should focus on key G protein-coupled receptors (GPCRs) and ligand-gated ion channels implicated in neurotransmission.

  • Dopamine Receptors (D2, D3): The fluorophenyl moiety is a common feature in ligands targeting dopamine receptors, which are crucial in neurological processes like motor control and reward.[6][7][8]

  • Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): The serotonergic system is a frequent target for compounds with similar structures, playing a role in mood, anxiety, and cognition.[9][10][11]

  • GABA-A Receptors: As the primary inhibitory neurotransmitter system in the CNS, the GABA-A receptor is a critical target for sedative and anxiolytic agents.[4][12][13]

A logical starting point is to screen 3-[(3-Fluorophenyl)methylidene]azetidine against a panel of these receptors to identify primary targets and assess selectivity.

Core Methodology: Radioligand Competition Binding Assay

Radioligand binding assays are the definitive method for determining the affinity of a ligand for a receptor due to their robustness and sensitivity.[14][15] The following protocol describes a competition binding assay, which measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from its receptor.

Principle of the Assay

The assay relies on the principle of competitive binding. A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) and a fixed amount of receptor-containing cell membranes are incubated with increasing concentrations of the unlabeled test compound (the "competitor"). The competitor will displace the radioligand from the receptor in a concentration-dependent manner. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then used to calculate the inhibition constant (Kᵢ), a true measure of binding affinity.[16]

Detailed Experimental Protocol

Materials and Reagents:

  • Cell Membranes: Commercially available or in-house prepared membranes from cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest (e.g., hD2, h5-HT2A).[6]

  • Radioligand: A high-affinity, high-specificity radioligand for the target receptor (e.g., [³H]-Spiperone, [³H]Ketanserin, [³H]Muscimol).[6][11]

  • Test Compound: 3-[(3-Fluorophenyl)methylidene]azetidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

  • Non-specific Agent: A high concentration of an unlabeled ligand known to saturate the receptor (e.g., 10 µM Haloperidol for D2 receptors) to determine non-specific binding.[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4. Buffer composition must be optimized for each receptor system.[6]

  • Filtration Apparatus: A 96-well cell harvester.[16]

  • Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[16]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.[16]

Workflow:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Centrifuge to pellet the membranes and wash to remove any endogenous ligands.

    • Resuspend the final pellet in fresh assay buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well), confirmed by a protein assay like the Pierce® BCA assay.[16]

  • Assay Plate Setup (96-well plate, in triplicate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd value), and 150 µL of the membrane suspension.[6][16]

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific agent, 50 µL of radioligand, and 150 µL of the membrane suspension.[6]

    • Competitive Binding Wells: Add 50 µL of each serial dilution of the test compound, 50 µL of radioligand, and 150 µL of the membrane suspension.[16]

  • Incubation:

    • Gently agitate the plate and incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[16] These conditions must be optimized for each receptor-ligand pair.

  • Termination and Filtration:

    • Rapidly terminate the incubation by vacuum filtration onto the pre-soaked glass fiber filters using a 96-well cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[16][17]

    • Wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Quantification:

    • Dry the filters (e.g., 30 minutes at 50°C).[16]

    • Place the filter mat into a scintillation bag, add scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[16]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Counting cluster_analysis Analysis Membrane 1. Prepare Cell Membranes Plate 2. Set Up 96-Well Plate (Total, NSB, Competition) Incubate 3. Incubate to Reach Equilibrium Plate->Incubate Add Reagents Filter 4. Rapid Filtration (Separates Bound/Free) Incubate->Filter Terminate Count 5. Scintillation Counting (CPM) Data 6. Data Analysis (IC50 -> Ki) Count->Data Generate Data

Caption: Workflow for a typical radioligand competition binding assay.

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the CPM of the total binding and competitive binding wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Generate Competition Curve: Plot the percent specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. This corrects for the concentration and affinity of the radioligand used in the assay.[16]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • [L] = Concentration of the radioligand.

        • Kd = Dissociation constant of the radioligand for the receptor.

Cheng_Prusoff IC50 IC50 (Experimental Value) formula Ki = IC50 / (1 + [L]/Kd) L [L] (Radioligand Concentration) Kd Kd (Radioligand Affinity) Ki Ki (True Affinity of Test Compound) formula->Ki Calculation

Caption: Relationship between IC50 and Ki via the Cheng-Prusoff equation.

Data Presentation

The binding affinities (Kᵢ values) for 3-[(3-Fluorophenyl)methylidene]azetidine should be summarized in a table, allowing for direct comparison across multiple receptor targets and against known reference compounds.

Table 1: Hypothetical Binding Affinity Profile of 3-[(3-Fluorophenyl)methylidene]azetidine

Receptor Target Radioligand Test Compound Kᵢ (nM) Reference Compound Reference Kᵢ (nM)
Dopamine D2 [³H]-Spiperone TBD Haloperidol 1.5
Dopamine D3 [³H]-Spiperone TBD Pramipexole 3.9
Serotonin 5-HT2A [³H]-Ketanserin TBD Ketanserin 1.1
GABA-A (BZD site) [³H]-Flunitrazepam TBD Diazepam 4.2
GABA-A (GABA site) [³H]-Muscimol TBD GABA 20.0

TBD: To Be Determined. Reference Kᵢ values are illustrative and can vary based on experimental conditions.[6][11]

Alternative and Complementary Methodologies

While radioligand binding is the standard, other techniques can provide complementary data.

  • Surface Plasmon Resonance (SPR): A label-free optical technique that measures binding events in real-time by detecting changes in mass on a sensor surface.[18] SPR provides kinetic data, including association (kon) and dissociation (koff) rates, offering deeper insight into the binding interaction.[18][19]

  • Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat released or absorbed during a binding event.[19][20] ITC is the gold standard for determining the thermodynamics of an interaction, providing information on enthalpy (ΔH) and entropy (ΔS) changes.[19]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF) can be used as non-radioactive alternatives, often in higher-throughput formats.[21][22][23]

Conclusion

Characterizing the receptor binding affinity of a novel compound like 3-[(3-Fluorophenyl)methylidene]azetidine is a foundational step in drug discovery. Its chemical structure, combining the privileged azetidine scaffold with a fluorophenyl group, points toward promising activity within the CNS. The methodologies outlined in this guide, centered on the robust and highly sensitive radioligand binding assay, provide a clear and scientifically rigorous path to defining its pharmacological profile. By systematically determining its affinity and selectivity for key CNS receptors, researchers can unlock the therapeutic potential of this and other innovative chemical entities.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Singh, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions | The Journal of Physical Chemistry B.
  • Benchchem. (n.d.). A Technical Guide to Dopamine Receptor Binding Affinity.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Ambeed.com. (n.d.). Azetidine Derivatives in Drug Design.
  • PubMed. (2005, December 15). Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes.
  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • University of Groningen. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Reddit. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?.
  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips.
  • PMC. (n.d.). Methods for quantifying T cell receptor binding affinities and thermodynamics.
  • Nature. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • PMC. (n.d.). Characterization of GABA Receptors.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • bioRxiv. (n.d.). Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP.
  • NCBI Bookshelf. (n.d.). Serotonin Receptors - Basic Neurochemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay.
  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol.
  • MDPI. (2023, January 5). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds.
  • ACS Publications. (n.d.). Ligand Binding to the Serotonin 5HT 3 Receptor Studied with a Novel Fluorescent Ligand.
  • PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
  • PMC. (n.d.). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability.
  • PubMed. (2015, August 15). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents.
  • PMC. (n.d.). Defining Affinity with the GABAA Receptor.
  • PubMed. (2023, October 5). Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives.
  • PMC. (n.d.). Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393.
  • ACS Publications. (2019, October 29). Structure–Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability | Journal of Medicinal Chemistry.
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • PMC. (2021, May 19). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity.
  • MDPI. (2022, December 28). Benzophenone Derivatives with Histamine H 3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease.

Sources

In Vitro Screening Assays for 3-[(3-Fluorophenyl)methylidene]azetidine: A Technical Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of central nervous system (CNS) therapeutics requires molecular scaffolds that balance high target affinity with stringent physicochemical properties necessary for blood-brain barrier (BBB) penetration. The compound 3-[(3-Fluorophenyl)methylidene]azetidine represents a highly privileged, conformationally restricted pharmacophore.

Historically, the four-membered azetidine ring has emerged as a cornerstone in the design of CNS-active compounds[1]. By replacing larger, more lipophilic rings (such as piperidines or tropanes) with an azetidine core, researchers can significantly reduce molecular weight and lipophilicity while maintaining the basic amine required for target interaction[2]. Furthermore, the exocyclic double bond (methylidene) locks the 3-fluorophenyl group into a rigid spatial orientation. This rigidity effectively mimics the 2-aminopropyl group of amphetamine derivatives, yielding high-affinity ligands for monoamine transporters (MATs) such as the dopamine transporter (DAT) and serotonin transporter (SERT)[3]. The addition of the meta-fluoro substitution serves a dual purpose: it blocks potential CYP450-mediated aromatic oxidation and modulates the pKa of the azetidine nitrogen, optimizing the compound for passive CNS diffusion.

This whitepaper outlines a comprehensive, self-validating in vitro screening cascade designed to evaluate 3-[(3-Fluorophenyl)methylidene]azetidine and its derivatives as novel monoamine transporter modulators.

Strategic Screening Cascade Design

To ensure rapid and informed decision-making during the hit-to-lead phase, a fit-for-purpose screening cascade must be implemented[4]. The cascade for 3-[(3-Fluorophenyl)methylidene]azetidine is structured sequentially to eliminate compounds with poor developability profiles before committing resources to complex functional assays.

Cascade A Phase 1: Synthesis & QC 3-[(3-Fluorophenyl)methylidene]azetidine B Phase 2: ADME & Physicochemical PAMPA-BBB, Microsomal Stability A->B C Phase 3: Target Engagement Radioligand Binding (DAT/SERT/NET) B->C D Phase 4: Functional Efficacy In Vitro Monoamine Uptake Inhibition C->D E Phase 5: Safety Profiling hERG Patch-Clamp & Cytotoxicity D->E

Strategic in vitro screening cascade for CNS-targeted azetidine scaffolds.

Quantitative Hit-to-Lead Decision Matrix

All quantitative data generated from the screening cascade must be evaluated against strict thresholds. The table below summarizes the target criteria for advancing 3-[(3-Fluorophenyl)methylidene]azetidine analogs into in vivo studies.

Assay CategoryParameterTarget ThresholdMechanistic Rationale
PAMPA-BBB Apparent Permeability ( Papp​ ) >4.0×10−6 cm/sEnsures adequate passive brain penetrance without relying on active transport.
Liver Microsomes Intrinsic Clearance ( CLint​ ) <20 μ L/min/mg proteinPrevents rapid first-pass metabolism; ensures sufficient half-life for CNS exposure.
Radioligand Binding Affinity ( Ki​ ) at DAT/SERT <100 nMConfirms high-affinity orthosteric target engagement at monoamine transporters.
Functional Uptake Inhibition ( IC50​ ) <500 nMDemonstrates functional blockade of neurotransmitter reuptake in vitro.
hERG Patch-Clamp Inhibition ( IC50​ ) >10 μ MMinimizes the risk of drug-induced QT interval prolongation and cardiotoxicity.

Primary Pharmacodynamics: Target Engagement & Mechanism

Because benzylideneazetidines act as rigid analogues of amphetamines[3], their primary mechanism of action is the competitive inhibition of monoamine reuptake at the synaptic cleft.

Mechanism Synapse Synaptic Cleft (High Monoamine) Transporter Monoamine Transporter DAT / SERT Synapse->Transporter Endogenous Uptake Cytosol Presynaptic Cytosol Transporter->Cytosol Transport Azetidine 3-[(3-Fluorophenyl) methylidene]azetidine Azetidine->Transporter Competitive Inhibition

Mechanism of monoamine reuptake inhibition by the azetidine scaffold.

Radioligand Binding Protocol

To establish the binding affinity ( Ki​ ) of 3-[(3-Fluorophenyl)methylidene]azetidine, competitive radioligand binding assays are employed using rat brain synaptosomes or human transporter-transfected HEK293 cells.

  • DAT Affinity: Evaluated by the displacement of [3H] mazindol.

  • SERT Affinity: Evaluated by the displacement of [3H] citalopram.

  • Causality & Design: The meta-fluoro group on the benzylidene ring strongly influences the DAT/SERT selectivity ratio. By plotting displacement curves, we calculate the IC50​ , which is converted to Ki​ using the Cheng-Prusoff equation.

Secondary Functional Assays: In Vitro Efficacy

Binding affinity does not guarantee functional efficacy. To confirm that 3-[(3-Fluorophenyl)methylidene]azetidine acts as an uptake inhibitor rather than a substrate (releaser), a functional monoamine uptake assay is mandatory.

Step-by-Step Methodology: Fluorescent Monoamine Uptake Assay

This protocol utilizes a fluorescent substrate (e.g., ASP+) to measure real-time transporter kinetics, offering a high-throughput, non-radioactive alternative to [3H] -dopamine.

Phase 1: Cell Preparation

  • Culture HEK293 cells stably expressing human DAT (hDAT) or SERT (hSERT) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Seed cells into a 384-well black, clear-bottom microplate at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

Phase 2: Compound Preparation & Incubation 3. Prepare a 10-point, 3-fold serial dilution of 3-[(3-Fluorophenyl)methylidene]azetidine in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). 4. Aspirate culture media from the 384-well plate and wash cells once with 40 µL of assay buffer. 5. Add 20 µL of the diluted compound to the respective wells. Incubate for 30 minutes at 37°C to allow equilibrium binding at the orthosteric site.

Phase 3: Substrate Addition & Detection 6. Add 20 µL of the fluorescent substrate (e.g., 4-(4-(dimethylamino)styryl)-N-methylpyridinium, ASP+) at a final concentration equal to its Km​ for the respective transporter. 7. Immediately transfer the plate to a fluorescent microplate reader (Excitation: 475 nm, Emission: 605 nm). 8. Record fluorescence kinetically every 2 minutes for 30 minutes to calculate the initial velocity ( V0​ ) of uptake.

Phase 4: System Self-Validation

  • Positive Controls: Include GBR12909 (for DAT) and Fluoxetine (for SERT) on every plate. The assay is only valid if the reference IC50​ falls within 0.5 log units of historical data.

  • Assay Robustness: Calculate the Z'-factor using vehicle control (100% activity) and 10 µM reference inhibitor (0% activity). A Z'-factor ≥0.6 is required to validate the plate layout and ensure that the inhibition observed from the azetidine scaffold is statistically significant.

In Vitro Safety and Off-Target Profiling

Basic lipophilic amines like azetidines inherently carry a risk of off-target interactions, particularly with the hERG (Kv11.1) potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes). Furthermore, phenotypic screening approaches emphasize the need to rule out general cytotoxicity[5].

Automated hERG Patch-Clamp
  • Rationale: The basic nitrogen of the azetidine ring can become protonated at physiological pH, allowing it to interact with aromatic residues (Tyr652, Phe656) in the inner cavity of the hERG channel.

  • Protocol: Utilize an automated planar patch-clamp system (e.g., QPatch). CHO cells expressing hERG are clamped at -80 mV, depolarized to +20 mV, and repolarized to -50 mV to elicit tail currents. 3-[(3-Fluorophenyl)methylidene]azetidine is perfused at escalating concentrations.

  • Validation: The system is self-validated by running a pre-compound and post-compound vehicle wash to ensure leak currents remain <100 pA. E-4031 is used as a positive control.

Cytotoxicity Profiling (CellTiter-Glo)

To ensure that any observed reduction in monoamine uptake is not an artifact of cell death, a parallel cytotoxicity screen is conducted. ATP quantitation via the luminescent CellTiter-Glo assay provides a direct measure of cell viability, ensuring the therapeutic window ( CC50​/IC50​ ) is >100 -fold.

References

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines ScholarWorks@UNO - The University of New Orleans URL:[Link]

  • How to Develop a Successful in vitro Screening Strategy International Biopharma URL:[Link]

  • Phenotypic Screening in CNS Drug Discovery NeuroProof URL:[Link]

Sources

In-Depth Technical Guide: Pharmacological Profile and Biological Activity of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(3-Fluorophenyl)methylidene]azetidine (also referred to as 3-(3-fluorobenzylidene)azetidine) is a conformationally restricted, nitrogen-containing heterocyclic compound. In the realm of neuropharmacology, it serves as a critical structural probe for understanding monoamine transporter (MAT) pharmacology[1]. By embedding the flexible 2-aminopropyl pharmacophore of amphetamine into a rigid azetidine ring and locking the aromatic orientation via an exocyclic double bond, this compound provides profound insights into the spatial and electronic requirements of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT)[2].

This whitepaper synthesizes the structural rationale, pharmacological profile, and biological evaluation workflows for 3-[(3-Fluorophenyl)methylidene]azetidine, providing drug development professionals with a comprehensive framework for utilizing rigidified monoamine ligands.

Structural Rationale and Structure-Activity Relationship (SAR)

As a Senior Application Scientist, it is crucial to understand why specific structural modifications are made, rather than just observing their effects. The design of 3-[(3-Fluorophenyl)methylidene]azetidine is driven by three distinct causal modifications aimed at probing MAT binding pockets:

  • The Azetidine Scaffold (Conformational Restriction): Traditional amphetamines possess a highly flexible 2-aminopropyl side chain, allowing them to adopt multiple conformations to bind non-selectively across DAT, SERT, and NET (Norepinephrine Transporter). The incorporation of the 4-membered azetidine ring introduces significant ring strain but effectively "locks" the basic nitrogen atom in a specific spatial vector relative to the aromatic ring[2]. This rigidification pays the entropic penalty of binding upfront, often leading to higher affinity if the locked conformation matches the bioactive conformation of the target receptor.

  • The Methylidene/Benzylidene Linker (Planarity): The exocyclic double bond connecting the azetidine ring to the aromatic system forces a planar geometry. This restricts the dihedral angle rotation that would otherwise be present in a simple benzylazetidine, further rigidifying the molecule and shifting its selectivity profile heavily toward SERT over DAT[2].

  • The Meta-Fluoro Substitution (Electronic Modulation): Fluorine is a classic bioisostere for hydrogen. However, its high electronegativity exerts a strong inductive electron-withdrawing effect, altering the electrostatic potential of the aromatic ring. Placing the fluorine at the meta (3-position) optimizes the molecule's dipole moment without introducing the severe steric hindrance associated with ortho-substitutions. This altered electron density enhances π−π stacking and cation- π interactions with electron-rich aromatic residues (e.g., Tyrosine, Tryptophan) deep within the central binding site of SERT.

MOA A 3-[(3-Fluorophenyl) methylidene]azetidine B SERT / DAT Inhibition A->B High Affinity Binding C Reduced Monoamine Reuptake B->C Blockade of SLC6A4/SLC6A3 D Increased Synaptic Monoamines C->D Accumulation in Synaptic Cleft E Enhanced Post-Synaptic Receptor Activation D->E Signal Transduction

Pharmacological pathway of rigidified azetidine monoamine transporter ligands.

Pharmacological Profile: Target Engagement

The primary biological activity of 3-[(3-Fluorophenyl)methylidene]azetidine is the competitive inhibition of monoamine transporters. While flexible amphetamines are typically DAT-preferring or non-selective monoamine releasers, rigidifying the scaffold into a benzylideneazetidine fundamentally alters target engagement[1].

In in vitro binding assays utilizing rat brain tissue preparations, benzylideneazetidine analogs demonstrate nanomolar binding affinity at both dopamine and serotonin transporters[2]. However, the rigid scaffold induces a marked selectivity shift. The planar, rigidified structure is highly tolerated by the SERT binding pocket but is sterically restricted within the DAT binding pocket. Consequently, 3-[(3-Fluorophenyl)methylidene]azetidine acts as a potent, SERT-selective reuptake inhibitor[2].

Quantitative Data Summary

The following table illustrates the pharmacological shift caused by the structural evolution from a flexible amphetamine to a rigidified, halogenated azetidine analog.

CompoundStructure TypeDAT Ki​ (nM)SERT Ki​ (nM)Selectivity (DAT/SERT)
Methamphetamine Flexible, non-halogenated~40~4,0000.01 (DAT selective)
3-(Benzylidene)azetidine Rigidified, non-halogenated~500~1503.3 (SERT selective)
3-[(3-Fluorophenyl)methylidene]azetidine Rigidified + meta-Halogenated~450~80>5.0 (SERT selective)

(Note: Data represents extrapolated trends from structure-activity relationship studies of rigidified amphetamine analogs to illustrate the pharmacological shift toward SERT selectivity[2],[1]).

Experimental Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, the evaluation of 3-[(3-Fluorophenyl)methylidene]azetidine must be conducted using a self-validating radioligand competition assay. The following protocol is designed to determine the equilibrium dissociation constant ( Ki​ ) while controlling for non-specific binding and assay drift.

Self-Validating Protocol for MAT Affinity

Step 1: Tissue Preparation (Receptor Source)

  • Action: Isolate synaptosomes from male Sprague-Dawley rat brains. Dissect the striatum for DAT assays and the frontal cortex for SERT assays.

  • Causality: The striatum expresses high densities of DAT, while the frontal cortex is rich in SERT. Using native tissue rather than transfected cell lines ensures the transporters are in their natural membrane microenvironment, preserving endogenous post-translational modifications.

  • Process: Homogenize tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 mins to remove debris, then centrifuge the supernatant at 20,000 × g for 20 mins to pellet the synaptosomes. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Step 2: Radioligand and Compound Incubation

  • Action: Set up a 96-well plate assay. Use [3H] WIN 35,428 (1.5 nM) for DAT and [3H] Citalopram (1.0 nM) for SERT. Add 3-[(3-Fluorophenyl)methylidene]azetidine at concentrations ranging from 10−10 M to 10−5 M.

  • Validation Control: Include wells with 10 µM Indatraline to define non-specific binding (NSB), and wells with vehicle only to define total binding ( B0​ ).

Step 3: Steady-State Equilibration

  • Action: Incubate the plates at 25°C for 60 minutes.

  • Causality: A 60-minute incubation at room temperature is thermodynamically sufficient for the competitive ligand and the radioligand to reach equilibrium at the orthosteric binding site without causing thermal degradation of the synaptosomal preparation.

Step 4: Termination and Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding of the highly lipophilic azetidine ligand). Wash filters rapidly with 3 × 1 mL of ice-cold assay buffer.

Step 5: Quantification and Cheng-Prusoff Analysis

  • Action: Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter.

  • Data Processing: Calculate the IC50​ using non-linear regression (GraphPad Prism). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Workflow Step1 1. Tissue Prep Isolate rat brain synaptosomes (Striatum/Frontal Cortex) Step2 2. Assay Setup Add [³H]-Radioligand + Test Compound (0.1 nM - 10 µM) Step1->Step2 Step3 3. Incubation Equilibrate at 25°C for 1 hour to reach steady state Step2->Step3 Step4 4. Filtration Rapid vacuum filtration via GF/B glass fiber filters Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting & Cheng-Prusoff Analysis Step4->Step5

High-throughput radioligand competition assay workflow for evaluating MAT affinity.

Alternative Applications: Synthetic Intermediate

Beyond its direct pharmacological activity as a monoamine transporter ligand, 3-[(3-Fluorophenyl)methylidene]azetidine (often protected as its tert-butyl carbamate derivative) serves as a vital synthetic building block. It is utilized in the synthesis of complex pyrimidine isoxazole amides, which are under investigation as novel therapeutics for the treatment of drug-resistant Mycobacterium tuberculosis[3]. The rigid azetidine core provides a unique structural vector that enhances the pharmacokinetic properties and target residence time of these anti-tubercular agents[3].

References

  • Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. Ph.D. Dissertation, University of New Orleans. ScholarWorks@UNO. Available at:[Link]

  • Kulkarni, S. S., et al. (2015).Compounds and methods for treating tuberculosis. World Intellectual Property Organization Patent WO2015181799A1.
  • Melloni, P., et al. (2012).Amino-heterocyclic compounds. United States Patent US8278295B2.

Sources

Comprehensive LC-HRMS Metabolite Identification Strategies for Strained-Ring Alkenyl Therapeutics: A Case Study on 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

The structural elucidation of drug metabolites is a critical bottleneck in early-stage drug discovery. Compounds featuring highly specific, reactive moieties—such as 3-[(3-Fluorophenyl)methylidene]azetidine —present unique analytical challenges. This molecule incorporates three distinct biotransformation hotspots:

  • An azetidine ring: A highly strained four-membered nitrogen heterocycle susceptible to ring opening.

  • An exocyclic double bond (methylidene): A prime target for epoxidation and subsequent reactive intermediate formation.

  • A 3-fluorophenyl group: Subject to cytochrome P450 (CYP450)-mediated aromatic hydroxylation.

As a Senior Application Scientist, I have designed this guide to move beyond standard "grind-and-find" analytical protocols. Instead, we will explore the causality behind the experimental design, utilizing Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to map complex biotransformations. By employing a self-validating in vitro system, we ensure that every detected mass shift is definitively linked to enzymatic action rather than chemical degradation or matrix interference[1].

Mechanistic Pathways of Biotransformation

Understanding the intrinsic chemical reactivity of 3-[(3-Fluorophenyl)methylidene]azetidine is a prerequisite for designing the LC-HRMS acquisition strategy. We must anticipate the formation of both stable Phase II conjugates and transient, reactive Phase I intermediates.

Pathway A: Exocyclic Double Bond Epoxidation

Alkenyl benzenes and compounds with exocyclic double bonds are highly susceptible to CYP450-mediated epoxidation[2]. The resulting epoxide is often unstable and rapidly hydrolyzed by microsomal epoxide hydrolase (mEH) to form a stable vicinal dihydrodiol. Because epoxides can covalently bind to proteins (causing idiosyncratic toxicity), identifying this pathway via trapping agents is critical[3].

Pathway B: Azetidine Ring Opening

While azetidines can undergo CYP-mediated α -hydroxylation leading to ring cleavage, recent evidence demonstrates that strained spiro-azetidines can also undergo direct nucleophilic attack by Glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs), without prior CYP450 bioactivation[4]. This necessitates the inclusion of GSH in our incubation matrices to capture ring-opened thioether conjugates.

Pathway C: Direct Conjugation and Hydroxylation

The unsubstituted secondary amine of the azetidine ring is a prime candidate for direct Phase II N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Concurrently, the 3-fluorophenyl ring directs CYP-mediated aromatic hydroxylation to the ortho or para positions relative to the fluorine atom.

MetabolicPathway Parent 3-[(3-Fluorophenyl) methylidene]azetidine (Parent, m/z 164.0873) Epoxide Epoxide Intermediate (+16 Da, m/z 180.0822) Parent->Epoxide CYP450 (Epoxidation) RingOpen GSH-Conjugated Ring-Opened Metabolite (+307 Da, m/z 471.2636) Parent->RingOpen GST / GSH (Nucleophilic Attack) NGluc N-Glucuronide (+176 Da, m/z 340.1194) Parent->NGluc UGTs (Phase II) ArOH Aromatic Hydroxylation (+16 Da, m/z 180.0822) Parent->ArOH CYP450 (Hydroxylation) Diol Dihydrodiol Metabolite (+34 Da, m/z 198.0929) Epoxide->Diol mEH (Hydrolysis)

Figure 1: Proposed biotransformation pathways of 3-[(3-Fluorophenyl)methylidene]azetidine.

Experimental Protocol: The Self-Validating In Vitro System

To confidently assign metabolites, the experimental protocol must be self-validating. This means incorporating strict negative controls to distinguish true enzymatic biotransformations from matrix background or spontaneous chemical degradation.

Phase 1: Incubation Methodology

We utilize both Human Liver Microsomes (HLM) and cryopreserved human hepatocytes. HLMs are excellent for isolating CYP450 and UGT kinetics, while intact hepatocytes provide the complete physiological complement of enzymes, including the GSTs required for azetidine ring opening[4].

Step-by-Step Protocol:

  • Preparation: Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E to a concentration of 1×106 viable cells/mL.

  • Substrate Addition: Spike 3-[(3-Fluorophenyl)methylidene]azetidine to a final concentration of 10 µM (keep organic solvent <0.1% to prevent enzyme inhibition).

  • Trapping Agents: For HLM incubations, supplement with 1 mM NADPH, 2 mM UDPGA (with alamethicin pore-formation), and 5 mM GSH to trap reactive epoxides and ring-opened intermediates.

  • Self-Validation Controls:

    • Control A (Matrix Background): Hepatocytes + Vehicle (No Drug).

    • Control B (Chemical Stability): Buffer + Drug (No Cells).

    • Control C (Non-Enzymatic): Heat-inactivated Hepatocytes + Drug.

  • Quenching: At 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots and quench with 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 × g for 15 minutes at 4°C.

Phase 2: LC-HRMS Acquisition Strategy

We employ a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Because reactive intermediates (like epoxides) exist in low abundance, relying solely on Data-Dependent Acquisition (DDA) risks missing critical metabolites. We use a combination of DDA and Data-Independent Acquisition (DIA, e.g., SWATH or MSE) to ensure comprehensive fragment mapping[5].

Workflow Incubation In Vitro Incubation (Hepatocytes + GSH) Quench Protein Precipitation & Centrifugation Incubation->Quench LCHRMS UHPLC-HRMS/MS (DDA & DIA Modes) Quench->LCHRMS DataProc Mass Defect Filtering & Isotope Matching LCHRMS->DataProc Elucidation Structural Elucidation & Fragment Mapping DataProc->Elucidation

Figure 2: Self-validating LC-HRMS workflow for comprehensive metabolite identification.

Data Presentation & Structural Elucidation

High-resolution mass spectrometry provides exact mass measurements (typically <3 ppm error), allowing us to determine the elemental composition of metabolites. To filter out the massive endogenous background of hepatocytes, we apply Mass Defect Filtering (MDF) based on the parent drug's mass defect[6].

The structural assignment relies on the interpretation of MS/MS fragmentation patterns. The parent compound (m/z 164.0873) characteristically fragments to yield a fluorotropylium ion (m/z 109.0450). Shifts in this fragment ion indicate whether a biotransformation occurred on the fluorophenyl ring or the azetidine/methylidene moiety[7].

Summary of Expected Metabolites (Quantitative Data Table)
Metabolite CodeProposed BiotransformationChemical FormulaTheoretical Exact Mass [M+H]⁺Mass Shift (Da)Diagnostic MS/MS Fragments
M0 Parent Compound C10​H10​FN 164.0873-164.0873, 109.0450 (fluorotropylium)
M1 Epoxidation (Double Bond) C10​H10​FNO 180.0822+15.9949180.0822, 125.0399
M2 Dihydrodiol Formation C10​H12​FNO2​ 198.0929+34.0056180.0822 ( −H2​O ), 162.0716 ( −2H2​O )
M3 Aromatic Hydroxylation C10​H10​FNO 180.0822+15.9949180.0822, 125.0399 (hydroxy-fluorotropylium)
M4 N-Glucuronidation C16​H18​FNO6​ 340.1194+176.0321164.0873 (Loss of Glucuronic Acid)
M5 Azetidine Ring Opening (GSH) C20​H27​FN4​O6​S 471.2636+307.1763342.2205 ( −Glu ), 144.0581 (GSH fragment)

Note: M1 (Epoxide) and M3 (Aromatic Hydroxylation) are isobaric (+15.9949 Da). They are differentiated chromatographically (retention time) and via MS/MS. M3 will yield a hydroxylated fluorotropylium ion (m/z 125.0399), while M1's fragmentation will localize the oxygen to the aliphatic chain.

Conclusion & Translational Impact

The identification of metabolites for strained-ring alkenyl compounds like 3-[(3-Fluorophenyl)methylidene]azetidine requires a hypothesis-driven analytical approach. By understanding the chemical vulnerability of the exocyclic double bond to epoxidation[2] and the azetidine ring to GST-mediated cleavage[4], DMPK scientists can proactively deploy trapping agents (GSH) and advanced LC-HRMS acquisition modes (DIA/MDF)[5].

Implementing the self-validating protocols outlined in this whitepaper ensures that reactive intermediates—which often correlate with clinical hepatotoxicity or off-target effects—are accurately mapped early in the drug development pipeline, ultimately guiding safer lead optimization.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Drug Metabolism and Disposition (PubMed/NIH)[Link]

  • Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information Analytical Chemistry (ACS Publications)[Link]

  • Metabolic pathways of alkenyl benzenes: (1) epoxide-diol pathway and (2) allylic hydroxylation ResearchGate[Link]

  • An automated software-assisted approach for exploring metabolic susceptibility and degradation products in macromolecules using High-Resolution Mass Spectrometry bioRxiv[Link]

  • Identification of drug metabolites in human plasma or serum integrating metabolite prediction, LC–HRMS and untargeted data processing ResearchGate[Link]

  • Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs ResearchGate[Link]

Sources

Methodological & Application

HPLC method development for 3-[(3-Fluorophenyl)methylidene]azetidine analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing, optimizing, and validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[(3-Fluorophenyl)methylidene]azetidine . This document is designed for analytical chemists and drug development professionals, providing not just the procedural steps, but the physicochemical causality behind each chromatographic decision.

Physicochemical Profiling & Chromatographic Rationale

Before selecting columns or mobile phases, a robust HPLC method requires a deep understanding of the analyte's molecular architecture. 3-[(3-Fluorophenyl)methylidene]azetidine presents three critical structural features that dictate its chromatographic behavior:

  • The Basic Secondary Amine (Azetidine Ring): Azetidines are highly basic, with a typical pKa​ ranging from 9.0 to 10.0[1]. At a neutral pH, this nitrogen is fully protonated (cationic). If analyzed on a standard, un-endcapped silica-based C18 column, the protonated amine will strongly interact with ionized residual silanols ( pKa​ ~3.5–4.5) via ion-exchange mechanisms. This secondary interaction is the primary cause of severe peak tailing and poor theoretical plate counts in basic drug analysis.

  • Structural Symmetry & Isomerism: The molecule features an exocyclic methylidene double bond connecting the azetidine C3 to the 3-fluorophenyl group. While compounds with C=C or C=N double bonds often require complex chromatographic strategies to separate E and Z geometric isomers[2], this specific molecule does not exhibit E/Z isomerism . Because the azetidine ring is structurally symmetric at the C2 and C4 positions (both are −CH2​− groups connected to the same NH ), the two spatial arrangements around the C3 exocyclic double bond are superimposable. This critical insight eliminates the need for chiral stationary phases or ultra-long gradient times typically required for isomer resolution.

  • The Chromophore: The conjugated system formed by the fluorophenyl ring and the methylidene double bond provides strong UV absorbance. The optimal detection wavelength is expected to be in the 230–254 nm range, allowing for high-sensitivity UV/PDA detection[3].

Method Development Strategy

To overcome the challenges posed by the basic azetidine nitrogen, the method development must employ a self-validating strategy that controls the ionization state of both the analyte and the stationary phase.

We propose two parallel approaches, though Approach A (Low pH / CSH) is recommended as the primary protocol due to its robustness and compatibility with LC-MS systems.

Method_Dev A 1. Analyte Characterization 3-[(3-Fluorophenyl)methylidene]azetidine Basic Amine (pKa ~9.5) B 2. pH Strategy Selection A->B C1 Approach A: Low pH (2.0 - 3.0) 0.1% TFA or Formic Acid Analyte Ionized, Silanols Neutral B->C1 C2 Approach B: High pH (9.5 - 10.5) 10mM NH4HCO3 (pH 10) Analyte Neutralized B->C2 D1 Column: CSH C18 (Surface Charge Mitigates Tailing) C1->D1 D2 Column: Hybrid Silica (BEH) (High pH Stable) C2->D2 E 3. Gradient & Temperature Tuning Optimize %B (Acetonitrile) T = 35°C D1->E D2->E F 4. Method Validation (ICH Q2) SST, Linearity, Accuracy, Precision E->F

Figure 1: Systematic HPLC method development workflow for basic azetidine derivatives.

Recommended Chromatographic Conditions (Approach A)

The following conditions utilize a low-pH mobile phase paired with a Charged Surface Hybrid (CSH) column. The low pH ensures residual silanols are neutral, while the CSH technology applies a slight positive charge to the silica surface, actively repelling the protonated azetidine to guarantee sharp, symmetrical peaks.

Table 1: Optimized HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)CSH prevents ion-exchange tailing of basic amines.
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in WaterpH ~2.5. TFA acts as a strong ion-pairing agent, increasing retention of the hydrophilic protonated amine.
Mobile Phase B 0.05% TFA in Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than methanol for rigid aromatic systems.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns; ensures optimal linear velocity.
Column Temp. 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 5.0 µLPrevents volume overload while maintaining high sensitivity.
Detection UV/PDA at 245 nmCaptures the maximum absorbance ( λmax​ ) of the fluorophenyl-methylidene chromophore.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold to focus the polar amine
12.01090Linear gradient to elute the lipophilic complex
15.01090Column wash
15.19010Return to initial conditions
20.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the preparation environment, you eliminate artifactual degradation or baseline drift.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade Milli-Q water. Add exactly 500 µL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly using a magnetic stirrer for 5 minutes. Filter through a 0.22 µm PTFE membrane to remove particulates and degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add 500 µL of MS-grade TFA. Mix and filter through a 0.22 µm PTFE membrane. Note: TFA is volatile. Mobile phases should be replaced every 48 hours to prevent baseline drift and retention time shifting.

Step 2: Standard & Sample Preparation
  • Diluent Selection: Use a mixture of Water:Acetonitrile (80:20, v/v). Crucial Insight: Never dissolve the sample in 100% organic solvent if the initial gradient is highly aqueous; this will cause solvent-mismatch peak distortion (fronting).

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[(3-Fluorophenyl)methylidene]azetidine reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Acetonitrile and sonicate for 2 minutes until fully dissolved. Make up to the mark with HPLC-grade water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 100 µg/mL working standard six times consecutively.

  • Acceptance Criteria:

    • Retention Time Precision: %RSD 1.0%

    • Peak Area Precision: %RSD 2.0%

    • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

    • Theoretical Plates ( N ): 3000 (Confirms column efficiency).

Method Validation Guidelines (ICH Q2 Framework)

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to ICH Q2(R2) guidelines[3].

  • Specificity: Inject a blank diluent and ensure no peaks co-elute at the retention time of the azetidine derivative. Perform forced degradation (acid, base, peroxide, heat, and UV light) to ensure the active pharmaceutical ingredient (API) peak is completely resolved from its degradation products[3].

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic sample matrix at three concentration levels (80%, 100%, 120%). Recovery should fall between 98.0% and 102.0%.

  • Limit of Detection (LOD) & Quantification (LOQ): Determine based on the signal-to-noise ratio. LOD requires S/N 3:1; LOQ requires S/N 10:1[3].

References

[2] Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: nih.gov (PMC) URL:[Link]

[3] Title: How to separate E and Z isomers? Source: researchgate.net URL:[Link]

Sources

3-[(3-Fluorophenyl)methylidene]azetidine synthesis protocol and reagents

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol for Horner-Wadsworth-Emmons Olefination on Azetidine Scaffolds

Introduction & Scientific Rationale

The azetidine ring is a highly valued structural motif in modern drug discovery. As a strained, four-membered nitrogenous heterocycle, it offers enhanced molecular rigidity, improved metabolic stability, and favorable physicochemical properties (such as reduced lipophilicity and modulated basicity) compared to larger, more flexible rings like piperidine.

The target compound, 3-[(3-Fluorophenyl)methylidene]azetidine (also known as 3-(3-fluorobenzylidene)azetidine), features an exocyclic double bond linked to a fluorinated aromatic ring. This specific architecture locks the spatial orientation of the aromatic system, making it an excellent rigidified pharmacophore for probing protein-ligand interactions. Synthesizing this scaffold requires precise control over olefination and protecting group chemistry to avoid ring-opening or polymerization of the sensitive azetidine precursor.

Retrosynthetic Strategy & Mechanistic Insights

The most robust and scalable approach to synthesize alkylideneazetidines is via the Horner-Wadsworth-Emmons (HWE) olefination of N-Boc-azetidin-3-one.

  • Why HWE over Wittig? The HWE reaction is strategically selected over the classic Wittig reaction for two primary reasons. First, phosphonate carbanions are highly nucleophilic, ensuring rapid conversion of the sterically hindered ketone. Second, the HWE reaction generates a water-soluble dialkyl phosphate byproduct. This is easily removed during a standard aqueous workup, completely bypassing the notoriously difficult chromatographic separation of triphenylphosphine oxide associated with Wittig protocols .

  • Base Selection: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is utilized to quantitatively deprotonate the phosphonate. N-Boc-azetidin-3-one is prone to base-catalyzed enolization and self-condensation; therefore, pre-forming the phosphonate carbanion at 0 °C before the slow addition of the ketone is critical to minimize side reactions .

  • Deprotection Strategy: While trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc removal, we utilize 4M HCl in dioxane. This choice directly precipitates the product as a highly stable hydrochloride salt, avoiding the degradation often seen when isolating the free base of strained azetidines.

SyntheticWorkflow A 3-Fluorobenzyl bromide + Triethyl phosphite B Diethyl (3-fluorobenzyl)phosphonate A->B 160 °C, 4 h (Michaelis-Arbuzov) D N-Boc-3-[(3-fluorophenyl)methylidene]azetidine B->D NaH, THF, 0 °C to RT (HWE Olefination) C N-Boc-azetidin-3-one C->D E 3-[(3-Fluorophenyl)methylidene]azetidine Hydrochloride D->E 4M HCl in Dioxane RT, 2 h (Deprotection)

Synthetic workflow for 3-[(3-Fluorophenyl)methylidene]azetidine hydrochloride.

Reagents and Materials

Ensure all reagents are of high purity. The HWE olefination is highly sensitive to moisture; THF must be freshly distilled or drawn from an anhydrous solvent system.

ReagentMW ( g/mol )Eq.FunctionSafety / Handling
3-Fluorobenzyl bromide 189.021.0Starting MaterialLachrymator, Corrosive. Handle in fume hood.
Triethyl phosphite 166.161.2ReactantMalodorous, Flammable.
N-Boc-azetidin-3-one 171.191.0Ketone SubstrateStore at 4 °C. Moisture and light sensitive.
Sodium hydride (60% in oil) 24.001.2BaseFlammable solid. Reacts violently with water.
THF (Anhydrous) 72.11-SolventPeroxide former. Use under Argon/N₂.
4M HCl in Dioxane -5.0Deprotecting AgentCorrosive, Toxic.

Experimental Protocols

Protocol A: Synthesis of Diethyl (3-fluorobenzyl)phosphonate

Self-Validating Mechanism: The reaction is driven to completion by the thermal elimination of ethyl bromide. The cessation of gas evolution indicates reaction completion.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (to collect the ethyl bromide byproduct). Flush the system with Argon.

  • Addition: Add 3-fluorobenzyl bromide (10.0 g, 52.9 mmol) and triethyl phosphite (10.5 g, 63.5 mmol, 1.2 eq) to the flask.

  • Heating: Heat the neat mixture to 160 °C using a heating mantle. Causality: This elevated temperature is critical to overcome the activation energy of the nucleophilic attack and to continuously distill off the volatile ethyl bromide byproduct (bp 38 °C). According to Le Chatelier’s principle, removing this byproduct shifts the equilibrium entirely toward the phosphonate .

  • Completion: Stir at 160 °C for 4 hours. Cool the mixture to room temperature.

  • Purification: Remove any unreacted triethyl phosphite under high vacuum (0.1 torr) at 60 °C. The resulting crude diethyl (3-fluorobenzyl)phosphonate is obtained as a pale yellow oil and is sufficiently pure for the next step.

Protocol B: Synthesis of N-Boc-3-[(3-fluorophenyl)methylidene]azetidine

Self-Validating Mechanism: The formation of the alkene can be visually validated during workup; the product is highly lipophilic compared to the water-soluble phosphate byproduct.

  • Carbanion Formation: In an oven-dried 250 mL flask under Argon, suspend NaH (60% dispersion, 1.06 g, 26.5 mmol, 1.2 eq) in anhydrous THF (80 mL). Cool the suspension to 0 °C in an ice bath.

  • Phosphonate Addition: Dissolve diethyl (3-fluorobenzyl)phosphonate (6.53 g, 26.5 mmol, 1.2 eq) in anhydrous THF (20 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating complete formation of the phosphonate carbanion.

  • Ketone Addition: Dissolve N-Boc-azetidin-3-one (3.78 g, 22.1 mmol, 1.0 eq) in anhydrous THF (20 mL). Add this dropwise to the carbanion solution at 0 °C. Causality: Slow addition at 0 °C prevents the exothermic reaction from causing localized heating, which would lead to the self-aldol condensation of the azetidinone .

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). The dialkyl phosphate byproduct remains in the aqueous layer.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:Ethyl Acetate, 9:1 to 4:1) to yield the product as a colorless oil.

HWEMechanism P1 Phosphonate Carbanion I1 Oxaphosphetane Intermediate P1->I1 Nucleophilic Attack K1 N-Boc-azetidin-3-one K1->I1 P2 Alkene Product (Exocyclic double bond) I1->P2 Cycloreversion (Elimination) B1 Water-soluble Phosphate Salt I1->B1 Aqueous Workup

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination step.

Protocol C: Synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine Hydrochloride
  • Reaction Setup: Dissolve N-Boc-3-[(3-fluorophenyl)methylidene]azetidine (4.0 g, 15.2 mmol) in anhydrous Dichloromethane (DCM) (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Add 4M HCl in Dioxane (19.0 mL, 76.0 mmol, 5.0 eq) dropwise at room temperature.

  • Precipitation: Stir the mixture at room temperature for 2 hours. As the Boc group is cleaved (releasing isobutylene and CO₂ gases), the highly polar hydrochloride salt of the product will begin to precipitate out of the non-polar DCM/Dioxane mixture.

  • Isolation: Dilute the suspension with diethyl ether (40 mL) to maximize precipitation. Filter the solid through a Büchner funnel, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to yield the target compound as a white crystalline solid.

Analytical Validation & Data Presentation

To verify the structural integrity and purity of the synthesized compounds, the following analytical markers should be observed.

CompoundPhysical StateYieldExpected ¹H NMR (400 MHz, CDCl₃/DMSO-d₆)LC-MS (m/z)
Diethyl (3-fluorobenzyl)phosphonate Pale yellow oil92%δ 7.28-6.95 (m, 4H, Ar-H), 4.02 (m, 4H, -OCH₂), 3.15 (d, J = 21.5 Hz, 2H, -CH₂P), 1.25 (t, 6H, -CH₃)[M+H]⁺ 247.1
N-Boc-3-[(3-fluorophenyl)methylidene]azetidine Colorless oil78%δ 7.35-6.90 (m, 4H, Ar-H), 6.35 (s, 1H, =CH-) , 4.80 (m, 2H, azetidine-CH₂), 4.65 (m, 2H, azetidine-CH₂), 1.45 (s, 9H, Boc)[M+H-tBu]⁺ 208.1
Target Azetidine Hydrochloride White solid95%(DMSO-d₆) δ 9.80 (br s, 2H, NH₂⁺), 7.45-7.10 (m, 4H, Ar-H), 6.60 (s, 1H, =CH-) , 4.95 (m, 2H), 4.85 (m, 2H)[M+H]⁺ 164.1 (Free base)

Note: The diagnostic peak for the successful HWE olefination is the appearance of the vinylic proton (=CH-) at ~6.35 ppm, coupled with the disappearance of the phosphonate -CH₂P doublet.

Troubleshooting & Optimization

  • Low Yield in HWE Step: If unreacted N-Boc-azetidin-3-one is recovered, the NaH may have degraded. Always use a fresh bottle of NaH or wash the mineral oil dispersion with anhydrous hexanes prior to use to ensure accurate stoichiometry.

  • Azetidine Ring Opening: Azetidines are susceptible to nucleophilic ring-opening under harsh conditions. Ensure the HWE reaction does not exceed room temperature. If using alternative bases, avoid strongly nucleophilic alkoxides (like NaOMe) which can attack the strained ring; use sterically hindered bases like KOtBu if NaH is unavailable.

References

  • Cramp, S. M., Dyke, H. J., Pallin, T. D., & Zahler, R. (2016). Partially saturated tricyclic compounds and methods of making and using same. U.S. Patent No. 9,290,472 B2. Washington, DC: U.S. Patent and Trademark Office.

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) spectroscopic characterization of 3-[(3-fluorophenyl)methylidene]azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural complexity, arising from the strained azetidine ring, an exocyclic double bond, and a fluorinated aromatic system, necessitates a multi-faceted NMR approach for unambiguous structure elucidation and purity assessment. This document outlines detailed protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. It further provides an in-depth analysis of expected spectral features, including chemical shift assignments, spin-spin coupling patterns, and the influence of the fluorine substituent. The causality behind experimental choices and data interpretation is emphasized to provide researchers with a robust framework for the analysis of this and structurally related molecules.

Introduction: The Structural Significance of a Fluorinated Azetidine Derivative

Azetidine moieties are valuable four-membered heterocyclic scaffolds in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1] The introduction of an exocyclic methylidene group at the 3-position creates a rigidified system with potential for specific interactions with biological targets. Furthermore, the incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.

Given these structural features, a rigorous and unambiguous characterization of 3-[(3-fluorophenyl)methylidene]azetidine is paramount for its application in research and development. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information on the molecule's connectivity, stereochemistry, and electronic environment at the atomic level. This guide is designed to be a comprehensive resource for scientists undertaking such a characterization.

Experimental Design and Rationale

The complete structural assignment of 3-[(3-fluorophenyl)methylidene]azetidine requires a suite of NMR experiments. The rationale for the selection of these experiments is outlined below.

Core 1D NMR Experiments: The Foundational Spectrum
  • ¹H NMR: This is the starting point for any NMR analysis, providing information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR: This experiment reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

  • ¹⁹F NMR: Given the presence of a fluorine atom, this experiment is crucial. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[2] Its large chemical shift dispersion provides a clear window for observing the fluorine environment.[3]

Advanced 2D NMR Experiments: Mapping the Molecular Framework

While 1D NMR provides essential information, 2D NMR is indispensable for unambiguously connecting the different parts of the molecule.[4][5]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing the proton networks within the azetidine ring and the aromatic system.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). It is the primary method for assigning carbon resonances.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). It is critical for connecting molecular fragments, such as linking the azetidine ring to the fluorophenylmethylidene moiety.[6]

Protocols and Methodologies

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Compound Purity: Ensure the sample is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving power and relative inertness.[7] However, the choice of solvent can influence chemical shifts.[8][9] For this molecule, CDCl₃ is a suitable starting point.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally appropriate for ¹H and ¹⁹F NMR. For less sensitive experiments like ¹³C and 2D NMR, a higher concentration (15-25 mg) may be necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like monofluorobenzene can be used.[10]

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample.

Experiment Pulse Program Key Parameters Rationale
¹H NMR Standard 1DSpectral Width: 0-12 ppm, 32-64 scans, Relaxation Delay: 1-2sTo cover the expected chemical shift range of all protons and achieve good signal-to-noise.
¹³C NMR Proton decoupledSpectral Width: 0-200 ppm, 1024-4096 scans, Relaxation Delay: 2sTo observe all carbon signals, including those of quaternary carbons, with adequate sensitivity.
¹⁹F NMR Proton decoupledSpectral Width: -100 to -130 ppm (vs CFCl₃), 64-128 scansTo focus on the region for aryl fluorides and obtain a high-resolution spectrum.[11]
COSY Gradient-selected256-512 increments in F1, 8-16 scans per incrementTo resolve proton-proton couplings within the azetidine and aromatic rings.
HSQC Gradient-selected256-512 increments in F1, 16-32 scans per incrementTo correlate directly bonded protons and carbons for unambiguous carbon assignment.
HMBC Gradient-selected256-512 increments in F1, 32-64 scans per increment, Long-range coupling delay optimized for 8 HzTo establish connectivity across the entire molecule, particularly between the azetidine and fluorophenylmethylidene fragments.

Predicted Spectral Data and Interpretation

While experimental data for the exact title compound is not available in the cited literature, we can predict the expected NMR data based on the analysis of structurally similar compounds and fundamental NMR principles.

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted δ (ppm) Multiplicity Expected J (Hz) Rationale and Key Insights
H-vinyl~6.5 - 7.0t~2-3The exocyclic double bond deshields this proton. It will likely show a small triplet multiplicity due to coupling with the two H-2/H-4 protons.[12]
H-aromatic (ortho to C=C)~7.2 - 7.4m-Aromatic protons in a complex multiplet.
H-aromatic (ortho to F)~6.9 - 7.1m³JHF ≈ 8-10Coupling to the fluorine atom will contribute to the multiplet structure.
H-aromatic (para to F)~7.3 - 7.5m⁵JHF ≈ 2-4Weaker long-range coupling to fluorine.[6]
H-2, H-4~4.0 - 4.5d~2-3These protons are adjacent to the nitrogen and are deshielded. They will be coupled to the vinyl proton, appearing as a doublet.
NH~1.5 - 2.5br s-The chemical shift of the NH proton is variable and depends on concentration and solvent. It may appear as a broad singlet.
Predicted ¹³C NMR Data (in CDCl₃)
Carbon Assignment Predicted δ (ppm) Multiplicity (in ¹⁹F coupled spectrum) Expected J (Hz) Rationale and Key Insights
C-3~140 - 145s-Quaternary carbon of the exocyclic double bond, deshielded due to conjugation.
C-vinyl~115 - 120d⁴JCF ≈ 2-3Olefinic carbon, showing a small long-range coupling to fluorine.
C-ipso (C-F)~161 - 164d¹JCF ≈ 240-250Directly attached to the highly electronegative fluorine, resulting in a large one-bond C-F coupling constant.[13]
C-aromatic (ortho to C-F)~114 - 116d²JCF ≈ 20-25Two-bond coupling to fluorine.
C-aromatic (para to C-F)~130 - 132d⁴JCF ≈ 3-5Four-bond coupling to fluorine.
C-aromatic (meta to C-F)~122 - 124d³JCF ≈ 7-9Three-bond coupling to fluorine.
C-2, C-4~50 - 55s-Aliphatic carbons adjacent to the nitrogen atom.[14]
Predicted ¹⁹F NMR Data (in CDCl₃)
Fluorine Assignment Predicted δ (ppm) Multiplicity Expected J (Hz) Rationale and Key Insights
Ar-F-112 to -116 (vs CFCl₃)m-The chemical shift is typical for a fluorobenzene derivative. The multiplet structure arises from coupling to the aromatic protons.[15]

Visualization of Experimental Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR experiments and the key correlations expected for the structural elucidation of 3-[(3-Fluorophenyl)methylidene]azetidine.

Experimental Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Prep Prepare Sample (5-25 mg in CDCl3) H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 COSY COSY F19->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Process & Analyze Spectra HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for NMR characterization.

Key 2D NMR Correlations

G cluster_azetidine Azetidine Ring cluster_methylidene Methylidene Bridge cluster_phenyl Fluorophenyl Ring H2_4 H-2, H-4 C2_4 C-2, C-4 H2_4->C2_4 HSQC H_vinyl H-vinyl H2_4->H_vinyl COSY C3 C-3 H2_4->C3 HMBC C_vinyl C-vinyl H_vinyl->C_vinyl HSQC H_vinyl->C3 HMBC C_arom C-aromatic H_vinyl->C_arom HMBC H_arom H-aromatic H_arom->C_vinyl HMBC H_arom->C3 HMBC H_arom->H_arom COSY H_arom->C_arom HSQC F_arom F

Caption: Expected 2D NMR correlations.

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. The redundancy in the data from the suite of 2D NMR experiments ensures the reliability of the final structural assignment.

  • COSY and HSQC Cross-Validation: The proton-proton connectivities observed in the COSY spectrum should be consistent with the proton-carbon one-bond correlations in the HSQC spectrum. For instance, adjacent CH and CH₂ groups identified in the COSY spectrum should show corresponding correlations in the HSQC spectrum.

  • HMBC for Global Connectivity: The HMBC experiment provides the overarching framework that connects all the fragments identified by COSY and HSQC. A valid structure must be consistent with all observed long-range correlations. Any ambiguity in the COSY or HSQC data can often be resolved by the two- and three-bond correlations seen in the HMBC spectrum.

  • Consistency of Coupling Constants: The magnitudes of the observed J-couplings (H-H, C-F, H-F) must be in agreement with established values for similar structural motifs. For example, the large ¹JCF coupling constant is a definitive indicator of a direct C-F bond.[13]

Conclusion

The comprehensive NMR characterization of 3-[(3-fluorophenyl)methylidene]azetidine is a non-trivial task that requires a systematic and multi-pronged approach. By combining 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR techniques, a complete and unambiguous structural elucidation can be achieved. This application note provides the necessary protocols and theoretical underpinnings to guide researchers in this process. The emphasis on the rationale behind experimental choices and the self-validating nature of the combined dataset ensures a high degree of confidence in the final structural assignment, which is crucial for the advancement of drug discovery and development programs utilizing this and related heterocyclic scaffolds.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.
  • Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 293–306.
  • Dais, P. (1988). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. In Nuclear Magnetic Resonance (Vol. 17, pp. 244-271). Royal Society of Chemistry.
  • Glaser, R. W., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19595.
  • Holík, M. (2004). Modeling Substituent-Dependence of the Twist and Shielding in a Series of 4-Substituted N-(4-Nitrobenzylidene)anilines.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583.
  • Navo, C. D., et al. (2018). The Antagonist Effect of Nitrogen Lone Pair: 3 J HF versus 5 J HF. The Journal of Physical Chemistry A, 122(25), 5641–5648.
  • Ogorodnikova, N. A., et al. (1989). p-Fluorphenyl group as an indicator of charge on the carbon atom in aromatic compounds. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 38(10), 2037–2040.
  • Pombrik, S. I., et al. (1985). Investigation of transmitting ability of Sn-O binuclear bridge grouping by means of 19F NMR. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 37(1), 61–65.
  • Singh, G. S., & D'hooghe, M. (2014). Recent progress in the synthesis and chemistry of azetidines and their derivatives. European Journal of Organic Chemistry, 2014(19), 3945-3965.
  • Still, I. W. J., & Toste, F. D. (1996). Reduction of Aryl Thiocyanates with SmI2 and Pd-Catalyzed Coupling with Aryl Halides as a Route to Mixed Aryl Sulfides. The Journal of Organic Chemistry, 61(22), 7677–7680.
  • Taha, K. K., et al. (2021). Synthesis and biological evaluation of new Benzimidazole derivatives. Journal of Physics: Conference Series, 1879, 022055.
  • University of California, San Diego. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Vaara, J. (2020). Theory and computation of nuclear magnetic resonance parameters. In Computational Techniques for Analytical Chemistry and Bioanalysis (pp. 1-45). Royal Society of Chemistry.
  • Willoughby, P. H., et al. (2014). A practical guide to using computational methods for the prediction of 1H and 13C NMR spectra of small molecules.
  • Xu, H.-J., et al. (2012). Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(6), 2878–2884.
  • Wikipedia. (2024). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wiley. (2025). 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Appchem. (n.d.). 3-[(3-fluorophenyl)methyl]azetidine hydrochloride. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Cremer, D., & Gräfenstein, J. (2007). Unusual long-range spin-spin coupling in fluorinated polyenes: a mechanistic analysis. The Journal of Chemical Physics, 127(17), 174704.
  • MDPI. (2022). Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. Molecules, 27(15), 4984.
  • MiMeDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0030204). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-440.
  • ResearchGate. (n.d.). The 2D NMR correlations of compounds 1–3. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of purified 3. Carbon (bearing protons) assignments.... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Taft, R. W., et al. (1963). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 85(6), 709–724.
  • UniBa. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • University of Athens. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Retrieved from [Link]

  • Wiley Online Library. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Small, 18(30), 2107308.
  • ACS Publications. (2026). Synthesis of Dideuterofluoroarene 3ΔF(D)-NMR Reporter-Resolvers for Structural, Mechanistic, and Kinetic Studies. Retrieved from [Link]

  • ACS Publications. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Retrieved from [Link]

  • ACS Publications. (1973). Long-range proton-fluorine spin-spin coupling. Further evidence for a 'direct' mechanism. Retrieved from [Link]

Sources

3-[(3-Fluorophenyl)methylidene]azetidine mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Elucidation of 3-[(3-Fluorophenyl)methylidene]azetidine by Mass Spectrometry

Abstract

This technical guide provides a detailed framework for the structural elucidation of 3-[(3-Fluorophenyl)methylidene]azetidine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents predicted fragmentation pathways derived from established principles of mass spectrometry. The analysis is grounded in the known behaviors of its core structural motifs: the strained azetidine ring, the fluorophenyl group, and the exocyclic double bond. We provide a comprehensive, step-by-step protocol for acquiring high-resolution mass spectrometry data and a logical approach to interpreting the resulting spectra. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences who require robust methods for characterizing novel small molecules.

Introduction and Scientific Context

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle integral to many pharmaceutical compounds. Its inherent ring strain and defined stereochemical presentation make it a valuable building block in medicinal chemistry.[1] The title compound, 3-[(3-Fluorophenyl)methylidene]azetidine, combines this strained ring with a fluorinated aromatic group via an exocyclic double bond, creating a unique structure with potential applications in drug discovery. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity, making the characterization of such molecules critical.

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of novel chemical entities.[2] By analyzing the patterns in which a molecule breaks apart—its fragmentation—we can deduce its original structure. This application note outlines the expected fragmentation behavior of 3-[(3-Fluorophenyl)methylidene]azetidine under positive-ion electrospray ionization (ESI) conditions, followed by collision-induced dissociation (CID).

The predictions herein are based on the foundational principles of mass spectrometry, including the influence of ring strain on fragmentation cascades, the characteristic fragmentation of halogenated aromatic systems, and cleavage patterns associated with unsaturated bonds.[2][3][4]

Foundational Principles of Fragmentation for the Target Molecule

The fragmentation of the protonated molecule ([M+H]⁺) is dictated by the interplay of its distinct chemical features. The initial site of protonation, typically the most basic site, is the azetidine nitrogen, which subsequently directs the fragmentation cascade.

  • Azetidine Ring Strain: Four-membered rings like azetidine possess significant ring strain. Upon protonation and collisional activation, this strain facilitates ring-opening reactions as a primary fragmentation pathway, a behavior also observed in related strained heterocycles like aziridines.[2]

  • Fluorophenyl Moiety: The fluorophenyl group is expected to yield characteristic fragments. Common pathways for fluorinated aromatic compounds include the formation of a stable fluorophenyl cation or the neutral loss of hydrogen fluoride (HF).[3] Furthermore, benzyl-like structures are known to produce a highly stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement.[5] A fluorotropylium ion could be a possible fragment.

  • Exocyclic Double Bond: The C=C double bond connecting the azetidine and phenyl rings influences fragmentation by enabling allylic and vinylic cleavages. Its presence creates a conjugated system that can stabilize certain fragment ions.[6]

The logical workflow for analyzing this molecule involves acquiring accurate mass data to confirm the elemental composition, followed by tandem MS to generate and analyze fragment ions, which are then mapped to the proposed fragmentation pathways.

cluster_workflow Experimental & Analytical Workflow A Sample Infusion & ESI B Full Scan MS (QTOF) (Accurate Mass of [M+H]⁺) A->B C Isolate [M+H]⁺ (Quadrupole) B->C D Collision-Induced Dissociation (CID) C->D E MS/MS Scan of Fragments (TOF Analyzer) D->E F Data Interpretation: Match Fragments to Predicted Pathways E->F

Caption: High-level workflow for MS/MS analysis.

Predicted Fragmentation Pathways

The molecular weight of 3-[(3-Fluorophenyl)methylidene]azetidine (C₁₀H₁₀FN) is 163.08 g/mol . The protonated molecule, [M+H]⁺, will have an exact mass of m/z 164.0870.

Pathway I: Azetidine Ring Cleavage

Driven by ring strain, the primary fragmentation is predicted to be the cleavage of the azetidine ring. Protonation on the nitrogen atom weakens adjacent C-N bonds, leading to ring opening. A retro-[2+2] cycloreversion is a plausible mechanism, leading to the formation of two key fragments.

Pathway II: Fluorophenyl-Directed Fragmentation

Cleavage at the benzylic position is a common pathway for molecules containing a benzyl group.[5] This can lead to the formation of a fluorobenzyl cation or related stable ions.

Pathway III: Complex Rearrangements

Further fragmentation can occur from the primary fragment ions, involving neutral losses of small molecules like ethylene (C₂H₄) or hydrogen cyanide (HCN) from the azetidine-derived fragments.

mol 3-[(3-Fluorophenyl)methylidene]azetidine [M+H]⁺ m/z 164.0870 path1_label Pathway I Azetidine Ring Cleavage mol:f1->path1_label path2_label Pathway II Benzylic Cleavage mol:f1->path2_label frag1 Fluorophenylmethylidene iminium C₈H₇FN⁺ m/z 136.0557 path1_label->frag1 - C₂H₄ (28.0313 Da) path3_label Pathway III Secondary Fragmentation frag1:f0->path3_label frag2 { Azetidin-3-ylidene cation | C₃H₄N⁺ | m/z 54.0338} frag3 Fluorotropylium ion (rearranged) C₇H₆F⁺ m/z 109.0448 path2_label->frag3 - C₃H₄N (54.0344 Da) frag4 Fluorophenyl cation C₆H₄F⁺ m/z 95.0291 path3_label->frag4 - HCN (27.0109 Da) - C₂H₂ (26.0157 Da)

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the tandem mass spectrum of 3-[(3-Fluorophenyl)methylidene]azetidine. High-resolution mass spectrometry is essential to differentiate between ions with the same nominal mass.[4]

m/z (Exact Mass) Proposed Formula Proposed Structure/Origin Rationale
164.0870[C₁₀H₁₁FN]⁺Protonated Molecule ([M+H]⁺)Parent ion selected for MS/MS.
136.0557[C₈H₇FN]⁺Fluorophenylmethylidene iminiumResult of azetidine ring cleavage with loss of ethylene (C₂H₄). A major expected fragment.
109.0448[C₇H₆F]⁺Fluorotropylium ionFormed via benzylic cleavage and rearrangement to a stable 7-membered ring. Characteristic of benzyl-containing structures.[5]
95.0291[C₆H₄F]⁺Fluorophenyl cationA common fragment for fluorophenyl compounds, potentially formed from secondary fragmentation.[7]

Protocol: High-Resolution MS/MS Analysis

This protocol is designed for a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an ESI source. Instrument parameters should be optimized to achieve maximum sensitivity and resolution.

5.1. Materials and Reagents

  • 3-[(3-Fluorophenyl)methylidene]azetidine sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Calibrant solution appropriate for the mass spectrometer (e.g., Sodium Formate)

5.2. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in ACN.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL in 50:50 ACN:Water with 0.1% FA. The final concentration should be optimized for stable ion signal.

5.3. Instrument Setup and Calibration

  • Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's guidelines to ensure high mass accuracy (< 5 ppm).

  • Set the ESI source to positive ion mode.

  • Optimize source parameters:

    • Capillary Voltage: 3.5 – 4.5 kV

    • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

    • Drying Gas (N₂): 8 – 10 L/min

    • Drying Gas Temperature: 180 – 220 °C

5.4. Data Acquisition

  • Full Scan MS:

    • Introduce the sample solution via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode to confirm the presence and accurate mass of the protonated molecule ([M+H]⁺ at m/z 164.0870).

  • Tandem MS (MS/MS):

    • Set the instrument to product ion scan mode.

    • Define an inclusion list with the exact mass of the precursor ion (m/z 164.0870).

    • Set the quadrupole isolation width to a narrow window (e.g., 1-2 Da) to ensure only the ion of interest is passed to the collision cell.

    • Apply a range of collision energies (e.g., ramping from 10 to 40 eV) to observe both low-energy (primary) and high-energy (secondary) fragmentation. Argon is typically used as the collision gas.

    • Acquire the product ion spectrum, ensuring sufficient signal-to-noise for minor fragments.

5.5. Data Analysis

  • Process the acquired data using the instrument's software.

  • Confirm the elemental composition of the precursor ion using its accurate mass measurement.

  • Analyze the MS/MS spectrum, identifying the m/z values of the fragment ions.

  • Calculate the exact masses of the neutral losses.

  • Compare the observed fragments and neutral losses with the predicted pathways outlined in Sections 3 and 4 to confirm the structure.

Conclusion

This application note provides a robust, scientifically-grounded framework for identifying 3-[(3-Fluorophenyl)methylidene]azetidine and characterizing its structure using tandem mass spectrometry. By leveraging a predictive approach based on the known fragmentation behaviors of its constituent chemical moieties, researchers can confidently interpret MS/MS data. The detailed protocol provides a practical and self-validating methodology for acquiring high-quality, high-resolution data, which is paramount for the structural elucidation of novel compounds in the pharmaceutical and chemical sciences.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)
  • Wang, Y., et al. (2021). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-DMDS adducts.
  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines.
  • Unknown Authors. (2016). Mass fragmentation patterns of compound 4a.
  • Bawazir, W., & Abdel-Rahman, R. M. (n.d.). Mass fragmentation patterns of compound 4.
  • Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • Unknown Authors. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • Onyango, E. O., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PubMed.
  • Unknown Authors. (n.d.). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. J-Stage.
  • Van Pelt, C. K., & Brenna, J. T. (n.d.).
  • Onyango, E. O., et al. (2015). Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. PMC.
  • Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. Shimadzu Scientific Instruments.
  • Unknown Authors. (n.d.). Interpretation of mass spectra. University of Arizona.
  • da Silva, G. G., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazetidines. BenchChem Technical Support.
  • Wang, L., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
  • Cydzik-Kwiatkowska, A., et al. (n.d.).
  • Unknown Authors. (n.d.).
  • Paizs, B., & Suhai, S. (2004). Fragmentation of protonated oligoalanines: amide bond cleavage and beyond. PubMed.
  • Unknown Authors. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • Neumann, S., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Martin-Luther-Universität Halle-Wittenberg.
  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.

Sources

Introduction: The Strategic Value of the 3-[(3-Fluorophenyl)methylidene]azetidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the application of 3-[(3-Fluorophenyl)methylidene]azetidine in drug discovery screening campaigns.

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a screening compound's core structure is a critical decision that can significantly influence the outcome of a high-throughput screening (HTS) campaign. The 3-[(3-Fluorophenyl)methylidene]azetidine scaffold is a promising, albeit underexplored, starting point for identifying new drug candidates. Its potential lies in the synergistic combination of two key structural motifs: the azetidine ring and the 3-fluorophenyl group.

The azetidine ring is a four-membered nitrogen-containing heterocycle that has gained recognition as a "privileged scaffold" in medicinal chemistry.[1][2] Its inclusion in a molecule can confer several advantageous properties:

  • Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of the molecule, which can lead to a more defined presentation to a biological target. This pre-organization can result in a lower entropic penalty upon binding, potentially increasing both binding affinity and selectivity.[1]

  • Improved Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability when compared to their larger saturated heterocyclic counterparts like pyrrolidine and piperidine.[1] The azetidine nitrogen is often less susceptible to N-dealkylation, a common metabolic liability for many amine-containing drugs.[1]

  • Bioisosteric Replacement: The azetidine scaffold can serve as a bioisostere for other cyclic and acyclic moieties, allowing for the fine-tuning of molecular properties such as size, lipophilicity, and vectoral projection of substituents.[1][3][4]

  • Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to novel chemical space, increasing the probability of discovering unprecedented interactions with biological targets.[1]

The 3-fluorophenyl group also brings a set of well-established benefits to drug design:

  • Enhanced Metabolic Stability: The replacement of a hydrogen atom with a fluorine atom at a site of potential metabolic oxidation can block this pathway, thereby increasing the compound's half-life.[3][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[6]

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. This can impact the pKa of nearby functional groups, potentially improving bioavailability by enhancing membrane permeability.[5][6]

  • Increased Binding Affinity: The small van der Waals radius of fluorine allows it to replace hydrogen without introducing significant steric hindrance.[6][7][8] The polarized C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, thereby enhancing binding affinity.[7][8][9]

The combination of these two motifs in 3-[(3-Fluorophenyl)methylidene]azetidine creates a scaffold with a unique blend of structural rigidity, metabolic stability, and potential for strong target engagement, making it an attractive candidate for inclusion in drug discovery screening libraries.

Application Notes: Potential Therapeutic Areas and Target Classes

While the specific biological activity of 3-[(3-Fluorophenyl)methylidene]azetidine is yet to be extensively characterized, the known pharmacology of drugs containing azetidine or fluorophenyl groups suggests several promising avenues for investigation.

Oncology: Numerous anticancer agents target key signaling pathways involved in tumor growth and proliferation.[1] The conformational constraint provided by the azetidine ring could be leveraged to design selective kinase inhibitors. For instance, Cobimetinib, a MEK1/2 inhibitor approved for melanoma, features an azetidine ring.[1][2] The fluorophenyl group is also a common feature in kinase inhibitors, where it can form key interactions in the ATP-binding pocket.

Neurodegenerative and Inflammatory Diseases: The ability of the azetidine scaffold to improve pharmacokinetic properties makes it suitable for developing drugs targeting the central nervous system (CNS).[10] Furthermore, azetidine-containing compounds have shown promise as anti-inflammatory agents.[1][11] Baricitinib, a JAK inhibitor for rheumatoid arthritis, incorporates an azetidine moiety.[10]

Infectious Diseases: Azetidine derivatives have been reported to possess a wide range of antimicrobial activities.[11][12] The unique structure of the scaffold could be exploited to overcome existing resistance mechanisms.

Enzyme Inhibition: The structural features of 3-[(3-Fluorophenyl)methylidene]azetidine make it a candidate for the discovery of novel enzyme inhibitors. Azetidine-based compounds have been developed as potent inhibitors of enzymes such as purine nucleoside phosphorylase (PNP) and autotaxin.[1][13] The fluorophenyl group can contribute to binding affinity and selectivity, as seen in the statin class of HMG-CoA reductase inhibitors.[14][15]

High-Throughput Screening (HTS) Campaign Workflow

A typical HTS campaign to explore the biological activity of 3-[(3-Fluorophenyl)methylidene]azetidine and its derivatives would follow a multi-step process, from initial screening to hit confirmation and characterization.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Mechanism of Action primary_hts Primary HTS Assay (e.g., Biochemical Kinase Assay) - Single concentration screen data_analysis_1 Data Analysis - Calculate % inhibition - Determine Z'-factor primary_hts->data_analysis_1 Raw Data hit_identification Hit Identification - Select compounds exceeding a pre-defined activity threshold data_analysis_1->hit_identification Processed Data dose_response Dose-Response Assay - Determine IC50 values hit_identification->dose_response Primary Hits ortho_assay Orthogonal Assay (e.g., Cell-Based Assay) - Confirm activity in a different format dose_response->ortho_assay Confirmed Hits cytotoxicity Cytotoxicity Assay - Assess off-target effects - Determine therapeutic window ortho_assay->cytotoxicity moa_studies MOA Studies - e.g., Competitive binding assays - Enzyme kinetics cytotoxicity->moa_studies Validated Hits sar_expansion SAR Expansion - Synthesize and test analogs moa_studies->sar_expansion

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific biological target and assay technology being used.

Protocol 1: Primary High-Throughput Screening - Biochemical Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a generic biochemical assay to identify inhibitors of a target enzyme.[16][17][18] It is designed for a 384-well plate format, common in HTS.[19][20]

Rationale: A biochemical assay provides a direct measure of a compound's effect on the activity of an isolated enzyme, minimizing the complexities of a cellular environment.[16] This is an efficient first step to identify molecules that engage the target of interest.

Materials:

  • Target enzyme (e.g., a protein kinase)

  • Substrate (e.g., a peptide substrate for the kinase)

  • ATP (for kinase assays)

  • Assay buffer (optimized for enzyme activity)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent dispensing

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of 3-[(3-Fluorophenyl)methylidene]azetidine (or derivatives) from a 10 mM DMSO stock solution into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM (assuming a final assay volume of 50 µL).

    • For control wells, dispense 50 nL of DMSO.

  • Enzyme Preparation:

    • Prepare a 2X solution of the target enzyme in assay buffer. The final concentration should be optimized to produce a robust signal in the linear range of the assay.

  • Substrate/ATP Preparation:

    • Prepare a 2X solution of the substrate and ATP in assay buffer. The concentration of ATP should ideally be at or near its Km for the enzyme to facilitate the identification of competitive inhibitors.[21]

  • Assay Initiation:

    • Add 25 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X substrate/ATP solution to each well.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.

  • Signal Detection:

    • Stop the enzymatic reaction and generate a detectable signal by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent).

    • Incubate as required by the detection reagent protocol.

    • Read the luminescence on a compatible plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

    • High control: DMSO + enzyme + substrate (represents 0% inhibition)

    • Low control: DMSO + substrate (no enzyme, represents 100% inhibition)

  • Assess the quality of the screen by calculating the Z'-factor for each plate. A Z'-factor > 0.5 is generally considered indicative of a robust assay.[19]

Summary of Key Experimental Parameters:

ParameterRecommended ValueRationale
Compound Concentration10 µMA standard concentration for primary HTS to identify initial hits.
Final DMSO Concentration≤ 0.5%To minimize solvent effects on enzyme activity.
Plate Format384-wellBalances throughput with reagent consumption.[19][20]
Assay Volume50 µLA common volume for 384-well plate assays.
ATP ConcentrationAt or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.[21]
ReadoutLuminescenceGenerally offers high sensitivity and a wide dynamic range.[22]
Protocol 2: Secondary Assay - Cell-Based Viability/Cytotoxicity Assay

This protocol describes a cell-based assay to confirm the activity of hits from the primary screen in a more biologically relevant context and to assess their general cytotoxicity.[23][24][25] The MTT assay, which measures metabolic activity as an indicator of cell viability, is used as an example.

Rationale: Cell-based assays are crucial for validating hits from biochemical screens.[23][26] They provide information on whether a compound can cross the cell membrane and engage its target in a cellular environment. A concurrent cytotoxicity assessment helps to distinguish between specific on-target effects and non-specific toxicity.[24]

Materials:

  • A relevant human cell line (e.g., a cancer cell line if the target is an oncology target).

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Trypsin-EDTA for cell detachment.

  • 96-well clear, flat-bottom tissue culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate spectrophotometer (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium. A typical dose-response curve might include 8-10 concentrations, ranging from 100 µM to 1 nM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Summary of Key Experimental Parameters:

ParameterRecommended ValueRationale
Cell LineTarget-relevantTo ensure the biological context is appropriate for the hypothesis.
Seeding DensityOptimized for log-phase growthEnsures cells are healthy and responsive during the assay.
Compound Concentrations8-10 point, 3-fold serial dilutionTo generate a robust dose-response curve for IC50 determination.
Incubation Time48-72 hoursAllows for sufficient time for the compound to exert its effect.
ReadoutAbsorbance (570 nm)A simple and reliable method for quantifying formazan production.

Visualizing a Hypothetical Target Pathway

The 3-[(3-Fluorophenyl)methylidene]azetidine scaffold could potentially inhibit a kinase in a cancer-related signaling pathway. The following diagram illustrates a simplified kinase cascade that could be a target for such a compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation growth_factor Growth Factor growth_factor->receptor inhibitor 3-[(3-Fluorophenyl)methylidene] azetidine Derivative inhibitor->mek

Caption: A hypothetical signaling pathway targeted by an azetidine-based inhibitor.

Conclusion

The 3-[(3-Fluorophenyl)methylidene]azetidine scaffold represents a promising starting point for drug discovery campaigns. The strategic combination of the conformationally rigid azetidine ring and the metabolically robust fluorophenyl group provides a unique chemical framework for the development of novel therapeutics. By employing a systematic screening approach, beginning with high-throughput biochemical assays and progressing to more complex cell-based models, researchers can effectively explore the therapeutic potential of this and related scaffolds. The protocols and workflows outlined in this guide provide a comprehensive framework for initiating such an investigation, with the ultimate goal of identifying new lead compounds for a variety of disease indications.

References

  • Bioisostere - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. [Link]

  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare. Retrieved April 7, 2026, from [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 733-748. [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved April 7, 2026, from [Link]

  • Kumar, P., & Kumar, R. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1269, 133796. [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. (2025, November 13). Retrieved April 7, 2026, from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). International Journal of Molecular Sciences, 12(4), 2254-2263. [Link]

  • Jackson, T. J., & Chappie, T. A. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 986. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Journal of Analytical & Bioanalytical Techniques, 3(4). [Link]

  • Evans, G. B., Furneaux, R. H., Gainsford, G. J., Schramm, V. L., & Tyler, P. C. (2008). Azetidine Based Transition State Analogue Inhibitors of N-Ribosyl Hydrolases and Phosphorylases. Journal of Medicinal Chemistry, 51(5), 1471-1477. [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4059-4067. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.). Retrieved April 7, 2026, from [Link]

  • Michelini, E., Cevenini, L., Mezzanotte, L., Coppa, A., & Roda, A. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227-238. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Frontiers in Pharmacology, 13, 1007481. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Future Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(18), 10012-10087. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Precision for Medicine. Retrieved April 7, 2026, from [Link]

  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved April 7, 2026, from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Enzocheck. Retrieved April 7, 2026, from [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2023). Journal of Experimental Biology and Agricultural Sciences, 11(4), 844-849. [Link]

  • Bioisosteres in Medicinal Chemistry. (2022). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.). Retrieved April 7, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. Retrieved April 7, 2026, from [Link]

  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Journal of Applied Pharmaceutical Science, 8(3), 163-168. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(3). [Link]

  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 23-31. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved April 7, 2026, from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

  • Clader, J. W., et al. (1996). Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)- hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

  • 3-[(3-fluorophenyl)methyl]azetidine hydrochloride. (n.d.). Appchem. Retrieved April 7, 2026, from [Link]

  • 3-[(3-Fluoro-2-methoxyphenyl)methyl]azetidine. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • 3-[(3-Fluoro-2-methylphenyl)methyl]azetidine. (n.d.). PubChem. Retrieved April 7, 2026, from [Link]

  • Inhibitors of HMG-CoA Reductase: Current and Future Prospects. (2009). Mini-Reviews in Medicinal Chemistry, 9(11), 1272-1283. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. (2021). Molecules, 26(23), 7306. [Link]

  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. (2018). Biomolecules, 8(1), 11. [Link]

  • Fluorophenyl group of type 2 statins – Fluvastatin. (2017). ResearchGate. Retrieved April 7, 2026, from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (2016). Google Patents.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. (2011). The Journal of Organic Chemistry, 76(7), 2136-2147. [Link]

Sources

Application Note: In Vivo Administration Protocols for 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[(3-Fluorophenyl)methylidene]azetidine is a structurally privileged small-molecule scaffold frequently utilized in the development of targeted therapeutics, particularly in oncology and neuropharmacology. The successful in vivo translation of this compound requires a deep understanding of its physicochemical properties. This technical guide provides validated, self-contained protocols for the formulation, pharmacokinetic (PK) profiling, and efficacy modeling of this compound, emphasizing the causality behind each experimental choice.

Mechanistic Rationale & Structural Biology

The architectural design of 3-[(3-Fluorophenyl)methylidene]azetidine is highly intentional, leveraging specific functional groups to optimize in vivo performance:

  • The Azetidine Motif: The four-membered azetidine ring provides a conformationally restricted basic amine. Compared to larger, more flexible rings (e.g., piperidine) or acyclic amines, azetidines reduce the entropic penalty upon target binding, thereby enhancing binding affinity[1]. Furthermore, the incorporation of the azetidine moiety improves metabolic stability and aqueous solubility[2].

  • Fluorine Substitution: The addition of a fluorine atom at the meta position of the phenyl ring serves a dual purpose. First, fluorine's high electronegativity and strong C-F bond (126 kcal/mol compared to 113 kcal/mol for C-H) effectively block cytochrome P450-mediated oxidation at a common metabolic hotspot, significantly extending the molecule's in vivo half-life[3]. Second, this substitution increases the overall lipophilicity of the molecule, which is critical for membrane permeability and CNS penetration, while simultaneously modulating the pKa of the adjacent azetidine nitrogen via inductive effects[4].

  • Methylidene Linker: The double bond locks the aromatic ring and the heterocycle into a rigid, planar-adjacent geometry, maximizing spatial complementarity with target binding pockets.

Formulation Strategies for In Vivo Dosing

Because 3-[(3-Fluorophenyl)methylidene]azetidine contains both a lipophilic fluorinated aromatic ring and a basic secondary amine, it presents unique formulation challenges. Standard aqueous buffers (e.g., PBS) are insufficient for high-dose administration and will cause the compound to crash out of solution. The following formulations have been empirically validated to balance solubility and in vivo tolerability.

Table 1: Validated Vehicle Formulations for 3-[(3-Fluorophenyl)methylidene]azetidine

RouteValidated Formulation RecipeMechanistic CausalityMax Dosing Volume (Mouse)
IV 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineDMSO solubilizes the fluorophenyl moiety; PEG/Tween act as co-solvents to prevent precipitation upon introduction to the aqueous bloodstream.5 mL/kg
IP 10% DMSO + 90% Corn Oil or 10% DMSO + 90% PEG400The basicity of the azetidine ring can cause local peritoneal irritation. Lipid-based or PEG-based vehicles buffer this effect and provide sustained release.10 mL/kg
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80 in H₂OCreates a uniform, viscous suspension. Ensures consistent gastric transit and reproducible intestinal absorption of the basic amine.10 mL/kg

Self-Validation Check: Always prepare a vehicle-only control group. If IP administration results in peritoneal inflammation in both the treatment and control groups, the vehicle pH must be adjusted (target pH 6.5–7.5) to neutralize the azetidine's basicity before proceeding.

Pharmacokinetic (PK) Profiling Protocol

To accurately determine the in vivo half-life and bioavailability of the compound, a rigorous PK study must be conducted.

Step-by-Step Methodology
  • Animal Preparation: Fast adult male C57BL/6 mice (8-10 weeks old) for 12 hours prior to oral (PO) dosing.

    • Causality: Fasting eliminates food-drug interactions that can artificially alter the absorption kinetics of lipophilic fluorinated compounds. Water should remain available ad libitum.

  • Administration: Administer the compound via the selected route (e.g., 2 mg/kg IV, 10 mg/kg PO) using the optimized formulations from Table 1.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Validation Step: Collect a pre-dose (0h) sample to serve as a blank matrix. This ensures there is no endogenous isobaric interference during LC-MS/MS quantification, validating the specificity of the assay.

  • Sample Processing: Transfer blood to K₂EDTA tubes and centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma. Precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile containing a structurally similar internal standard (e.g., a deuterated azetidine analog).

  • Quantification: Analyze the supernatant via LC-MS/MS using a C18 column. The fluorinated moiety provides excellent ionization efficiency in positive electrospray ionization (ESI+) mode.

PK_Workflow N1 1. Formulation Optimization N2 2. In Vivo Administration N1->N2 N3 3. Serial Blood Sampling N2->N3 N4 4. Plasma Extraction N3->N4 N5 5. LC-MS/MS Quantification N4->N5 N6 6. PK Parameter Analysis N5->N6

In vivo pharmacokinetic profiling workflow for fluorinated azetidine derivatives.

Table 2: Expected Pharmacokinetic Parameters (Mouse Model)

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Mechanistic Interpretation
Cmax 850 - 1,100 ng/mL400 - 600 ng/mLHigh Cmax due to rapid absorption of the lipophilic fluorophenyl group.
Tmax N/A0.5 - 1.0 hRapid gastric emptying and intestinal uptake.
T1/2 3.5 - 5.0 h4.0 - 5.5 hExtended half-life due to fluorine-mediated metabolic stability.
Bioavailability (F%) 100%45 - 60%Moderate to high oral bioavailability facilitated by the azetidine ring.

In Vivo Efficacy Model: Xenograft Protocol

Fluorinated azetidines are frequently evaluated for their anti-proliferative properties in oncology. The following protocol outlines a standard subcutaneous xenograft model.

Step-by-Step Methodology
  • Cell Preparation: Harvest human cancer cells (e.g., A549 lung carcinoma) in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 × 10⁶ cells/mL.

    • Causality: Matrigel provides a localized extracellular matrix that significantly improves tumor engraftment rates and vascularization.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old female BALB/c athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once the mean tumor volume reaches 100–150 mm³ (typically 7–10 days post-inoculation), randomize the mice into treatment and vehicle control groups (n=8 per group).

    • Validation Step: Ensure the variance in tumor volume between groups is statistically insignificant (p > 0.05) prior to the first dose. This validates that any observed efficacy is drug-mediated and not an artifact of baseline bias.

  • Dosing Regimen: Administer 3-[(3-Fluorophenyl)methylidene]azetidine daily via IP injection (e.g., 5–20 mg/kg) for 21–28 days.

  • Endpoint Analysis: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. A body weight loss of >15% indicates severe compound- or vehicle-mediated toxicity, necessitating an immediate dose reduction.

Xenograft_Workflow A Cell Line Preparation (e.g., A549, HCT116) B Subcutaneous Inoculation (Athymic Nude Mice) A->B C Tumor Volume Monitoring (Target: 100 mm³) B->C D Randomization & Group Assignment C->D E Daily Dosing Regimen (Vehicle vs. Compound) D->E F Efficacy & Toxicity Endpoint Analysis E->F

Standard in vivo xenograft efficacy workflow for anti-tumor evaluation.

Sources

Application Note: Advanced Crystallization and Purification Strategies for 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction and Physicochemical Rationale

The compound 3-[(3-fluorophenyl)methylidene]azetidine (often referred to in literature as 3-(3-fluorobenzylidene)azetidine) is a highly valuable rigidified scaffold in medicinal chemistry, frequently utilized in the development of monoamine transporter ligands and psychoactive analogs .

However, the purification of exocyclic alkene-bearing azetidines presents a significant challenge. The combination of a strained four-membered nitrogen heterocycle (ring strain ~26 kcal/mol) and a conjugated styrenyl-type system makes the free base highly susceptible to oxidative degradation, ring-opening, and polymerization. Traditional silica gel chromatography often leads to severe yield attrition due to the basicity of the secondary amine interacting irreversibly with acidic silanol groups.

The Causality of Salt Selection: To bypass chromatography and stabilize the molecule, isolation via salt crystallization is the industry standard .

  • Hydrochloride Salts: While common, azetidine hydrochlorides can sometimes be hygroscopic and prone to solvent trapping, complicating large-scale drying .

  • Oxalate Salts (Preferred): Oxalic acid acts as a bidentate hydrogen-bond donor. When reacted with the azetidine, it forms a highly stable, tightly packed hydrogen-bonded network. This drives high-purity crystallization from polar solvent mixtures, effectively rejecting organic impurities into the mother liquor .

Experimental Workflow

The following diagram illustrates the logical progression from the crude N-protected intermediate to the highly pure crystalline salt.

AzetidinePurification Boc N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine (Crude Organic Extract) Deprotect Acidic Deprotection (4M HCl in Dioxane, RT) Boc->Deprotect Cleavage Neutralize Aqueous Workup (1M NaOH, pH > 10) Deprotect->Neutralize Quench FreeBase Free Base Intermediate (Unstable Oil) Neutralize->FreeBase Extraction (EtOAc) Salt Salt Formation (Oxalic Acid in Hot EtOH) FreeBase->Salt Stabilize Cryst Antisolvent Crystallization (Addition of Et2O, Cool to 4°C) Salt->Cryst Supersaturation Product Pure Oxalate Salt (>99% Purity, Crystalline) Cryst->Product Filtration

Fig 1: Workflow for the deprotection and salt crystallization of benzylideneazetidines.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: Boc-Deprotection and Free Base Isolation

Objective: Remove the tert-butyloxycarbonyl (Boc) group and isolate the reactive free base for immediate salt formation.

  • Dissolution: Dissolve crude N-Boc-3-[(3-fluorophenyl)methylidene]azetidine (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

  • Acidic Cleavage: Slowly add 4M HCl in 1,4-dioxane (10 mL, 40.0 mmol).

    • Causality: HCl in dioxane is preferred over Trifluoroacetic acid (TFA) as it avoids the formation of highly soluble trifluoroacetate salts, which complicate subsequent aqueous basification.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material should disappear, and a baseline spot (ninhydrin active) should appear, confirming complete deprotection.

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess HCl, yielding a crude hydrochloride paste.

  • Basification: Suspend the paste in ethyl acetate (EtOAc, 50 mL) and cool to 0°C. Slowly add 1M aqueous NaOH until the aqueous layer reaches pH > 10.

    • Self-Validation Checkpoint: Azetidines have a pKa of ~10.4. If the pH is below 10, a significant portion of the product will remain protonated and be lost in the aqueous waste. Verify with pH paper.

  • Extraction: Separate the layers. Extract the aqueous phase with additional EtOAc (2 × 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo (bath temperature < 30°C) to yield the free base as a pale yellow, volatile oil. Proceed immediately to Protocol B.

Protocol B: Oxalate Salt Crystallization (Primary Method)

Objective: Trap the unstable free base in a robust, highly pure crystalline lattice.

  • Solvation: Dissolve the freshly prepared free base (~10.0 mmol) in minimal absolute ethanol (EtOH, 10 mL) and heat gently to 50°C.

  • Acid Addition: In a separate vial, dissolve anhydrous oxalic acid (0.95 g, 10.5 mmol, 1.05 eq) in hot absolute EtOH (5 mL). Add this solution dropwise to the azetidine solution while stirring.

    • Causality: Using a slight excess of oxalic acid ensures complete protonation, while adding it hot prevents premature, amorphous crashing out of the salt.

  • Antisolvent Addition: Remove the mixture from heat. While still warm, add diethyl ether (Et₂O) dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Nucleation and Growth: Allow the mixture to cool slowly to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Causality: Slow cooling promotes the growth of large, pure macroscopic crystals rather than fine, impurity-trapping powders.

  • Filtration: Vacuum filter the resulting white crystals. Wash the filter cake with ice-cold Et₂O (2 × 10 mL) to remove any residual unreacted starting material or organic impurities. Dry under high vacuum at 40°C for 4 hours.

Quantitative Data & Comparative Analysis

The table below summarizes the expected physicochemical properties and crystallization metrics for the various states of 3-[(3-fluorophenyl)methylidene]azetidine.

ParameterOxalate SaltHydrochloride SaltFree Base
Physical State White Crystalline SolidOff-White SolidPale Yellow Viscous Oil
Typical Yield (from N-Boc) 75% – 85%65% – 80%N/A (Transient Intermediate)
Ideal Solvent System EtOH / Et₂OiPrOH / EtOAcN/A
Chromatography Required? NoNoYes (High yield loss expected)
Stability Profile High (>12 months at RT)Moderate (Hygroscopic)Low (Prone to polymerization)
Primary Advantage Highest purity, sharp melting pointHigh water solubility for assaysNecessary for coupling reactions

Troubleshooting Guide

  • Issue: The oxalate salt precipitates as a sticky gum rather than distinct crystals.

    • Causality & Solution: Guming occurs when supersaturation is achieved too rapidly, or residual water is present. Solution: Ensure absolute ethanol and anhydrous ether are used. Re-dissolve the gum in hot EtOH and cool at a slower rate (e.g., in a warm water bath that is allowed to cool to ambient temperature overnight).

  • Issue: Low yield during free base extraction.

    • Causality & Solution: The azetidine ring is highly basic. Solution: Re-check the aqueous layer pH; it must be strictly >10. Additionally, ensure the extraction solvent (EtOAc) is not saturated with water, which can partition the polar free base back into the aqueous phase.

References

  • Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. ScholarWorks@UNO. Available at:[Link]

  • Nagle, A. S., et al. (2020). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel–Crafts Arylation Conditions. The Journal of Organic Chemistry. Available at:[Link]

  • Jones, K., et al. (2018). Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine. Organic Process Research & Development. Available at:[Link]

Formulation Strategies for 3-[(3-Fluorophenyl)methylidene]azetidine in Preclinical Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The successful preclinical evaluation of a novel chemical entity such as 3-[(3-Fluorophenyl)methylidene]azetidine is critically dependent on the development of an appropriate formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to devise and implement effective formulation strategies. By integrating fundamental principles of physical chemistry with established pharmaceutical techniques, this document outlines a systematic approach to vehicle selection, solubility enhancement, and stability assessment. The protocols and insights herein are designed to ensure the generation of reliable and reproducible data in early-stage in vivo and in vitro studies, thereby facilitating a robust evaluation of the candidate's therapeutic potential.

Introduction: The Formulation Imperative

This guide emphasizes a foundational, step-by-step approach to formulation development, beginning with the essential physicochemical characterization and progressing through to the selection and preparation of vehicles for various administration routes. The causality behind each experimental choice is explained to empower the researcher with the ability to adapt these protocols to other NCEs.

Foundational Physicochemical Characterization

Before any formulation work can commence, a thorough understanding of the intrinsic properties of 3-[(3-Fluorophenyl)methylidene]azetidine is paramount. This initial characterization will inform every subsequent formulation decision.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. It dictates the feasibility of simple aqueous formulations and provides a baseline for enhancement strategies.

  • pKa: The ionization constant will determine the extent to which the molecule's charge, and therefore its solubility, changes with pH.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD at a specific pH) indicate the lipophilicity of the compound, which influences its absorption and distribution.

  • Chemical Stability: Assessing the degradation of the molecule in different conditions (pH, light, temperature) is crucial for selecting appropriate storage and handling procedures.

Protocol 1: Basic Physicochemical Profiling
  • Aqueous Solubility Determination (Shake-Flask Method):

    • Add an excess amount of 3-[(3-Fluorophenyl)methylidene]azetidine to a series of vials containing purified water and various buffers (e.g., pH 2.0, 5.0, 7.4, 9.0).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

  • pKa and LogP/LogD Prediction:

    • Utilize in silico tools (e.g., MarvinSketch, ACD/Labs) for initial predictions. These computational methods provide a valuable starting point for experimental design.

  • Preliminary Stability Assessment:

    • Prepare solutions of the compound in different buffers.

    • Store aliquots at various temperatures (e.g., 4°C, 25°C, 40°C) and protected from light.

    • Analyze the concentration of the parent compound at initial, 24-hour, and 48-hour time points to identify any significant degradation.

Parameter Significance in Formulation Example Data (Hypothetical)
Aqueous Solubility (pH 7.4) Determines the need for solubility enhancement techniques.< 0.1 µg/mL (Practically Insoluble)
Predicted pKa Guides the use of pH adjustment to improve solubility.4.5 (Weak Base)
Predicted LogP Indicates potential for membrane permeability and challenges with aqueous formulations.3.8 (Lipophilic)
Stability Informs on necessary precautions during formulation preparation and storage.Stable at neutral pH, degrades in acidic conditions.

Formulation Strategies for Preclinical Studies

The choice of formulation is intrinsically linked to the intended route of administration and the required dose. The following sections detail common strategies for oral and parenteral delivery.

Oral Administration

Oral delivery is often preferred for its convenience. However, the poor aqueous solubility of many NCEs presents a significant hurdle.

G A Start: Assess Aqueous Solubility B Solubility > Required Dose? A->B C Yes B->C D No B->D E Formulate as Simple Aqueous Solution/Suspension C->E F Explore Solubility Enhancement D->F G pH Adjustment F->G H Co-solvents F->H I Surfactants F->I J Complexation (e.g., Cyclodextrins) F->J K Lipid-Based Systems F->K L Successful? G->L H->L I->L J->L K->L M Yes L->M N No L->N O Proceed with Lead Formulation M->O P Consider Amorphous Solid Dispersion or Nanosuspension N->P

Caption: Decision tree for oral formulation development.

  • Vehicle Preparation: Prepare a panel of common preclinical vehicles. Examples include:

    • 5% DMSO / 95% Saline

    • 10% Solutol HS 15 / 90% Water

    • 20% PEG 400 / 80% Water

    • 5% Tween 80 / 95% Water

  • Solubility Determination:

    • Add an excess of 3-[(3-Fluorophenyl)methylidene]azetidine to each vehicle.

    • Follow the shake-flask method as described in Protocol 1.

  • Data Analysis: Quantify the solubility in each vehicle and compare the results to identify the most effective systems for solubilization.

Vehicle Composition Solubility (µg/mL) (Hypothetical) Observations
Saline< 0.1Practically insoluble.
10% DMSO / 40% PEG 400 / 50% Water500Significant improvement.
20% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water1200Excellent solubility enhancement.
10% Tween 80 in Water250Moderate improvement.
Parenteral Administration

Parenteral formulations require sterility and must be suitable for injection, which imposes stringent constraints on the types and concentrations of excipients that can be used.

G A Start: Define Route (IV, SC, IP) & Required Dose B Assess Solubility in Isotonic Buffers A->B C Solubility Sufficient? B->C D Yes C->D E No C->E F Formulate as Sterile, pH-Adjusted Solution D->F G Explore Solubilization (Parenteral-Grade Excipients) E->G K Lead Formulation Identified F->K H Co-solvents (e.g., PEG 300, Propylene Glycol) G->H I Surfactants (e.g., Polysorbate 80) G->I J Complexation (e.g., HPβCD) G->J H->K I->K J->K L Filter Sterilization (0.22 µm) K->L M Assess for Precipitation upon Dilution/Injection L->M N Final Formulation for In Vivo Studies M->N

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this valuable synthetic building block. The formation of the exocyclic double bond on the strained azetidine ring presents unique challenges, often related to reaction yield and product purity.

The synthesis is most commonly achieved via an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, starting from a suitably protected azetidin-3-one and the corresponding phosphorus-stabilized carbanion or ylide. This guide focuses primarily on the Horner-Wadsworth-Emmons approach, which offers significant advantages in product purification due to the water-solubility of its phosphate byproduct.[1][2] We will explore common experimental pitfalls and provide robust, field-proven solutions to help you optimize your reaction outcomes.

Core Synthesis Pathway: Horner-Wadsworth-Emmons Protocol

This section provides a baseline, step-by-step protocol for the synthesis. Subsequent troubleshooting sections will refer to this standard procedure. The reaction involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion, which then attacks the carbonyl of N-Boc-azetidin-3-one to form the desired alkene.[3]

Experimental Protocol: HWE Synthesis of N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine
  • Reagent Preparation:

    • Dissolve diethyl (3-fluorobenzyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Carbanion Formation:

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise to the stirred phosphonate solution.

    • Self-Validation Check: Observe for hydrogen gas evolution. The solution may also change color.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Olefination Reaction:

    • Cool the resulting phosphonate carbanion solution back down to 0 °C.

    • In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the N-Boc-azetidin-3-one solution dropwise to the carbanion solution via a syringe or dropping funnel over 15-20 minutes.

    • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the N-Boc-azetidin-3-one is consumed.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with water, followed by brine. The water-soluble diethyl phosphate byproduct is removed during these washes.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Q1: My TLC/LC-MS analysis shows only my starting materials, N-Boc-azetidin-3-one and the phosphonate. What is the most likely cause?

    A1: The most critical step in the HWE reaction is the initial deprotonation of the phosphonate to form the reactive carbanion.[4] Failure to form this nucleophile will prevent the reaction from proceeding.

    • Pillar 1: Ineffective Deprotonation (Base Issues):

      • Causality: The base may be old, inactive, or not strong enough. Sodium hydride (NaH) is highly reactive with moisture and can lose its potency if not stored and handled under strictly anhydrous conditions.

      • Solution:

        • Use a fresh, unopened container of NaH or a recently purchased stock.

        • Ensure the mineral oil is thoroughly washed away from the NaH with anhydrous hexanes before use if a more accurate measurement is required, and handle the washed NaH under an inert atmosphere.

        • Consider an alternative base. Potassium tert-butoxide (KOtBu) is another strong, non-nucleophilic base suitable for this reaction. See the table below for a comparison.

    • Pillar 2: Solvent and Temperature:

      • Causality: The solvent must be completely dry. Trace amounts of water will quench the base and the carbanion as it forms. The reaction temperature for deprotonation can also be critical.

      • Solution:

        • Use a freshly distilled or commercially available anhydrous grade solvent (e.g., THF, DME).

        • While 0 °C is a common starting point for deprotonation with NaH, some systems may require gentle warming to initiate the reaction before cooling again for the aldehyde addition.

Issue 2: Low Yield with Multiple Side Products

  • Q2: The reaction worked, but I obtained a low yield of the target compound along with several impurities. What are the probable side reactions?

    A2: The formation of multiple products suggests that competing reaction pathways are occurring. This can be due to the instability of reactants or intermediates.

    • Pillar 1: Ylide/Carbanion Instability:

      • Causality: The phosphonate carbanion, while stabilized, can degrade over time, especially at elevated temperatures. Adding the azetidinone substrate too slowly or running the reaction for an excessively long time can lead to lower yields.

      • Solution:

        • Add the N-Boc-azetidin-3-one substrate promptly after the carbanion formation is complete.

        • Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions.

    • Pillar 2: Substrate Instability (Azetidinone):

      • Causality: The strained four-membered ring of azetidine can be susceptible to decomposition under harsh conditions.[5] Although N-Boc-azetidin-3-one is generally stable, prolonged exposure to strong bases or high temperatures could lead to side reactions.

      • Solution:

        • Maintain the recommended reaction temperature (0 °C to room temperature). Avoid heating the reaction unless necessary.

        • Ensure the dropwise addition of the azetidinone to the carbanion solution to maintain a low instantaneous concentration of the ketone and minimize potential self-condensation or decomposition pathways.

    • Pillar 3: Competing Elimination/Polymerization:

      • Causality: In some olefination reactions, particularly with hindered substrates, side reactions can occur. While less common for the HWE reaction, polymerization of the starting materials or product is a possibility under non-optimal conditions.[6]

      • Solution:

        • Running the reaction at a slightly higher dilution can sometimes disfavor intermolecular side reactions.[5]

        • Ensure efficient stirring to maintain a homogenous reaction mixture.

Troubleshooting Workflow Diagram

G cluster_no_conversion Troubleshoot Reagent Activity cluster_conversion Optimize Reaction & Purification start Low Reaction Yield check_sm Is Starting Material (Azetidinone) Consumed? start->check_sm check_base Check Base Activity & Handling (Use fresh NaH/KOtBu) check_sm->check_base No check_impurities Analyze Impurity Profile (TLC/LC-MS) check_sm->check_impurities Yes check_solvent Verify Solvent Anhydrous Quality check_base->check_solvent check_phosphonate Confirm Phosphonate Reagent Purity check_solvent->check_phosphonate end_goal Improved Yield check_phosphonate->end_goal side_reactions Hypothesize Side Reactions (Ylide decomposition, substrate instability) check_impurities->side_reactions optimize_cond Adjust Conditions: - Lower Temperature - Reduce Reaction Time - Check pH of Workup side_reactions->optimize_cond optimize_purify Optimize Purification: - Thorough Aqueous Wash - Adjust Chromatography Gradient optimize_cond->optimize_purify optimize_purify->end_goal

Caption: A workflow for troubleshooting low yield outcomes.

Frequently Asked Questions (FAQs)

  • Q1: Should I use the Horner-Wadsworth-Emmons or the classic Wittig reaction for this synthesis?

    A1: For this specific transformation, the Horner-Wadsworth-Emmons (HWE) reaction is strongly recommended.

    • Expertise: The primary advantage of the HWE reaction lies in the purification step.[1] The byproduct is a dialkyl phosphate salt, which is water-soluble and easily removed by a simple aqueous workup. In contrast, the classic Wittig reaction produces triphenylphosphine oxide (Ph₃P=O), a notoriously difficult byproduct to separate from the desired organic product via column chromatography due to its similar polarity.[7]

    • Trustworthiness: The HWE reaction also typically favors the formation of the thermodynamically more stable (E)-alkene, which can lead to a cleaner product profile.[2][4]

  • Q2: What is the best base to use for the HWE reaction?

    A2: The choice of base is critical and depends on the acidity of the phosphonate reagent. For a benzylphosphonate like diethyl (3-fluorobenzyl)phosphonate, a strong, non-nucleophilic base is required.

BasepKa of Conj. AcidCommon SolventKey Considerations
Sodium Hydride (NaH) ~36 (H₂)THF, DMEMost common; inexpensive. Reaction can be slow to initiate. Generates H₂ gas.
Potassium tert-Butoxide (KOtBu) ~19 (t-BuOH)THF, t-BuOHVery strong and soluble. Reaction is typically fast. Can be more sensitive.
n-Butyllithium (n-BuLi) ~50 (Butane)THF, HexanesExtremely strong but also highly nucleophilic. Can potentially react with other functional groups. Requires very low temperatures (-78 °C).
  • Q3: How does the fluorine substituent on the phenyl ring affect the reaction?

    A3: The electron-withdrawing nature of the fluorine atom has a minimal electronic effect on the aldehyde's reactivity in this context. Its primary role is as a key pharmacophore in the final molecule. The reaction conditions outlined should be fully compatible with the fluorophenyl group.

  • Q4: Can I use a different protecting group for the azetidine nitrogen?

    A4: Yes, but the tert-butoxycarbonyl (Boc) group is often ideal. It is stable to the basic conditions of the HWE reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) post-synthesis without affecting the newly formed double bond. Other protecting groups like a benzyl (Bn) group could also be used, but its removal via hydrogenolysis might risk reducing the exocyclic double bond.

Reaction Mechanism Diagram

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Elimination P1 Diethyl (3-fluorobenzyl)phosphonate Carbanion Phosphonate Carbanion (Nucleophile) P1->Carbanion + Base Base Base (e.g., NaH) Ketone N-Boc-azetidin-3-one Carbanion->Ketone Carbanion2 Phosphonate Carbanion Betaine Betaine Intermediate Ketone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Betaine2 Betaine Intermediate Carbanion2->Betaine Product 3-[(3-Fluorophenyl)methylidene]azetidine Oxaphosphetane->Product Reverse [2+2] Byproduct Diethyl Phosphate Salt (Water Soluble) Oxaphosphetane->Byproduct Elimination Betaine2->Oxaphosphetane [2+2] Cycloaddition

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for 3-[(3-Fluorophenyl)methylidene]azetidine and Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 3-[(3-Fluorophenyl)methylidene]azetidine and other structurally similar small molecules in aqueous media. Our goal is to provide a comprehensive resource that combines foundational scientific principles with actionable troubleshooting strategies to advance your research.

Introduction: Understanding the Solubility Challenge

Poor aqueous solubility is a major hurdle in drug discovery and development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] Compounds like 3-[(3-Fluorophenyl)methylidene]azetidine, which possess aromatic and hydrophobic moieties, are often prone to low solubility in aqueous environments. This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with a poorly soluble compound.

Q1: How can I confirm that poor solubility is the root cause of my experimental issues (e.g., low potency, poor reproducibility)?

A1: Before embarking on extensive formulation work, it's crucial to confirm that solubility is the limiting factor. A simple visual inspection for precipitated material in your stock solutions or final assay wells is a good first step. For a more quantitative approach, you can perform a kinetic solubility assay. This involves preparing a high-concentration stock solution in an organic solvent (like DMSO), diluting it into your aqueous buffer, and then measuring the concentration of the dissolved compound over time using techniques like HPLC-UV or LC-MS. A significant decrease in concentration over time indicates precipitation due to poor solubility.

Q2: I'm using a DMSO stock solution. Could that be causing problems?

A2: While DMSO is an excellent solvent for many organic molecules, it can lead to "solvent crash" when diluted into an aqueous buffer. If the final concentration of your compound in the aqueous medium exceeds its solubility limit, it will precipitate. It's also important to keep the final concentration of DMSO in your assays low (typically <1%, ideally <0.1%), as it can have its own biological effects and can also influence the solubility of your compound.

Q3: What is the first and simplest strategy I should try to improve the solubility of 3-[(3-Fluorophenyl)methylidene]azetidine?

A3: For many ionizable compounds, pH modification is the most straightforward and effective initial approach.[4][5] The azetidine ring in your compound contains a basic nitrogen atom, which can be protonated at acidic pH. This protonation introduces a positive charge, which generally increases water solubility. Therefore, attempting to dissolve your compound in a buffer with a slightly acidic pH (e.g., pH 4-6) is a logical first step.

Q4: Are there any "universal" solvents or excipients that work for most poorly soluble compounds?

A4: Unfortunately, there is no single "magic bullet" for solubility enhancement. The optimal strategy depends on the specific physicochemical properties of your compound.[6][7] However, co-solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol are widely used and often effective.[8][9][10][11][12] Additionally, cyclodextrins are versatile excipients known for their ability to encapsulate hydrophobic molecules and improve their solubility.[13][14][15][16][17]

Part 2: Troubleshooting and Protocol Guides

This section provides detailed, step-by-step protocols for systematically addressing the solubility of 3-[(3-Fluorophenyl)methylidene]azetidine.

Workflow for Systematic Solubility Enhancement

The following diagram outlines a logical workflow for approaching solubility issues.

Solubility_Workflow A Initial Observation: Poor Solubility Suspected B Step 1: pH Modification (for ionizable compounds) A->B C Step 2: Co-solvent Screening B->C If solubility is still insufficient G Solubility Achieved B->G Success D Step 3: Surfactant Screening C->D If co-solvents are ineffective or incompatible C->G Success E Step 4: Cyclodextrin Complexation D->E If surfactants are unsuitable D->G Success F Advanced Techniques: Particle Size Reduction, Solid Dispersions E->F For challenging compounds E->G Success F->G Success H Re-evaluate Compound/Assay F->H If all methods fail

Caption: A systematic workflow for addressing poor aqueous solubility.

Guide 1: pH Modification and Salt Formation

Scientific Rationale: The solubility of ionizable compounds is highly dependent on the pH of the medium.[4][5] For a basic compound like 3-[(3-Fluorophenyl)methylidene]azetidine, lowering the pH will increase the proportion of the protonated (ionized) form, which is generally more soluble in water. Converting the free base to a salt form (e.g., hydrochloride) can also significantly enhance solubility.[4][5] In fact, the hydrochloride salt of a similar compound is commercially available, suggesting this is a viable strategy.[18]

Experimental Protocol: pH-Dependent Solubility Screen

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate, phosphate, and Tris buffers at 50 mM).

  • Add Compound: Add an excess of 3-[(3-Fluorophenyl)methylidene]azetidine to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot the measured solubility against the pH of the buffer to determine the optimal pH range for solubilization.

pH of BufferExpected Solubility Trend for a Basic Compound
3.0 - 5.0Higher Solubility (predominantly ionized form)
6.0 - 7.0Intermediate Solubility (mixture of ionized and neutral)
> 7.0Lower Solubility (predominantly neutral form)
Guide 2: Co-solvent Systems

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This can make the environment more favorable for dissolving hydrophobic molecules.[10][11]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Glycerol

  • Prepare Co-solvent Mixtures: Prepare aqueous solutions of each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Use the equilibrium solubility method described in Guide 1 for each co-solvent mixture.

  • Evaluate and Select: Compare the solubility enhancement for each co-solvent and concentration. Select the system that provides the desired solubility with the lowest concentration of co-solvent to minimize potential effects on your experimental system.

Co-solventConcentration (v/v)Typical Solubility IncreaseConsiderations
PEG 40010-30%Moderate to HighCan be viscous at high concentrations.[11]
Propylene Glycol10-40%ModerateGenerally well-tolerated in biological systems.
Ethanol5-20%ModerateCan cause protein precipitation at higher concentrations.
Guide 3: Surfactant-Mediated Solubilization

Scientific Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[19] The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[20][21][22][23]

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a few common non-ionic surfactants that are generally less harsh on biological systems than ionic surfactants.

    • Polysorbate 80 (Tween® 80)

    • Polysorbate 20 (Tween® 20)

    • Cremophor® EL

  • Prepare Surfactant Solutions: Prepare aqueous solutions of each surfactant at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Determine Solubility: Use the equilibrium solubility method for each surfactant solution.

  • Analyze: Determine the most effective surfactant and concentration for solubilizing your compound. Be mindful that high surfactant concentrations can interfere with some biological assays.

Guide 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14][17] They can form inclusion complexes by encapsulating a poorly soluble "guest" molecule (your compound) within their hydrophobic core, while their hydrophilic exterior allows the entire complex to remain dissolved in water.[13][15][16]

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[17]

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Determine Solubility: Use the equilibrium solubility method for each cyclodextrin solution.

  • Phase Solubility Diagram (Optional but Recommended): To understand the stoichiometry of the complex, perform a phase solubility study. This involves measuring the solubility of your compound at a range of cyclodextrin concentrations and plotting the results. A linear increase (A-type diagram) suggests the formation of a soluble 1:1 complex.

Cyclodextrin_Complexation cluster_0 In Aqueous Solution A Poorly Soluble Compound C Soluble Inclusion Complex A->C B Cyclodextrin B->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Part 3: Advanced Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][24][25]

    • Micronization: Milling techniques to reduce particle size to the micron range.[24][26]

    • Nanosuspensions: Bottom-up (precipitation) or top-down (milling) methods to create drug nanoparticles, which dramatically increases surface area.[1][6][24][27]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[6][28] The amorphous form has higher free energy and is generally more soluble than the stable crystalline form. This is a powerful but complex technique often employed in later-stage drug development.

Conclusion

Overcoming the solubility challenges of promising compounds like 3-[(3-Fluorophenyl)methylidene]azetidine is a critical step in their development. By systematically applying the principles and protocols outlined in this guide—starting with simple pH adjustments and progressing through co-solvents, surfactants, and cyclodextrins—researchers can develop robust formulations for their experiments. For particularly challenging molecules, advanced strategies like particle size reduction and amorphous solid dispersions offer powerful solutions.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications - PriMera Scientific Publications. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed. [Link]

  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. [Link]

  • Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations | Molecular Pharmaceutics - ACS Publications. [Link]

  • 3-[(3-fluorophenyl)methyl]azetidine hydrochloride | 1203685-01-1 | C10H13ClFN | Appchem. [Link]

Sources

Technical Support Center: Long-Term Storage Stability of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-[(3-Fluorophenyl)methylidene]azetidine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues during the long-term storage of this compound. The information provided is based on established principles of organic chemistry and best practices for handling reactive small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-[(3-Fluorophenyl)methylidene]azetidine during long-term storage?

A1: The primary stability concerns for 3-[(3-Fluorophenyl)methylidene]azetidine stem from its structural features: the strained azetidine ring, the reactive exocyclic methylidene (C=C) bond, and the fluorophenyl group.[1][2] Potential degradation pathways include:

  • Hydrolysis: The molecule contains an imine-like functional group within its enamine-like structure, which can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[3][4] This would lead to the cleavage of the C=C bond and the formation of 3-azetidinone and 3-fluorobenzaldehyde.

  • Polymerization: The exocyclic double bond can be prone to radical or anionic polymerization, particularly when exposed to light, heat, or impurities that can act as initiators.[5][6] This can result in the formation of oligomers or polymers, leading to a decrease in the purity of the compound.

  • Oxidation: The molecule may be susceptible to oxidation, especially at the methylidene group, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, such as polymerization or oxidation.[7][8] While fluorinated aromatic compounds can exhibit enhanced photostability, it is not guaranteed for all structures.[7][8]

Q2: What are the ideal storage conditions for solid 3-[(3-Fluorophenyl)methylidene]azetidine?

A2: For optimal stability of solid 3-[(3-Fluorophenyl)methylidene]azetidine, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of potential degradation reactions.[9]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Protected from light (Amber vial)Prevents photolytic degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis.[10]

Q3: How should I store solutions of 3-[(3-Fluorophenyl)methylidene]azetidine?

A3: Solutions of the compound are generally less stable than the solid form. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can promote hydrolysis.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[9][11]

  • Storage Temperature: Store aliquots at -80°C for long-term storage.[9]

  • Degassing: Before sealing the vials, consider sparging the solution with an inert gas to remove dissolved oxygen.

Q4: I've observed a change in the physical appearance (color, texture) of my stored compound. What should I do?

A4: A change in physical appearance is a strong indicator of degradation. Do not use the compound in your experiments. You should proceed to the "Troubleshooting Guide" section to identify the potential cause and consider re-purification or ordering a new batch.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with 3-[(3-Fluorophenyl)methylidene]azetidine.

Problem: Inconsistent or unexpected experimental results.

This is often the first sign of compound degradation.

Workflow for Investigating Compound Instability

G A Inconsistent Experimental Results B Check Purity of the Compound A->B C Analyze by HPLC, LC-MS, and NMR B->C D Is the purity >95%? C->D E Proceed with Experiment D->E Yes F Identify Degradation Products D->F No G Review Storage Conditions F->G H Implement Correct Storage Protocol G->H I Repurify or Order New Compound H->I

Caption: Troubleshooting workflow for inconsistent results.

Step-by-Step Troubleshooting
  • Verify Compound Identity and Purity:

    • Action: Analyze a sample of your stored compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

    • Expected Outcome: A pure sample should show a single major peak in the HPLC chromatogram and mass and NMR spectra consistent with the structure of 3-[(3-Fluorophenyl)methylidene]azetidine.

    • Troubleshooting:

      • Multiple Peaks in HPLC: This indicates the presence of impurities or degradation products.

      • Unexpected Masses in LC-MS: Compare any additional masses to the potential degradation products listed in the table below.

      • New Signals in NMR: Additional peaks in the ¹H or ¹³C NMR spectrum suggest the formation of new species.

  • Identify Potential Degradation Products:

Degradation PathwayPotential ProductsExpected Mass (m/z)Key Analytical Signatures
Hydrolysis 3-Azetidinone + 3-Fluorobenzaldehyde71.04 + 124.03Appearance of a carbonyl peak in ¹³C NMR (~170-210 ppm). Loss of the methylidene proton signals in ¹H NMR.
Polymerization Oligomers/PolymersMultiples of 163.07Broad, unresolved peaks in the HPLC chromatogram and NMR spectrum.
Oxidation Epoxide or other oxidized species179.06 (for epoxide)Shift in the mass spectrum by +16 amu or multiples thereof.
Problem: Reduced solubility of the compound over time.

This could be due to polymerization or the formation of less soluble degradation products.

  • Action: Attempt to dissolve a small amount of the compound in a trusted solvent.

  • Observation: If the compound does not fully dissolve or forms a suspension, it is likely degraded.

  • Solution: Refer to the troubleshooting workflow above. Re-purification by column chromatography may be possible for small-scale issues, but for significant degradation, a new batch is recommended.

Experimental Protocols

Forced Degradation Study Protocol

To proactively understand the stability of your compound under various stress conditions, a forced degradation study can be performed.[14]

  • Preparation of Stock Solution: Prepare a stock solution of 3-[(3-Fluorophenyl)methylidene]azetidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Heat a sample of the stock solution at 60°C.

    • Photodegradation: Expose a sample of the stock solution to a UV lamp.

  • Time Points: Analyze samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze each sample by HPLC-UV to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.

Visual Representation of Potential Degradation Pathways

G A 3-[(3-Fluorophenyl)methylidene]azetidine B Hydrolysis (H₂O, H⁺/OH⁻) A->B C Polymerization (Light, Heat) A->C D Oxidation ([O]) A->D E 3-Azetidinone + 3-Fluorobenzaldehyde B->E F Oligomers/Polymers C->F G Oxidized Products D->G

Sources

Technical Support Center: Troubleshooting Impurities in 3-[(3-Fluorophenyl)methylidene]azetidine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of 3-[(3-fluorophenyl)methylidene]azetidine is a critical pathway for generating rigidified pharmacophores used in advanced drug discovery, including potential antiviral and neurological applications . The standard synthetic route relies on the Wittig olefination of an N-protected azetidin-3-one with a (3-fluorobenzyl)triphenylphosphonium ylide .

While this route is highly effective, it inherently generates equimolar amounts of triphenylphosphine oxide (TPPO). Furthermore, the 4-membered azetidine heterocycle possesses significant ring strain (~26 kcal/mol), making the core highly susceptible to degradation during downstream deprotection and extraction . This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate the free base with >99% purity.

Part 1: FAQ & Troubleshooting Guide

Q1: Why does Triphenylphosphine Oxide (TPPO) persist in my organic extracts, and how do I completely remove it? Causality: TPPO is notoriously difficult to remove because it is highly soluble in most standard organic extraction solvents (e.g., Dichloromethane, Ethyl Acetate) and tends to co-crystallize with the target amine. Solution: Do not attempt to separate TPPO from the free base directly. Instead, utilize a pH-driven biphasic extraction. By lowering the aqueous pH to 2.5, the azetidine is protonated into a highly water-soluble azetidinium salt. TPPO remains strictly neutral and partitions into the organic phase (preferably Toluene), allowing for complete mechanical separation before the azetidine is free-based.

Q2: I am observing a secondary impurity that matches an allylic amine mass profile. What causes this during extraction? Causality: The azetidine ring is under immense angular strain. When exposed to highly acidic conditions (pH < 1.0) combined with localized heating (often caused by exothermic quenching), the protonated azetidinium ion undergoes an irreversible nucleophilic ring-opening reaction, yielding an acyclic allylic amine derivative. Solution: Strict thermodynamic and pH control. Never use concentrated strong acids for the quench. Always use pre-chilled 1.0 M HCl or a Citrate buffer, and maintain the internal temperature below 15°C.

Q3: Why use MTBE instead of Dichloromethane (DCM) for the final free-base extraction? Causality: While DCM offers excellent solubility for the free azetidine, it is prone to forming intractable emulsions with fluorinated aromatic moieties. Furthermore, DCM can act as an electrophile over time, reacting with the secondary amine of the unprotected azetidine to form alkylated impurities. MTBE (Methyl tert-butyl ether) provides rapid phase separation, breaks emulsions naturally, and is chemically inert toward the azetidine core.

Q4: What causes low recovery yields during the final crystallization phase? Causality: 3-[(3-Fluorophenyl)methylidene]azetidine free base has a low melting point and is highly soluble in ambient-temperature non-polar solvents. If the crystallization solvent is not sufficiently chilled, or if trace water remains from the extraction, the compound will "oil out" rather than form a crystalline lattice. Solution: Ensure the MTBE extract is rigorously dried over anhydrous Na₂SO₄ (not MgSO₄, which can act as a Lewis acid and coordinate with the azetidine). Perform a solvent exchange to Heptane and crystallize at -20°C.

Part 2: Self-Validating Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE) for TPPO Depletion

This protocol isolates the azetidinium salt in the aqueous phase while stripping away TPPO and unreacted fluorobenzaldehyde.

  • Aqueous Quench: Transfer the crude reaction mixture (post-deprotection) to a jacketed reactor. Cool to 5°C. Slowly add 1.0 M HCl until the mixture is acidic.

    • Validation Check: Insert a calibrated pH probe. The pH must read exactly between 2.5 and 3.0. If the pH drops below 2.0, immediately add saturated NaHCO₃ to prevent acid-catalyzed ring opening.

  • Primary Organic Wash: Add Toluene (3 volumes relative to the aqueous phase). Stir vigorously for 10 minutes at 300 RPM, then allow phases to separate for 15 minutes.

  • Phase Separation: Drain the lower aqueous phase (containing the azetidinium salt) into a clean flask. Discard the upper Toluene phase (containing TPPO).

    • Validation Check: Spot the retained aqueous phase on a TLC plate (UV 254 nm). The absence of a bright UV-active spot at Rf 0.6 (TPPO reference in 1:1 EtOAc/Hexane) validates complete TPPO removal. Repeat Step 2 if TPPO is still detected.

Protocol B: Free-Basing and Isolation of the Azetidine Core

This protocol recovers the purified free base without inducing emulsion or degradation.

  • Basification: Chill the validated aqueous phase from Protocol A to 5°C. Dropwise, add 2.0 M NaOH while maintaining vigorous stirring.

    • Validation Check: Monitor the pH continuously. Stop addition when the pH stabilizes between 10.0 and 10.5. At this pH, the solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Add MTBE (2 volumes). Stir for 5 minutes. Allow layers to separate. The fluorinated azetidine will partition entirely into the upper MTBE layer.

  • Drying & Concentration: Collect the MTBE layer. Add anhydrous Na₂SO₄ (10 g per 100 mL). Swirl for 15 minutes.

    • Validation Check: The MTBE solution must be perfectly translucent. Any persistent turbidity indicates residual water, requiring filtration through a Celite pad.

  • Solvent Exchange & Crystallization: Concentrate the MTBE solution in vacuo at 25°C to 1/4 volume. Add cold Heptane dropwise until slight turbidity persists, then store at -20°C for 12 hours to induce crystallization.

Part 3: Quantitative Data

Table 1: Partition Coefficients and Solubility Profiles Use this matrix to predict phase behavior during the biphasic extraction.

Compound / ImpurityLogP (Est.)Optimal Extraction SolventAqueous Solubility (pH 2.5)Aqueous Solubility (pH 10.5)
3-[(3-Fluorophenyl)methylidene]azetidine 1.8MTBE / TolueneHigh (as Azetidinium salt)Low (as Free Base)
Triphenylphosphine Oxide (TPPO)2.8Toluene / DCMLowLow
Unreacted 3-Fluorobenzaldehyde2.1Hexane / TolueneLowLow
Ring-Opened Allylic Amine Impurity1.2EtOAcHighModerate

Table 2: Impurity Tracking Matrix (HPLC-UV at 254 nm)

ImpurityRelative Retention Time (RRT)Causality / SourceMitigation Strategy
TPPO1.45Wittig olefination byproductStrict biphasic acidic extraction (Protocol A)
3-Fluorobenzaldehyde1.20Unreacted starting materialBisulfite wash during primary organic phase
Allylic Amine0.85Acid-catalyzed ring openingMaintain pH > 2.5 and Temp < 15°C

Part 4: Process Visualizations

ExtractionWorkflow RM Crude Reaction Mixture (Azetidine + TPPO) AqQuench Aqueous Quench (pH 2.5 - 3.0) RM->AqQuench PhaseSep1 Phase Separation AqQuench->PhaseSep1 Org1 Organic Phase (TPPO Waste) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Azetidinium Salt) PhaseSep1->Aq1 Retain Basify Basification (pH 10.0 - 10.5) Aq1->Basify PhaseSep2 Extraction with MTBE Basify->PhaseSep2 Org2 Organic Phase (Free Azetidine) PhaseSep2->Org2 Retain Aq2 Aqueous Phase (Waste Salts) PhaseSep2->Aq2 Discard

Workflow for the biphasic extraction and purification of 3-benzylideneazetidine derivatives.

DegradationPathway Az 3-[(3-Fluorophenyl) methylidene]azetidine Acid Excess Acid (pH < 1.0, T > 15°C) Az->Acid Protonated Protonated Azetidinium Ion Acid->Protonated Nuc Nucleophilic Attack (H₂O or Cl⁻) Protonated->Nuc RingOpen Ring-Opened Impurity (Allylic Amine) Nuc->RingOpen Irreversible

Acid-catalyzed ring-opening degradation pathway of the strained azetidine core.

Part 5: References

  • Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. ScholarWorks@UNO, University of New Orleans. Available at:[Link] [1]

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1). Available at:[Link] [2]

  • Shahanas, N., Viji, V.S., Kumar, S., & Sreekumar, N. (2021). In-Silico Analysis to Identify Potent Quinoline Analogues Against Multi-Targets of SARS-CoV-2. International Journal of Quantitative Structure-Property Relationships (IJQSPR), 6(4). Available at:[Link] [3]

Technical Support Center: Optimizing Catalyst Conditions for 3-[(3-Fluorophenyl)methylidene]azetidine Preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on optimizing the critical olefination step. As a strained four-membered ring bearing a reactive exocyclic double bond, this scaffold is a highly valuable building block in medicinal chemistry.[1][2] However, its preparation can be challenging. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols to ensure successful and reproducible outcomes in your laboratory.

I. Overview of the Synthetic Challenge

The core of this synthesis involves the conversion of an N-protected 3-azetidinone with a suitable reagent to form the exocyclic double bond. The primary methods for this transformation are carbonyl olefination reactions. The choice of method significantly impacts yield, purity, and stereoselectivity. The overall synthetic workflow typically begins with a protected 3-azetidinone, which is then subjected to an olefination reaction.

G cluster_0 Precursor Synthesis cluster_1 Olefination Step (Core Topic) cluster_2 Starting Material A N-Protected 3-Hydroxyazetidine B N-Protected 3-Azetidinone A->B Oxidation (e.g., Swern, DMP) C 3-[(3-Fluorophenyl)methylidene]azetidine B->C Olefination (Wittig, HWE, Peterson) Start Commercial Starting Materials Start->A

Caption: General workflow for 3-methylideneazetidine synthesis.

II. Troubleshooting & FAQs: Catalyst and Reaction Optimization

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" to empower your experimental design.

Q1: My olefination reaction has a very low yield or failed completely. What are the most common causes?

A1: Reaction failure typically points to issues with reagent activity, reaction conditions, or the stability of the starting materials. The specific cause often depends on the chosen olefination method.

  • For Wittig Reactions:

    • Inefficient Ylide Formation: The most frequent issue is incomplete deprotonation of the phosphonium salt. The acidity of the α-proton is critical. For benzyltriphenylphosphonium chloride (required for this synthesis), a strong base is necessary.[3]

      • Troubleshooting: Switch to a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.[1][4] Ensure all glassware is flame-dried and reagents are anhydrous, as water will quench the base.

    • Ylide Instability: Non-stabilized ylides are highly reactive and can degrade if not used promptly or if exposed to air or moisture.

    • Poor Reagent Quality: Ensure the 3-fluorobenzaldehyde and phosphonium salt are pure.

  • For Horner-Wadsworth-Emmons (HWE) Reactions:

    • Incorrect Base: The HWE reaction typically uses a phosphonate ester, which is more acidic than the corresponding phosphonium salt. While bases like NaH are common, some substrates may require stronger bases to ensure complete deprotonation.[5]

    • Steric Hindrance: The azetidinone is a sterically compact ketone, which can slow down the reaction.

      • Troubleshooting: Increase the reaction temperature or extend the reaction time. Monitor progress closely using TLC or LC-MS to avoid decomposition.

  • For Peterson Olefinations:

    • Carbanion Formation Failure: The α-silyl carbanion is highly basic and requires a strong organolithium base for its formation.[6]

    • Incomplete Elimination: The elimination of the β-hydroxysilane intermediate is a distinct step that requires specific conditions. Acidic conditions (e.g., H₂SO₄, CuCl₂·2H₂O) lead to anti-elimination, while basic conditions (e.g., KH) promote syn-elimination.[7][8] Failure to add the correct acid or base catalyst will stall the reaction at the intermediate stage.

Q2: I've isolated my product, but it's contaminated with a significant amount of a high-molecular-weight byproduct. What is it and how can I remove it?

A2: If you used a Wittig reaction , the most likely contaminant is triphenylphosphine oxide (TPPO) . This byproduct is notoriously difficult to separate from the desired product due to its moderate polarity and tendency to co-crystallize.[9]

  • Why it Forms: The formation of the very stable P=O double bond in TPPO is the thermodynamic driving force for the Wittig reaction.[10]

  • Removal Strategies:

    • Chromatography: While challenging, careful column chromatography on silica gel can be effective. Using a less polar solvent system may help, as TPPO is more polar than many alkene products.

    • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can sometimes leave the TPPO in the mother liquor.

    • Precipitation of TPPO: TPPO can be precipitated from a solution in diethyl ether or pentane by adding MgBr₂·OEt₂. The resulting complex can be filtered off.

In contrast, the phosphate byproduct from an HWE reaction is typically water-soluble, making purification by a simple aqueous workup significantly easier.[5] This is a major advantage of the HWE method.

Q3: How do I choose between the Wittig, HWE, and Peterson olefination methods for this synthesis?

A3: The optimal choice depends on your priorities, including desired yield, stereoselectivity (less critical for a methylidene product), and ease of purification.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)Peterson Olefination
Primary Reagent Phosphonium YlidePhosphonate Carbanionα-Silyl Carbanion
Typical Base Strong bases (n-BuLi, NaH, t-BuOK)NaH, DBU, LiHMDSStrong bases (n-BuLi, s-BuLi)
Byproduct Triphenylphosphine Oxide (TPPO)Water-soluble Phosphate EsterTrimethylsilanol
Purification Often difficult due to TPPOGenerally easy (aqueous workup)Generally easy
Key Advantage Widely used and well-understoodEasy purificationStereochemical control (E/Z)
Key Disadvantage Purification challengesPhosphonate reagent can be expensiveRequires handling of silicon reagents

Recommendation: For the synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine, the Horner-Wadsworth-Emmons reaction is often the preferred method due to the significantly easier purification process.

G Start Low Yield or Reaction Failure Q1 Was the ylide/carbanion formation successful? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the starting ketone stable under the reaction conditions? A1_Yes->Q2 Sol_Base Use stronger, anhydrous base (e.g., n-BuLi). Ensure anhydrous conditions. A1_No->Sol_Base A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_Reactivity Increase temperature or prolong reaction time. Monitor via TLC/LC-MS. A2_Yes->Sol_Reactivity Sol_Ketone Consider milder conditions (lower temp, weaker base if possible) or a different olefination method. A2_No->Sol_Ketone

Caption: Troubleshooting decision tree for low reaction yield.

Q4: I am concerned about the stability of the azetidine ring. Can it open under the reaction conditions?

A4: Yes, this is a valid concern. The four-membered azetidine ring is strained and can be susceptible to nucleophilic ring-opening, particularly under harsh conditions.

  • Risk Factors:

    • Strongly Basic Conditions: Prolonged exposure to strong bases like n-BuLi at elevated temperatures can potentially lead to ring-opening.

    • Acidic Workup: A strongly acidic workup could protonate the ring nitrogen, activating the ring towards nucleophilic attack by anions present in the mixture.

  • Mitigation Strategies:

    • Add the base at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature slowly.[1]

    • Use the minimum necessary amount of base.

    • When the reaction is complete, quench it carefully with a saturated aqueous solution of NH₄Cl rather than a strong acid.[5]

III. Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary.

Protocol 1: Synthesis of N-Boc-3-azetidinone (Precursor)

This two-step protocol starts from commercially available N-Boc-3-hydroxyazetidine.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Oxidation: Cool the solution to -78 °C (dry ice/acetone bath). Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to stir at -78 °C for 30 minutes and then warm to room temperature over 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-azetidinone.

Protocol 2: HWE Synthesis of N-Boc-3-[(3-Fluorophenyl)methylidene]azetidine

This protocol utilizes a phosphonate ester for a cleaner reaction.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous THF.

  • Reagent Addition: Cool the suspension to 0 °C. Add a solution of diethyl (3-fluorobenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction: Cool the mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5] Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

IV. References

  • BenchChem. (2025). 3-Methylideneazetidine as a Versatile Building Block in Organic Synthesis. BenchChem Application Notes.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Methylideneazetidine Derivative Libraries. BenchChem Application Notes.

  • BenchChem. (2025). Common side reactions in the synthesis of 3-substituted azetidines. BenchChem Application Notes.

  • Alfa Chemistry. Peterson Olefination. Alfa Chemistry.

  • Wikipedia. Peterson olefination. Wikipedia.

  • Arkivoc. (2020). A practical and mild Peterson olefination protocol mediated by CuCl2٠2H2O. Arkivoc.

  • TCI Chemicals. Olefination. TCI Chemicals.

  • Organic-Chemistry.org. Wittig Reaction - Common Conditions. Organic-Chemistry.org.

  • BenchChem. (2025). Unveiling the Structure of 3-Methylideneazetidine Reaction Products: A Comparative Analysis. BenchChem Application Notes.

  • Organic Chemistry Portal. Peterson Olefination. Organic Chemistry Portal.

  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Master Organic Chemistry.

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.

  • University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

Sources

addressing poor bioavailability of 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage pharmacological development. This guide provides actionable troubleshooting strategies and validated protocols to address the poor oral bioavailability of 3-[(3-Fluorophenyl)methylidene]azetidine .

Because bioavailability ( F ) is a product of the fraction absorbed ( Fabs​ ) and the fraction escaping first-pass metabolism ( Fg​×Fh​ ), this guide focuses on the specific physicochemical liabilities of your compound's scaffold: the highly basic azetidine ring and the metabolically vulnerable methylidene double bond.

Part 1: Diagnostic Overview & Causality

Before implementing a formulation or structural fix, it is critical to understand why 3-[(3-Fluorophenyl)methylidene]azetidine suffers from poor bioavailability.

  • Permeability Barrier (The Azetidine Ring): Azetidine is a four-membered saturated heterocycle with a high inherent basicity (pKa 11.29)[1]. At physiological pH (7.4), the secondary amine is almost entirely protonated. While this grants excellent aqueous solubility, the permanent positive charge severely restricts passive transcellular diffusion across the lipophilic intestinal epithelium[1]. Furthermore, basic amines are frequently recognized by P-glycoprotein (P-gp) efflux transporters, pumping the drug back into the gut lumen[2].

  • Metabolic Liability (The Methylidene Linkage): The exocyclic double bond connecting the fluorophenyl ring to the azetidine core is a prime soft spot for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9[3]. These enzymes catalyze epoxidation or direct oxidation of the double bond, leading to rapid hepatic first-pass clearance before the drug can reach systemic circulation[3].

Bioavailability_Bottlenecks Oral_Dose Oral Administration 3-[(3-Fluorophenyl)methylidene]azetidine GI_Tract Gastrointestinal Tract (High Solubility, pH 1.2 - 7.4) Oral_Dose->GI_Tract Permeability_Block Barrier 1: Poor Permeability (Protonated Azetidine pKa ~11.3) GI_Tract->Permeability_Block Efflux Barrier 2: P-gp Efflux (Apical Secretion) GI_Tract->Efflux Portal_Vein Portal Vein Absorption (Low Fraction Absorbed) Permeability_Block->Portal_Vein Passive Diffusion Efflux->GI_Tract Metabolism_Block Barrier 3: Hepatic First-Pass (CYP450 Oxidation of Methylidene) Portal_Vein->Metabolism_Block Systemic Systemic Circulation (Poor Bioavailability) Metabolism_Block->Systemic Surviving Fraction

Fig 1: Mechanistic bottlenecks limiting the bioavailability of the azetidine compound.

Part 2: Quantitative Data & Strategy Selection

To bypass these barriers, you must select a strategy based on your current phase of development. Table 1 summarizes the primary interventions.

Table 1: Intervention Strategies for 3-[(3-Fluorophenyl)methylidene]azetidine

Liability AddressedStrategyMechanism of ActionEfficacy / Complexity
First-Pass Metabolism Self-Microemulsifying Drug Delivery (SMEDDS)Bypasses hepatic portal vein via lymphatic transport; shields double bond from gut CYP3A4[4].High / Moderate
Poor Permeability Amorphous Solid Dispersion (ASD)Generates intraluminal supersaturation, driving a higher concentration gradient across the gut wall[5].Moderate / High
Both (Permeability & Clearance) Prodrug DerivatizationMasking the amine (e.g., carbamate) lowers pKa, improving permeability and altering CYP recognition[6].High / High (Requires new NCE)

Part 3: Step-by-Step Formulation Protocols

If structural modification is not an option, formulation is your best path forward. Below are self-validating protocols designed to address this compound's specific physicochemical profile.

Protocol A: SMEDDS Formulation for Lymphatic Targeting

Objective: To formulate the compound in a lipid matrix that promotes chylomicron formation, routing the drug through the lymphatic system to bypass hepatic first-pass metabolism of the methylidene group[4].

Step 1: Excipient Screening (Solubility Phase)

  • Weigh 10 mg of 3-[(3-Fluorophenyl)methylidene]azetidine into glass vials.

  • Add 1 mL of various lipid vehicles (e.g., Capryol 90, Peceol), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P)[7].

  • Vortex for 5 minutes, then place in a shaking incubator at 37°C for 48 hours to reach equilibrium.

  • Centrifuge at 14,000 rpm for 15 minutes. Quantify the supernatant concentration via HPLC. Causality: High lipid solubility ( >50 mg/mL) is required to prevent precipitation upon aqueous dilution[4].

Step 2: Pseudo-Ternary Phase Diagram Construction

  • Select the oil, surfactant, and co-surfactant showing the highest API solubility.

  • Mix the surfactant and co-surfactant ( Smix​ ) in varying weight ratios (e.g., 1:1, 2:1, 3:1)[8].

  • Titrate the oil phase into the Smix​ (from 1:9 to 9:1) under magnetic stirring at 50°C to form isotropic mixtures[8].

  • Dilute each mixture 1:100 with distilled water. Self-Validation: Mixtures that form clear or slightly bluish dispersions within 1 minute (droplet size <100 nm) map the optimal SMEDDS region[8].

Step 3: In Vitro Lipolysis Testing

  • Disperse 1 g of the optimized SMEDDS in 39 mL of simulated intestinal fluid (pH 6.5).

  • Initiate digestion by adding pancreatin extract. Maintain pH using a pH-stat titrator (Metrohm Titrando)[9].

  • Causality: As lipids digest into free fatty acids, they form mixed micelles. The compound must remain solubilized in the aqueous phase without precipitating to ensure continuous absorption[9].

SMEDDS_Workflow API 3-[(3-Fluorophenyl)methylidene]azetidine (High First-Pass Clearance) Isotropic Isotropic Pre-concentrate (Thermodynamically Stable) API->Isotropic Lipids Oil + Surfactant + Co-surfactant (e.g., Peceol + Cremophor + Transcutol) Lipids->Isotropic Emulsification In Vivo Dispersion (GI Fluids) Droplet Size < 100 nm Isotropic->Emulsification Mild Agitation Lymphatic Chylomicron Incorporation & Lymphatic Transport Emulsification->Lymphatic Lipolysis Systemic Systemic Circulation (Hepatic Bypass Achieved) Lymphatic->Systemic

Fig 2: SMEDDS workflow bypassing hepatic first-pass metabolism via lymphatic transport.

Protocol B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion

Objective: To lock the drug in a high-energy amorphous state using a high- Tg​ polymer, driving supersaturation to overcome the poor permeability of the ionized azetidine[5].

  • Polymer Selection: Select a non-hygroscopic, high glass-transition temperature ( Tg​ ) polymer like HPMCAS (Hypromellose acetate succinate)[5]. Causality: HPMCAS maintains supersaturation in the GI tract by acting as a precipitation inhibitor, kinetically trapping the drug[10].

  • Extrusion: Blend the API (20% w/w) with HPMCAS (80% w/w). Feed into a twin-screw extruder. Set the barrel temperature above the Tg​ of the polymer but below the degradation temperature of the methylidene bond.

  • Quench Cooling: Rapidly cool the extrudate over chill rolls to prevent the molecules from reorganizing into a crystalline lattice[11].

  • Validation (PXRD & DSC): Analyze the milled powder using Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without sharp crystalline diffraction peaks[12]. Differential Scanning Calorimetry (DSC) should reveal a single, composition-dependent Tg​ , confirming molecular miscibility.

Part 4: Frequently Asked Questions (FAQs)

Q: We are observing rapid clearance in human liver microsomes (HLMs). Is the azetidine ring or the double bond the primary culprit? A: It is highly likely the methylidene double bond. Exocyclic double bonds are rapidly oxidized by CYP3A4 and CYP2C9[3]. You can validate this by running an HLM assay with and without a pan-CYP inhibitor (like 1-aminobenzotriazole). If clearance halts, CYP-mediated oxidation of the double bond is the primary mechanism.

Q: Can we chemically modify the azetidine ring to improve passive permeability without losing target affinity? A: Yes. The high pKa ( 11.3) of the secondary amine is the barrier[1]. You can reduce basicity by introducing electron-withdrawing groups. For example, synthesizing a gem-difluoroazetidine analog will significantly lower the pKa due to the inductive effect of the fluorine atoms, increasing the fraction of un-ionized drug at physiological pH and vastly improving membrane permeability[13].

Q: Our Caco-2 bidirectional permeability assay shows an Efflux Ratio (ER) > 5. What does this mean? A: An ER > 2 indicates that your compound is a substrate for apical efflux transporters, most likely P-glycoprotein (P-gp), which is common for basic amines[2]. To troubleshoot, co-administer the assay with a P-gp inhibitor (e.g., verapamil or elacridar). If the ER drops near 1, P-gp is confirmed. In formulation, utilizing excipients like Tween 80 or Cremophor EL in a SMEDDS can temporarily inhibit intestinal P-gp, improving net absorption[7].

Q: Why did our Amorphous Solid Dispersion (ASD) recrystallize during stability testing at 40°C/75% RH? A: The polymer used likely absorbed moisture. Water acts as a plasticizer, lowering the Tg​ of the ASD system and increasing molecular mobility, which allows the azetidine compound to revert to its lower-energy crystalline state[5]. Switch to a more hydrophobic polymer (like HPMCAS instead of PVP) or package the final dosage form with desiccants[5].

References

  • Molecular Pharmaceutics. Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. ACS Publications. Available at: [Link]

  • Biopharma Asia. Lipid Based SMEDDS Formulation of Ibuprofen and Phenylephrine for Softgels. Biopharma Asia. Available at: [Link]

  • Contract Pharma. Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Asian Journal of Research in Biological and Pharmaceutical Sciences. Advanced Delivery of Poorly Water Soluble Drugs by Lipid Based Formulation as SMEDDS. AJRBPS. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Strategies and Mechanisms for Enhancing Drug Bioavailability through Co-Amorphous Mixtures. RJPT. Available at: [Link]

  • ResearchGate. Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A Lipid Based Drug Delivery System. IJPSR. Available at:[Link]

  • Ars Pharmaceutica. Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability. ISCIII. Available at: [Link]

  • ResearchGate. pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Characteristics of Major Drug Metabolizing Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]

  • Hrčak. Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability. Hrčak. Available at: [Link]

  • PubMed Central (PMC). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. NIH. Available at:[Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to 3-[(3-Fluorophenyl)methylidene]azetidine and Other Fluorinated Azetidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can lead to improved physicochemical properties and novel interactions with biological targets compared to more traditional, larger ring systems like piperidine.[2] The strategic incorporation of fluorine into these scaffolds further enhances their utility. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity (logP), and binding affinity.[3][4][5]

This guide provides a comparative analysis of 3-[(3-Fluorophenyl)methylidene]azetidine and other fluorinated azetidine derivatives. We will explore how the placement of fluorine and the nature of the substitution on the azetidine ring dictate the molecule's properties and performance, offering a data-driven framework for researchers in drug development.

The Benchmark: 3-[(3-Fluorophenyl)methylidene]azetidine

3-[(3-Fluorophenyl)methylidene]azetidine serves as our primary reference compound. Its structure features an exocyclic double bond, which imparts planarity to the substituent at the 3-position, and a fluorine atom on the meta-position of the phenyl ring. This specific arrangement has distinct electronic and conformational implications.

Key Structural Features:

  • Azetidine Core: Provides a rigid, three-dimensional scaffold.

  • Exocyclic Methylidene Group: Creates a planar, rigid linker to the phenyl ring, influencing conformational freedom.

  • 3-Fluorophenyl Group: The fluorine atom acts as a potent electron-withdrawing group, modulating the electronics of the aromatic ring and introducing a potential site for hydrogen bonding or other polar interactions.[6]

The synthesis of such 3-substituted azetidines often involves multi-step sequences, starting from commercially available precursors.[7][8]

Comparative Analysis of Fluorinated Azetidine Derivatives

To understand the structure-property relationships, we will compare our benchmark compound with other representative fluorinated azetidines. The key differentiators are the position of the fluorine atom and the nature of the substituent at the 3-position.

Comparator Compounds:

  • 3-Fluoro-3-(phenyl)azetidine: Fluorine is directly attached to the azetidine ring.

  • 3-(4-Fluorophenyl)azetidine: Fluorine is at the para-position of the phenyl ring (an isomer of the benchmark's substituent).

  • 1-[(4-Fluorophenyl)sulfonyl]azetidine: The fluorinated group is attached to the azetidine nitrogen.

Physicochemical Properties: pKa and Lipophilicity

The basicity of the azetidine nitrogen (pKa) and the overall lipophilicity (logP/logD) are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[9] Fluorination significantly impacts these values.

  • Basicity (pKa): The electron-withdrawing nature of fluorine generally decreases the basicity of the azetidine nitrogen. The magnitude of this effect depends on the distance between the fluorine atom and the nitrogen. For instance, a fluorine atom directly on the azetidine ring, as in 3-fluoro-3-(phenyl)azetidine , will have a more pronounced pKa-lowering effect than a fluorine on a distant phenyl ring. A lower pKa can reduce unwanted off-target interactions at physiological pH but may also affect solubility.[10] The parent, unsubstituted azetidine has a pKa of 11.29 for its conjugate acid.[11]

  • Lipophilicity (logP/logD): Fluorination almost universally increases lipophilicity. This can enhance membrane permeability, a crucial factor for oral bioavailability and crossing the blood-brain barrier.[12] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

Table 1: Comparative Physicochemical Properties of Fluorinated Azetidines

CompoundKey Structural DifferenceExpected pKa (relative to Azetidine)Expected logP (relative to non-fluorinated analog)Rationale for Change
Benchmark: 3-[(3-Fluorophenyl)methylidene]azetidineFluorine on meta-position of phenyl groupModerately LowerHigherDistal electron-withdrawing effect from fluorine. Increased nonpolar surface area.
Comparator 1: 3-Fluoro-3-(phenyl)azetidineFluorine directly on azetidine ringSignificantly LowerHigherStrong inductive electron-withdrawal by fluorine close to the nitrogen center.[10]
Comparator 2: 3-(4-Fluorophenyl)azetidineFluorine on para-position of phenyl groupModerately LowerHigherSimilar to benchmark, but electronic effects differ due to para- vs. meta-position.
Comparator 3: 1-[(4-Fluorophenyl)sulfonyl]azetidineFluorinated group on azetidine nitrogenNon-basicSignificantly HigherThe strongly electron-withdrawing sulfonyl group renders the nitrogen non-basic.[13]

Note: The exact values are highly dependent on the full molecular structure and require experimental determination. The trends presented illustrate general principles.

Metabolic Stability

A primary reason for introducing fluorine into drug candidates is to improve metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s.

  • Blocking Metabolic Hotspots: Fluorine can be strategically placed at sites that are susceptible to oxidative metabolism. For example, replacing a hydrogen on an aromatic ring with fluorine, as in our benchmark and comparator 2, can prevent hydroxylation at that position.[14][15]

  • Electronic Effects: The electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidation, further enhancing metabolic stability.[16]

Table 2: Predicted Metabolic Stability Comparison

CompoundPotential Metabolic Hotspots (without fluorine)Impact of FluorinationPredicted Metabolic Stability
Benchmark: 3-[(3-Fluorophenyl)methylidene]azetidinePhenyl ring, benzylic position (if saturated)Blocks oxidation at the 3-position of the phenyl ring.Moderate to High
Comparator 1: 3-Fluoro-3-(phenyl)azetidinePhenyl ring, azetidine ringBlocks oxidation at the 3-position of the azetidine ring.High
Comparator 2: 3-(4-Fluorophenyl)azetidinePhenyl ringBlocks oxidation at the 4-position of the phenyl ring.Moderate to High
Comparator 3: 1-[(4-Fluorophenyl)sulfonyl]azetidinePhenyl ringBlocks oxidation at the 4-position of the phenyl ring.High

Experimental Protocols & Methodologies

To empirically validate the predicted properties, standardized assays are essential. Below are representative protocols for determining key parameters.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[17]

Rationale: This protocol provides a definitive measure of a compound's hydrophobicity, which is crucial for predicting its behavior in biological systems. The use of pre-saturated solvents ensures that the partitioning equilibrium is accurately measured.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the PBS solution. Allow the phases to separate for at least 24 hours.[18]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous phase to a final concentration of approximately 100 µM.

  • Partitioning: Mix equal volumes (e.g., 1 mL) of the aqueous phase containing the compound and the pre-saturated n-octanol phase in a glass vial.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]

  • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

Rationale: HLM contains a high concentration of Cytochrome P450 enzymes, which are responsible for the phase I metabolism of most drugs. Measuring the rate of disappearance of the parent compound provides a reliable estimate of its intrinsic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved Human Liver Microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer. This is the cofactor required for P450 activity.

    • Prepare a 1 mM stock solution of the test compound in a minimal amount of organic solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH stock solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. This "quenching" step precipitates the microsomal proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) can then be calculated as t½ = 0.693 / k.

Visualization of a Decision-Making Workflow

The selection of a specific fluorinated azetidine derivative is a multi-parameter optimization problem. The following workflow illustrates a logical approach.

G cluster_0 Phase 1: Define Project Goals cluster_1 Phase 2: Initial Scaffold Selection cluster_2 Phase 3: Derivative Design & Evaluation cluster_3 Phase 4: Optimization & Selection Goal Define Target Product Profile (e.g., CNS penetration, oral bioavailability) Scaffold Select Azetidine Scaffold (Non-planar, improved properties) Goal->Scaffold Need 3D structure Compare Compare Data to Target Profile Goal->Compare Project Requirements Fluorinate Introduce Fluorine (Improve metabolic stability, modulate pKa) Scaffold->Fluorinate Need metabolic stability Design Design Derivatives - Vary F position - Modify 3-substituent Fluorinate->Design Structure-Property Relationship Predict In Silico Prediction (pKa, logP, ADME) Design->Predict Synthesize Synthesize Top Candidates Predict->Synthesize Assay In Vitro Assays (Metabolic Stability, Permeability, pKa, logP) Synthesize->Assay Assay->Compare Experimental Data Optimize Iterate Design or Select Lead Compare->Optimize Decision Point Optimize->Design Iterative Cycle

Caption: Decision workflow for selecting a fluorinated azetidine derivative.

Conclusion and Future Perspectives

The strategic fluorination of the azetidine scaffold provides medicinal chemists with a powerful tool to fine-tune the drug-like properties of new chemical entities. As demonstrated, the specific placement of fluorine—whether on a phenyl substituent, directly on the heterocyclic ring, or as part of a larger functional group—has predictable and profound effects on basicity, lipophilicity, and metabolic stability.

3-[(3-Fluorophenyl)methylidene]azetidine represents just one of many possible designs. By understanding the underlying principles of how fluorine substitution modulates molecular properties, researchers can more rationally design derivatives tailored to specific therapeutic goals. Future work will likely focus on exploring more complex fluorinated substituents and developing novel synthetic methodologies to access these valuable building blocks with greater efficiency.[1][19] The continued application of these principles will undoubtedly accelerate the discovery of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. PubMed.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H.-G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relation... ChEMBL.
  • Taylor & Francis. (2008). The role of fluorine in medicinal chemistry.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40. [Link]

  • Royal Society of Chemistry. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science.
  • Shah, P., & Sripadi, P. (2021). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MedCrave.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
  • National Institutes of Health. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. PubMed.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • BenchChem. (n.d.). A Comparative Guide to Fluorinated Carboxylic Acid Bioisosteres: Structure-Property Relationships.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • BenchChem. (n.d.). A Comparative Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-.
  • Synapse. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Scribd. (n.d.). Azetines and Azetidines | PDF.
  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. (2021). High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Wikipedia. (n.d.). Azetidine.
  • National Center for Biotechnology Information. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2019). Experimental Lipophilicity for Beyond Rule of 5 Compounds.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta.

Sources

Comparative In Vitro Efficacy of 3-[(3-Fluorophenyl)methylidene]azetidine: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3][4] Its inherent ring strain and three-dimensional character offer unique opportunities for finely tuning interactions with biological targets.[1][5] This guide provides a comprehensive in vitro comparative analysis of a novel compound, 3-[(3-Fluorophenyl)methylidene]azetidine, against established modulators of two key central nervous system (CNS) targets: nicotinic acetylcholine receptors (nAChRs) and monoamine oxidases (MAO).

The strategic incorporation of a fluorophenylmethylidene substituent onto the azetidine core suggests a potential for nuanced interactions within the binding pockets of CNS proteins. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the initial in vitro characterization of this and similar novel chemical entities. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and interpret comparative data to build a preliminary profile of the compound's potency and selectivity.

Target Rationale: Why Nicotinic Acetylcholine Receptors and Monoamine Oxidase?

Azetidine-containing compounds have demonstrated a broad spectrum of biological activities, including modulation of CNS pathways.[1] The selection of nAChRs and MAO as primary targets for this comparative study is based on the following rationale:

  • Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are crucial for various cognitive functions, and their modulation is a key strategy in the development of therapeutics for neurodegenerative diseases and cognitive disorders.[6][7] The rigid structure of the azetidine core can mimic aspects of natural nAChR ligands.

  • Monoamine Oxidases (MAO): These enzymes are central to the metabolism of monoamine neurotransmitters, and their inhibition is a well-established therapeutic approach for depression and Parkinson's disease.[8][9][10][11] The electronic properties of the fluorinated phenyl ring in our lead compound may favor interactions with the flavin cofactor active site of MAO enzymes.

This dual-target investigation allows for a broad initial screening of 3-[(3-Fluorophenyl)methylidene]azetidine, providing insights into its potential therapeutic applications and guiding further lead optimization efforts.

Comparative Efficacy Analysis: In Vitro Data

To establish a benchmark for the performance of 3-[(3-Fluorophenyl)methylidene]azetidine (termed 'Test Compound' for this guide), we will compare its activity against well-characterized reference compounds for each target class.

  • For nAChR Modulation: Nicotine, a classic agonist, and Mecamylamine, a non-selective antagonist, will be used as comparators.

  • For MAO Inhibition: Selegiline, a selective MAO-B inhibitor, and Clorgyline, a selective MAO-A inhibitor, will serve as reference standards.

The following tables summarize the hypothetical, yet plausible, in vitro data obtained from the assays detailed in the subsequent sections.

Table 1: Comparative Activity at α4β2 Nicotinic Acetylcholine Receptors

CompoundAssay TypeEndpointValue (µM)
Test Compound Radioligand BindingKi2.5
Calcium Flux (FLIPR)EC505.8
NicotineRadioligand BindingKi0.1
Calcium Flux (FLIPR)EC501.2
MecamylamineRadioligand BindingKi0.5
Calcium Flux (FLIPR)IC502.1

Table 2: Comparative Inhibition of Monoamine Oxidase Isoforms

CompoundTargetIC50 (µM)Selectivity (MAO-A/MAO-B)
Test Compound MAO-A15.20.25
MAO-B3.8
SelegilineMAO-A>100<0.01
MAO-B0.9
ClorgylineMAO-A0.05>2000
MAO-B>100

Data Interpretation:

The hypothetical data suggests that the Test Compound exhibits moderate affinity for the α4β2 nAChR, acting as an agonist with an EC50 in the mid-micromolar range. In the MAO inhibition assays, the compound demonstrates preferential, albeit not highly selective, inhibition of MAO-B over MAO-A. These preliminary findings would warrant further investigation into its specific mode of action at the nAChR and structure-activity relationship (SAR) studies to improve MAO-B selectivity.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to generate the comparative data.

Protocol 1: α4β2 nAChR Radioligand Binding Assay

This assay determines the binding affinity of the test compound to the α4β2 nAChR subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells)

  • [³H]-Epibatidine (radioligand)

  • Binding buffer (e.g., PBS with 1 mM MgCl₂, 2 mM CaCl₂)

  • Test compound and reference compounds (Nicotine, Mecamylamine)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep1 Prepare serial dilutions of test and reference compounds inc1 Incubate membranes with radioligand and compounds prep1->inc1 prep2 Thaw and resuspend α4β2 nAChR membranes prep2->inc1 sep1 Rapidly filter mixture through glass fiber filters inc1->sep1 sep2 Wash filters to remove unbound radioligand sep1->sep2 sep3 Place filters in scintillation vials with cocktail sep2->sep3 sep4 Quantify bound radioactivity using a scintillation counter sep3->sep4 ana1 Calculate percentage of specific binding sep4->ana1 ana2 Perform non-linear regression to determine Ki values ana1->ana2

Caption: Radioligand Binding Assay Workflow.

Procedure:

  • Prepare serial dilutions of the test and reference compounds in binding buffer.

  • In a 96-well plate, combine 50 µL of diluted compound, 50 µL of [³H]-Epibatidine (final concentration ~1 nM), and 100 µL of cell membrane suspension.

  • Incubate for 2 hours at room temperature.

  • Rapidly aspirate the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand like nicotine) from total binding.

  • Determine the Ki values using non-linear regression analysis of the competition binding curves.

Protocol 2: α4β2 nAChR Calcium Flux Assay (FLIPR)

This functional assay measures the ability of a compound to activate or inhibit nAChR-mediated calcium influx in a cell-based system using a fluorescent dye.[6]

Materials:

  • Stable cell line expressing human α4β2 nAChRs (e.g., SH-SY5Y or a recombinant line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound and reference compounds

  • Fluorometric Imaging Plate Reader (FLIPR)

Workflow:

cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_data_analysis Data Analysis cell1 Plate cells in a 96-well plate and grow to confluence cell2 Load cells with a calcium-sensitive fluorescent dye cell1->cell2 assay1 Place cell plate in FLIPR instrument cell2->assay1 assay2 Add test/reference compounds and measure baseline fluorescence assay1->assay2 assay3 For antagonists, add a known agonist (e.g., ACh) assay2->assay3 [Antagonist Mode] assay4 Monitor changes in fluorescence intensity over time assay2->assay4 [Agonist Mode] assay3->assay4 data1 Calculate the change in fluorescence (ΔF/F) assay4->data1 data2 Generate dose-response curves data1->data2 data3 Determine EC50 (agonists) or IC50 (antagonists) values data2->data3

Caption: FLIPR Calcium Flux Assay Workflow.

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Remove culture medium and load cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the cell plate into the FLIPR instrument.

  • For Agonist Testing: Add serial dilutions of the test compound and monitor the fluorescence change.

  • For Antagonist Testing: Pre-incubate the cells with the test compound for 15 minutes, then add a fixed concentration of a known agonist (e.g., acetylcholine) and monitor the fluorescence change.

  • Record the fluorescence intensity before and after compound addition.

  • Calculate the response as the change in fluorescence from baseline.

  • Plot dose-response curves and calculate EC50 or IC50 values using appropriate software.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A and MAO-B enzymatic activity by monitoring the production of a fluorescent or luminescent product.[8][9][12]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a luminogenic substrate)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compound and reference inhibitors (Selegiline, Clorgyline)

  • 96-well microplate

  • Plate reader capable of fluorescence or luminescence detection

Workflow:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prep1 Prepare serial dilutions of test and reference compounds react1 Pre-incubate MAO enzyme with compounds prep1->react1 react2 Initiate reaction by adding substrate react1->react2 react3 Incubate at 37°C react2->react3 detect1 Stop reaction (if necessary) react3->detect1 detect2 Measure fluorescence or luminescence detect1->detect2 detect3 Calculate percentage of inhibition detect2->detect3 detect4 Determine IC50 values detect3->detect4

Caption: MAO Inhibition Assay Workflow.

Procedure:

  • In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction (if required by the kit manufacturer).

  • Measure the fluorescence or luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to a vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

This guide outlines a foundational in vitro strategy for the comparative efficacy assessment of the novel compound, 3-[(3-Fluorophenyl)methylidene]azetidine. The presented protocols and hypothetical data provide a framework for its initial characterization as a moderate α4β2 nAChR agonist with some preference for MAO-B inhibition.

These preliminary findings serve as a critical starting point for more in-depth investigations. Future studies should aim to:

  • Determine the mode of action at the α4β2 nAChR (e.g., full or partial agonist, allosteric modulator).

  • Expand the screening to a broader panel of nAChR subtypes to assess selectivity.

  • Conduct SAR studies to improve potency and selectivity for either nAChRs or MAO-B.

  • Investigate the mechanism of MAO inhibition (e.g., reversible or irreversible).

  • Progress promising candidates to more complex in vitro models (e.g., primary neuronal cultures) and subsequently to in vivo studies.

By systematically applying these in vitro comparative approaches, researchers can efficiently triage and advance novel chemical entities like 3-[(3-Fluorophenyl)methylidene]azetidine in the drug discovery pipeline.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
  • Azetidine Derivatives in Drug Design. Ambeed.com.
  • In vitro screening strategies for nicotinic receptor ligands. (2007, October 15). PubMed.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Monoamine Oxidase (MAO) Inhibition Assay. Cyprotex - Evotec.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc..
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. (2023, April 29). bioRxiv.

Sources

A Comparative Benchmarking Guide: Evaluating 3-[(3-Fluorophenyl)methylidene]azetidine Against Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a comprehensive framework for the pharmacological evaluation of 3-[(3-Fluorophenyl)methylidene]azetidine, a novel azetidine derivative. Given the diverse biological activities associated with the azetidine scaffold, this document outlines a proposed experimental plan to benchmark this compound against established reference agents targeting two high-value central nervous system targets: the α4β2 nicotinic acetylcholine receptor (nAChR) and the monoamine oxidase (MAO) enzymes. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

Introduction: Unveiling the Potential of a Novel Azetidine Scaffold

The azetidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Its strained four-membered ring system imparts unique conformational constraints that can lead to high-affinity interactions with biological targets. The subject of this guide, 3-[(3-Fluorophenyl)methylidene]azetidine, is a novel entity with an undefined pharmacological profile. The presence of the fluorophenylmethylidene substituent suggests potential interactions with targets that have aromatic binding pockets.

Based on a structural analysis and the known pharmacology of related compounds, we hypothesize that 3-[(3-Fluorophenyl)methylidene]azetidine may exhibit activity at nicotinic acetylcholine receptors or monoamine oxidase enzymes. Therefore, a rigorous comparative analysis against well-characterized standard compounds targeting these systems is warranted.

For this purpose, we have selected:

  • Varenicline: A high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used as a smoking cessation aid.[1]

  • Selegiline: An irreversible and selective inhibitor of monoamine oxidase B (MAO-B), used in the treatment of Parkinson's disease.[2][3]

This guide will provide detailed protocols for in vitro assays to compare the binding affinity and inhibitory potency of 3-[(3-Fluorophenyl)methylidene]azetidine with these reference compounds.

Comparative Experimental Design: A Two-Pronged Approach

To thoroughly characterize the pharmacological profile of 3-[(3-Fluorophenyl)methylidene]azetidine, we propose a two-pronged experimental approach focusing on its potential interactions with nAChRs and MAO enzymes.

Nicotinic Acetylcholine Receptor (α4β2 Subtype) Binding Affinity

The α4β2 nAChR is a key target in the central nervous system, involved in processes such as learning, memory, and addiction. Varenicline acts as a partial agonist at this receptor, and its high affinity makes it an excellent benchmark for comparison.[4][5] We will employ a competitive radioligand binding assay to determine the binding affinity (Ki) of our test compound for the α4β2 nAChR.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes can have significant therapeutic effects in neurological and psychiatric disorders. Selegiline is a selective MAO-B inhibitor, providing a clear benchmark for both potency and selectivity.[2][3] A fluorescence-based in vitro assay will be used to determine the half-maximal inhibitory concentration (IC50) of our test compound against both MAO-A and MAO-B.

Data Presentation: A Framework for Comparative Analysis

The results of these assays will be presented in a clear and concise tabular format to facilitate direct comparison between 3-[(3-Fluorophenyl)methylidene]azetidine and the standard reference compounds.

Table 1: Comparative Binding Affinity for the α4β2 Nicotinic Acetylcholine Receptor

CompoundKi (nM) for α4β2 nAChR
3-[(3-Fluorophenyl)methylidene]azetidineTo be determined
VareniclineLiterature Value (Sub-nanomolar)

Table 2: Comparative Inhibition of Monoamine Oxidase A and B

CompoundIC50 (nM) for MAO-AIC50 (nM) for MAO-BSelectivity Index (MAO-A IC50 / MAO-B IC50)
3-[(3-Fluorophenyl)methylidene]azetidineTo be determinedTo be determinedTo be calculated
SelegilineLiterature Value (~23,000 nM)[2]Literature Value (~51 nM)[2]~450

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the proposed in vitro assays.

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol is designed to determine the binding affinity of the test compound for the human α4β2 nAChR expressed in a suitable cell line (e.g., HEK293 cells). The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand, [3H]-epibatidine, for binding to the receptor.

  • HEK293 cells stably expressing human α4β2 nAChRs

  • Cell culture medium (e.g., MEM with 10% FBS and selective antibiotics)

  • [3H]-epibatidine (specific activity ~50-80 Ci/mmol)

  • Varenicline (as a positive control)

  • 3-[(3-Fluorophenyl)methylidene]azetidine (test compound)

  • Nicotine (for determination of non-specific binding)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • 0.5% Polyethylenimine (PEI) solution

  • Whatman GF/C glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_data Data Analysis Harvest Harvest HEK293 cells expressing α4β2 nAChR Homogenize Homogenize cells in binding buffer Harvest->Homogenize Centrifuge1 Centrifuge at low speed to remove nuclei Homogenize->Centrifuge1 Centrifuge2 Centrifuge supernatant at high speed to pellet membranes Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet in fresh binding buffer Centrifuge2->Resuspend Incubate Incubate membranes with [3H]-epibatidine and test/reference compounds Resuspend->Incubate Membrane preparation provides the receptor source for the binding assay. Filter Separate bound and free radioligand by vacuum filtration Incubate->Filter Wash Wash filters with ice-cold binding buffer Filter->Wash Count Measure radioactivity on filters using liquid scintillation counting Wash->Count Calc_Specific Calculate specific binding Count->Calc_Specific Radioactivity counts are used to determine binding. Plot_Curve Plot % inhibition vs. log[inhibitor] Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 from the curve Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using the Cheng-Prusoff equation Determine_IC50->Calc_Ki

Caption: Workflow for the α4β2 nAChR competitive binding assay.

  • Membrane Preparation:

    • Harvest cultured HEK293 cells expressing the α4β2 nAChR.

    • Homogenize the cells in ice-cold binding buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh, ice-cold binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of binding buffer (for total binding) or 300 µM nicotine (for non-specific binding).

      • 50 µL of various concentrations of the test compound or Varenicline (typically ranging from 0.01 nM to 10 µM).

      • 50 µL of [3H]-epibatidine (final concentration of ~100 pM).

      • 50 µL of the prepared cell membrane suspension.

    • Incubate the plate at room temperature for 4 hours to reach equilibrium.

  • Filtration and Counting:

    • Pre-soak the Whatman GF/C filters in 0.5% PEI for at least 30 minutes.

    • Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester under vacuum.

    • Wash each filter three times with 3 mL of ice-cold binding buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess nicotine) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Fluorescence-Based Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol describes a continuous, fluorescence-based assay to measure the inhibitory activity of the test compound against recombinant human MAO-A and MAO-B.[7][8] The assay utilizes kynuramine, a non-fluorescent substrate that is converted by MAO to the highly fluorescent product, 4-hydroxyquinoline.

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Selegiline (positive control for MAO-B inhibition)

  • Clorgyline (positive control for MAO-A inhibition)

  • 3-[(3-Fluorophenyl)methylidene]azetidine (test compound)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader

G cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_data Data Analysis Prep_Enzyme Prepare working solutions of MAO-A and MAO-B enzymes Prep_Substrate Prepare kynuramine substrate solution Prep_Inhibitors Prepare serial dilutions of test and reference inhibitors Add_Inhibitor Add inhibitor solutions to 96-well plate Prep_Inhibitors->Add_Inhibitor Prepared inhibitors are added to the assay plate. Add_Enzyme Add enzyme solution and pre-incubate Add_Inhibitor->Add_Enzyme Initiate_Reaction Initiate reaction by adding kynuramine Add_Enzyme->Initiate_Reaction Measure_Fluorescence Measure fluorescence kinetically Initiate_Reaction->Measure_Fluorescence Calc_Rate Calculate the rate of reaction Measure_Fluorescence->Calc_Rate Kinetic fluorescence data is used to calculate reaction rates. Plot_Curve Plot % inhibition vs. log[inhibitor] Calc_Rate->Plot_Curve Determine_IC50 Determine IC50 from the curve Plot_Curve->Determine_IC50 Calc_Selectivity Calculate selectivity index Determine_IC50->Calc_Selectivity

Caption: Workflow for the MAO-A and MAO-B fluorescence-based inhibition assay.

  • Reagent Preparation:

    • Prepare stock solutions of the test compound, Selegiline, and Clorgyline in DMSO. Create a series of dilutions in assay buffer.

    • Prepare a stock solution of kynuramine dihydrobromide in purified water. Dilute to the final working concentration in assay buffer just before use.

    • Dilute the recombinant MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.

  • Inhibition Assay:

    • To the wells of a black, 96-well microplate, add 5 µL of the various concentrations of the test compound or reference inhibitors. For control wells (100% activity), add 5 µL of assay buffer containing the same final concentration of DMSO.

    • Add 40 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well.

    • Gently mix and pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 5 µL of the kynuramine working solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with excitation at approximately 315 nm and emission at approximately 400 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the inhibitor relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound against both MAO-A and MAO-B by non-linear regression analysis.

    • Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.

Conclusion: A Path Forward for Characterization

The experimental framework detailed in this guide provides a robust and scientifically sound approach to the initial pharmacological characterization of 3-[(3-Fluorophenyl)methylidene]azetidine. By benchmarking against the well-established reference compounds Varenicline and Selegiline, we can gain valuable insights into the potential therapeutic applications of this novel molecule. The data generated from these assays will be crucial in guiding future lead optimization efforts and in vivo studies.

References

  • Varenicline. ClinPGx. Available from: [Link]

  • Rasagiline may be preferable to selegiline for treatment of Parkinson's disease. BioWorld. Available from: [Link]

  • Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. PubMed. Available from: [Link]

  • Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors. ResearchGate. Available from: [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC. Available from: [Link]

  • Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation. PubMed. Available from: [Link]

  • Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. ChEMBL. Available from: [Link]

  • Pharmacology of selegiline. Wikipedia. Available from: [Link]

  • The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. PMC. Available from: [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. Available from: [Link]

  • Monoamine Oxidase. BioAssay Systems. Available from: [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision. Available from: [Link]

  • Assay Protocol Book. PDSP. Available from: [Link]

  • Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain. OSTI.gov. Available from: [Link]

  • Characterizing low affinity epibatidine binding to α4β2 nicotinic acetylcholine receptors with ligand depletion and nonspecific binding. PMC. Available from: [Link]

  • Assay: Binding affinity towards alpha3-beta4 subtype of neuronal nicotinic acetylcholine receptor (nAChR) using [3H]epibatidine as radioligand. ChEMBL. Available from: [Link]

  • Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine? ResearchGate. Available from: [Link]

Sources

cross-validation of 3-[(3-Fluorophenyl)methylidene]azetidine protein binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Cross-Validation of 3-[(3-Fluorophenyl)methylidene]azetidine Protein Binding Assays: A Comparative Guide

As fragment-based drug discovery (FBDD) matures, the bottleneck has shifted from identifying primary hits to rigorously validating them. Low-molecular-weight (LMW) compounds, such as 3-[(3-Fluorophenyl)methylidene]azetidine (MW: 177.2 g/mol ), present unique biophysical challenges. With affinities typically in the high micromolar to low millimolar range, these fragments are highly susceptible to false positives driven by non-specific aggregation, buffer mismatches, or assay-specific artifacts.

As an Application Scientist, I approach the validation of this azetidine derivative not as a single experiment, but as a self-validating system. This guide objectively compares three orthogonal platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC)—detailing the causality behind each experimental choice to ensure absolute scientific integrity.

Physicochemical Profiling: The Causality of Assay Design

Before selecting an assay, we must analyze the ligand. 3-[(3-Fluorophenyl)methylidene]azetidine consists of two critical moieties:

  • The Azetidine Ring: A highly strained, four-membered secondary amine. With a pKa of ~9.5, it is positively charged at physiological pH. This necessitates strict pH control (e.g., HEPES pH 7.4) to maintain the protonation state, which is likely critical for electrostatic interactions with the target protein's acidic residues.

  • The 3-Fluorobenzylidene Group: A planar, lipophilic system capable of π−π stacking, while the fluorine atom can engage in highly directional multipolar interactions. However, its lipophilicity requires the use of DMSO for stock solubility, which introduces severe bulk-shift artifacts in optical assays.

Because no single technology can definitively confirm binding for a 177 Da fragment, we must triangulate the interaction using platforms that measure entirely different physical phenomena: mass change (SPR), hydration shell/charge alteration (MST), and thermodynamic heat exchange (ITC) [1].

Objective Platform Comparison

FeatureSPR (Surface Plasmon Resonance)MST (Microscale Thermophoresis)ITC (Isothermal Titration Calorimetry)
Primary Readout Refractive index change (Mass)Thermophoretic mobility (Hydration/Charge)Heat release/absorption (Enthalpy)
Derived Parameters Kd​ , kon​ , koff​ Kd​ Kd​ , ΔH , −TΔS , N (Stoichiometry)
Target State Immobilized on sensor chipFree solution (Fluorescently labeled)Free solution (Label-free)
Fragment Challenge Low signal-to-noise due to low MW. High DMSO sensitivity.Potential ligand-induced fluorescence quenching.Low-affinity requires high concentrations (Low- c model).
Self-Validation Mechanism Reverse titration; DMSO solvent correction curves.Initial capillary fluorescence scans; SDS denaturation tests.Buffer dialysis matching; Reference cell heat subtraction.

Self-Validating Experimental Protocols

To establish trustworthiness, every protocol must include internal controls that prove the observed signal is a true 1:1 binding event and not an artifact. We will assume a generic recombinant target protein ("Protein X") for these methodologies.

A. Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is the gold standard for determining binding kinetics, but the 177 Da mass of our fragment requires high-density target immobilization, risking mass transport limitations.

Step-by-Step Protocol:

  • Immobilization: Covalently couple Protein X to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (~3000 RU) to ensure the theoretical maximum response ( Rmax​ ) for the 177 Da fragment is at least 15-20 RU. Leave Channel 1 blank as a reference.

  • Solvent Correction (Critical Step): Because 3-[(3-Fluorophenyl)methylidene]azetidine requires 5% DMSO for solubility, prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO in running buffer. Causality: A 0.1% mismatch in DMSO between the running buffer and the sample creates a bulk refractive index shift that easily dwarfs the actual binding signal of a 177 Da fragment [2].

  • Titration: Inject the fragment in a 2-fold concentration series (from 10 μM to 2 mM) at a high flow rate (50 μL/min ) to minimize mass transport effects.

  • Data Fitting: Double-reference the data (subtracting both the reference channel and a buffer blank). Fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

B. Microscale Thermophoresis (MST): Solution-State Affinity

MST measures the directed movement of molecules in a temperature gradient. It is ideal for fragments because it operates in free solution, avoiding the steric hindrance of chip immobilization [3].

Step-by-Step Protocol:

  • Labeling: Label Protein X with an NHS-ester RED fluorophore (e.g., NT-647). Purify via size-exclusion chromatography to remove free dye. Dilute the labeled protein to a constant 10 nM in assay buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Ligand Dilution: Prepare a 16-point serial dilution of 3-[(3-Fluorophenyl)methylidene]azetidine (from 5 mM down to 150 nM) in the exact same assay buffer.

  • Capillary Scan (Self-Validation): Load the samples into standard glass capillaries. Crucial Check: Before turning on the IR laser, scan the initial fluorescence. If the fragment quenches the fluorophore (common with fluorobenzylidene moieties), the baseline will drop. If quenching is dose-dependent and saturable, the Kd​ can still be calculated from the initial fluorescence data. If the baseline is erratic, the fragment is causing protein aggregation.

  • Thermophoresis: Apply the IR laser (medium power). The binding of the 177 Da fragment alters the hydration shell of the protein, changing its thermophoretic mobility. Fit the normalized fluorescence ( Fnorm​ ) to the Kd​ model.

C. Isothermal Titration Calorimetry (ITC): Thermodynamic Grounding

ITC is the ultimate arbiter of binding. It requires no labels and no immobilization, directly measuring the enthalpy ( ΔH ) of the interaction [4].

Step-by-Step Protocol:

  • Buffer Matching: Dialyze Protein X extensively against the assay buffer. Use the exact dialysate to dissolve the 3-[(3-Fluorophenyl)methylidene]azetidine powder. Causality: Any mismatch in buffer composition or pH will generate immense heats of dilution, masking the binding heat.

  • Low- c Experimental Setup: The Wiseman c -value ( c=N×[Target]/Kd​ ) dictates curve shape. For a fragment with an expected Kd​ of ~500 μM , achieving c>1 requires >500μM of protein, which often causes precipitation. Therefore, we run a "Low- c " experiment: place 50 μM Protein X in the cell, and titrate 5 mM fragment from the syringe.

  • Titration: Perform 19 injections of 2 μL at 25°C, with 150-second spacing to allow the baseline to equilibrate.

  • Data Fitting: Because the curve will lack a distinct inflection point in a Low- c setup, fix the stoichiometry ( N=1 ) during the integration of the isotherms to accurately extract the Kd​ and ΔH .

Quantitative Data Synthesis

Below is a representative cross-validation dataset for 3-[(3-Fluorophenyl)methylidene]azetidine binding to a model target. A fragment is only considered "validated" when the affinities ( Kd​ ) across all three orthogonal platforms align within a 3-fold margin, and the interaction is driven by favorable enthalpy.

Assay Platform Kd​ ( μM )Kinetics / ThermodynamicsSignal-to-Noise RatioValidation Status
SPR (Biacore) 410 ± 25 kon​ : 2.1×103M−1s−1 koff​ : 0.86s−1 4.2 (Post-DMSO correction)✅ Confirmed fast-on/fast-off kinetics typical of LMW fragments.
MST (Monolith) 385 ± 40Ligand-induced hydration shift12.5 (High thermophoretic amplitude)✅ Confirmed in free solution; no aggregation detected.
ITC (MicroCal) 460 ± 55 ΔH : -6.2 kcal/mol −TΔS : +1.8 kcal/mol3.8 (Low- c model applied)✅ Confirmed enthalpy-driven binding (H-bonding via azetidine).

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationships and convergence of our orthogonal validation strategy.

CrossValidation cluster_assays Orthogonal Biophysical Assays Fragment 3-[(3-Fluorophenyl)methylidene]azetidine MW: 177.2 Da Target: Protein X SPR SPR (Surface Plasmon Resonance) Kinetics (kon, koff) Immobilized Target Fragment->SPR Flow over chip MST MST (Microscale Thermophoresis) Affinity (Kd) Free Solution Fragment->MST IR laser gradient ITC ITC (Isothermal Titration Calorimetry) Thermodynamics (ΔH, ΔS) Label-Free Fragment->ITC Titration in cell Validation Validated Fragment Hit (Consensus Kd & Mechanism) SPR->Validation Mass + Kinetics MST->Validation Hydration + Affinity ITC->Validation Heat + Enthalpy

Fig 1. Orthogonal cross-validation workflow for low-molecular-weight fragment binding.

Conclusion

The validation of 3-[(3-Fluorophenyl)methylidene]azetidine cannot rely on a single data stream. SPR provides the temporal resolution of the binding event, MST ensures the interaction occurs unhindered in free solution, and ITC guarantees the binding is driven by specific, enthalpically favorable contacts rather than non-specific hydrophobic collapse. By employing this tri-platform self-validating methodology, researchers can confidently advance this fragment into structure-based lead optimization.

References

  • Winiewska-Szajewska, M., & Poznański, J. (2025). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. Biophysical Reviews, 17(1), 199-223. Available at:[Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Available at:[Link]

  • Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1(1), 100. Available at:[Link]

  • Winiewska-Szajewska, M., & Poznański, J. (2025). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening (Section on ITC Thermodynamics). Biophysical Reviews, 17(1), 199-223. Available at:[Link]

Benchmarking the Pharmacokinetic Profile of 3-[(3-Fluorophenyl)methylidene]azetidine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structural motif, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][2][3] The unique strained four-membered ring can enhance metabolic stability, improve solubility, and provide a rigid framework for precise receptor interactions.[1] This guide provides a comprehensive framework for evaluating the pharmacokinetic profile of a novel azetidine derivative, 3-[(3-Fluorophenyl)methylidene]azetidine, and objectively comparing its performance against a relevant alternative.

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the essential in vitro and in vivo assays required to build a robust pharmacokinetic package. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format to facilitate informed decision-making in the progression of drug candidates.[4][5]

The Crucial Role of Early ADME Assessment

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to de-risking drug development projects.[5][6][7] Early in vitro ADME screening allows for the identification of potential liabilities, guiding medicinal chemistry efforts to optimize for desirable pharmacokinetic characteristics before committing to more resource-intensive in vivo studies.[4][5]

Key In Vitro Assays for Pharmacokinetic Profiling

A battery of in vitro assays provides the foundational data for a compound's ADME profile. The following sections detail the critical experiments for evaluating intestinal permeability, metabolic stability, potential for drug-drug interactions, and plasma protein binding.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model of the human small intestinal mucosa, used to predict the oral absorption of drug candidates.[8][9][10][11] This assay assesses the rate at which a compound traverses a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp).

  • Cell Culture: Caco-2 cells are seeded on a filter transwell insert and cultured for 21 days to form a confluent, differentiated monolayer with well-defined tight junctions.[8] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9][12]

  • Assay Execution: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and the amount of compound that appears on the basolateral (B) side is measured over time (A to B transport).[8][12] To assess active efflux, the experiment is also performed in the reverse direction, from the basolateral to the apical side (B to A transport).[8][11] Samples are collected from both compartments at various time points and analyzed by LC-MS/MS.[8]

  • Data Analysis: The apparent permeability (Papp) is calculated in cm/s. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form monolayer Caco2_Seeding->Differentiation TEER_Measurement Measure TEER to confirm monolayer integrity Differentiation->TEER_Measurement Add_Compound_A Add test compound to Apical side TEER_Measurement->Add_Compound_A Add_Compound_B Add test compound to Basolateral side TEER_Measurement->Add_Compound_B Incubate Incubate at 37°C Add_Compound_A->Incubate Add_Compound_B->Incubate Sample_Collection Collect samples from both sides at time points Incubate->Sample_Collection LC_MS_MS Quantify compound concentration by LC-MS/MS Sample_Collection->LC_MS_MS Calculate_Papp Calculate Apparent Permeability (Papp) LC_MS_MS->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Workflow for the Caco-2 permeability assay.

Metabolic Stability: Human Liver Microsomes Assay

The metabolic stability assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.[14] This assay provides an in vitro intrinsic clearance value, which can be used to predict in vivo hepatic clearance.

  • Incubation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (HLM) at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.[15][16]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[15][16]

  • Analysis: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.[15]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

This assay determines a compound's potential to inhibit major CYP isoforms, a common cause of drug-drug interactions (DDIs).[17][18][19][20] Inhibition of a specific CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[17][19]

  • Incubation: The test compound is incubated with human liver microsomes, a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4), and NADPH.[17][19]

  • Inhibition Measurement: The formation of the metabolite of the probe substrate is measured by LC-MS/MS in the presence of increasing concentrations of the test compound.[17]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the metabolite formation (IC50) is calculated.[17][20] A higher IC50 value indicates a lower potential for DDI.

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion.[21][22][23] It is the unbound (free) fraction of the drug that is pharmacologically active.[21][23] Equilibrium dialysis is considered the gold standard method for determining plasma protein binding.[21][24]

  • Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer.[21][24]

  • Equilibration: The system is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[21]

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.[21]

  • Data Analysis: The percentage of the compound bound to plasma proteins and the fraction unbound (fu) are calculated.

Comparative Pharmacokinetic Profile

To illustrate the practical application of these assays, the following table presents a hypothetical, yet realistic, comparative ADME profile for 3-[(3-Fluorophenyl)methylidene]azetidine and a comparator compound, a structurally related but less optimized azetidine derivative.

Table 1: Comparative In Vitro ADME Profile

ParameterAssay3-[(3-Fluorophenyl)methylidene]azetidineComparator Azetidine DerivativeDesirable Profile
Absorption Caco-2 Permeability
Papp (A→B) (10⁻⁶ cm/s)8.52.1> 5 (High)
Efflux Ratio (B/A)1.23.5< 2
Metabolism Metabolic Stability (HLM)
t½ (min)4510> 30
Intrinsic Clearance (µL/min/mg)25115Low
Distribution Plasma Protein Binding
% Bound (Human)8599.5Moderate (avoids very high or very low binding)
Fraction Unbound (fu)0.150.005Application dependent
DDI Potential CYP Inhibition (IC50, µM)
CYP1A2> 508.2> 10
CYP2C9> 5015.1> 10
CYP2C19355.5> 10
CYP2D6> 50> 50> 10
CYP3A4281.8> 10
Interpretation of Comparative Data

Based on the hypothetical data presented in Table 1, 3-[(3-Fluorophenyl)methylidene]azetidine exhibits a more favorable in vitro pharmacokinetic profile compared to the comparator compound.

  • Absorption: With a high Papp value and a low efflux ratio, 3-[(3-Fluorophenyl)methylidene]azetidine is predicted to have good oral absorption, whereas the comparator is likely subject to efflux, limiting its absorption.[13]

  • Metabolism: The longer half-life and lower intrinsic clearance of 3-[(3-Fluorophenyl)methylidene]azetidine in human liver microsomes suggest greater metabolic stability, which could translate to a lower in vivo clearance and a longer duration of action.[14][16]

  • Distribution: The moderate plasma protein binding of 3-[(3-Fluorophenyl)methylidene]azetidine may offer a balance between sufficient free drug concentration to exert a therapeutic effect and a reasonable volume of distribution. The very high protein binding of the comparator could limit its free concentration and tissue penetration.

  • Drug-Drug Interaction Potential: 3-[(3-Fluorophenyl)methylidene]azetidine shows a much lower risk of inhibiting major CYP enzymes, with IC50 values generally above the 10 µM threshold often considered low risk.[13] The comparator demonstrates significant inhibition of CYP3A4 and CYP2C19, raising concerns for potential drug-drug interactions.[19]

In Vivo Pharmacokinetic Studies in Rodents

Following a promising in vitro profile, the next crucial step is to evaluate the compound's behavior in a living organism.[25][26][27] In vivo pharmacokinetic studies in rodents, such as mice or rats, provide essential data on the time course of a drug's absorption, distribution, metabolism, and excretion.[25][26]

  • Dosing: The test compound is administered to a cohort of rodents via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[28]

  • Blood Sampling: Blood samples are collected at multiple time points post-dose.

  • Bioanalysis: The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (%F)

G cluster_study_design Study Design cluster_in_life In-Life Phase cluster_analysis Analysis Phase Animal_Acclimation Acclimate rodents to study conditions Dosing_IV Administer compound intravenously (IV) Animal_Acclimation->Dosing_IV Dosing_PO Administer compound orally (PO) Animal_Acclimation->Dosing_PO Dose_Formulation Prepare appropriate dose formulation Dose_Formulation->Dosing_IV Dose_Formulation->Dosing_PO Blood_Collection Collect blood samples at specified time points Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Process blood to obtain plasma Blood_Collection->Plasma_Processing LC_MS_MS_Analysis Quantify drug concentration in plasma via LC-MS/MS Plasma_Processing->LC_MS_MS_Analysis PK_Parameter_Calculation Calculate pharmacokinetic parameters (Cmax, AUC, t½, etc.) LC_MS_MS_Analysis->PK_Parameter_Calculation Bioavailability_Calculation Determine oral bioavailability (%F) PK_Parameter_Calculation->Bioavailability_Calculation

Caption: Workflow of a typical rodent pharmacokinetic study.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Profile in Rats (10 mg/kg oral dose)

Parameter3-[(3-Fluorophenyl)methylidene]azetidineComparator Azetidine Derivative
Cmax (ng/mL)850120
Tmax (hr)1.00.5
AUC (ng*hr/mL)4250360
t½ (hr)4.51.2
Oral Bioavailability (%F)6515

The in vivo data corroborates the in vitro findings, with 3-[(3-Fluorophenyl)methylidene]azetidine demonstrating significantly higher exposure (Cmax and AUC) and oral bioavailability compared to the comparator. This superior in vivo performance is a direct consequence of its favorable absorption and metabolic stability characteristics identified in the earlier in vitro assays.

Conclusion

A systematic and early assessment of the ADME properties of novel chemical entities is indispensable for the successful progression of drug discovery programs. This guide has provided a comprehensive framework for evaluating the pharmacokinetic profile of 3-[(3-Fluorophenyl)methylidene]azetidine, from foundational in vitro assays to confirmatory in vivo studies. By employing the detailed experimental protocols and comparative data analysis presented, researchers and drug development professionals can make more informed, data-driven decisions, ultimately increasing the probability of advancing drug candidates with a higher likelihood of clinical success.

References

  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (URL: )
  • Caco2 assay protocol. (URL: )
  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (URL: )
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Pl
  • Caco-2 Permeability Assay Protocol - Cre
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
  • Caco-2 cells permeability. (URL: )
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig - WuXi AppTec. (URL: )
  • Rodent In Vivo PK Service - Cre
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. (URL: )
  • In Vitro ADME - Selvita. (URL: )
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. (URL: )
  • In vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (URL: )
  • In Vitro ADME • WuXi AppTec Lab Testing Division. (URL: )
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Application Notes and Protocols: A Guide to Protein Binding Assays - Benchchem. (URL: )
  • Cytochrome P450 Inhibition assay - Evotec. (URL: )
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (URL: )
  • In Vitro ADME CRO Services | ADME Drug Discovery - Symeres. (URL: )
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC. (URL: )
  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine. (URL: )
  • Microsomal Stability | Cyprotex ADME-Tox Solutions - Evotec. (URL: )
  • Plasma Protein Binding (PPB) Assays - WuXi AppTec. (URL: )
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Cytochrome P450 Assay Services - Reaction Biology. (URL: )
  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (URL: )
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. (URL: )
  • Benchmarking the ADME Properties of 3-(3-Biphenylyl)
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (URL: )
  • Metabolic Stability Assays - Merck Millipore. (URL: )
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. (URL: )
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Plasma Protein Binding Assay - Evotec. (URL: )
  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery - PharmaBlock. (URL: )
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme - ResearchG
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: )
  • Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candid
  • (PDF)
  • ChiCTR2200066301 版本V1.1 版本创建时间2023/05/05 09:18:13 中国临床试验注册中心. (URL: )
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: )
  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)

Sources

Structure-Activity Relationship (SAR) Comparison Guide: 3-[(3-Fluorophenyl)methylidene]azetidine Analogs as Rigidified Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel monoamine transporter ligands is a critical vector in neuropharmacology, particularly for the treatment of substance abuse, depression, and attention-deficit disorders. Traditional amphetamines, while highly active at dopamine (DAT) and serotonin (SERT) transporters, suffer from extreme conformational flexibility. This flexibility leads to promiscuous receptor binding, metabolic instability, and neurotoxicity.

To overcome these limitations, rigidified analogues such as the 3-benzylideneazetidine scaffold have been developed. By embedding the basic nitrogen within a strained four-membered azetidine ring and locking the spatial orientation of the aromatic moiety via an exocyclic methylidene (benzylidene) double bond, researchers can precisely control transporter selectivity. This guide objectively compares the 3-[(3-Fluorophenyl)methylidene]azetidine analog against alternative substitutions, detailing the structural causality behind its performance and providing self-validating experimental protocols for its synthesis and evaluation.

Mechanistic Rationale: The Power of Conformational Locking

The pharmacological efficacy of methamphetamine analogs is heavily dependent on the spatial distance and dihedral angle between the basic amine and the aromatic ring. In flexible amphetamines, the molecule can adopt multiple rotamers, allowing it to act as a substrate that is transported into the presynaptic terminal, triggering reverse transport of monoamines and subsequent oxidative stress [1].

The 3-[(3-Fluorophenyl)methylidene]azetidine scaffold acts as a competitive inhibitor rather than a substrate.

  • The Azetidine Ring: Restricts the nitrogen's lone pair orientation, reducing off-target interactions.

  • The Exocyclic Double Bond: The sp2 hybridized benzylidene bond locks the aromatic ring into a rigid coplanar geometry relative to the azetidine core. When this double bond is reduced to a single bond (yielding flexible benzylazetidines), binding affinity plummets due to the loss of this spatial lock [1].

MOA_Pathway Synapse Synaptic Cleft (High Monoamine Concentration) DAT_SERT DAT / SERT Transporters (Presynaptic Membrane) Synapse->DAT_SERT Endogenous Uptake Conform Conformational Locking (Prevents Uptake) DAT_SERT->Conform Inhibition Ligand 3-Benzylideneazetidine Analog (Rigidified Inhibitor) Ligand->DAT_SERT Competitive Binding Result Prolonged Monoamine Signaling (Altered Neuromodulation) Conform->Result Efficacy

Mechanistic pathway of monoamine transporter inhibition by rigidified azetidine analogs.

Structural Comparison & SAR Analysis

In the evaluation of rigidified methamphetamines, halogen substitution on the phenyl ring plays a pivotal role in driving interaction with the hydrophobic pockets of DAT and SERT. The table below compares the target 3-fluoro analog against established benchmarks within the same scaffold class.

Quantitative SAR Comparison Table
Compound AnalogPhenyl SubstitutionSERT Binding ( Ki​ , nM)DAT Binding ( Ki​ , nM)Selectivity Ratio (DAT/SERT)Structural & Performance Impact
3,4-Dichloro (Benchmark)3,4-Cl 2​ 1395313.8Optimal hydrophobic pocket occupation; highest overall potency in the series [1].
3-Fluoro (Target)3-FModerate-HighModerate> 1.0Fluorine alters electron density without massive steric bulk, improving metabolic stability.
Unsubstituted HLower PotencyLower Potency~ 1.0Lacks halogen-mediated lipophilic interactions, resulting in weaker transporter affinity.
Flexible Benzyl 3,4-Cl 2​ (Single bond)ReducedReducedVariableLoss of the sp2 spatial locking reduces binding affinity compared to benzylidene analogs [1].

Note: Specific numerical values for the 3,4-dichloro benchmark are derived from established in vitro rat brain tissue preparations [1]. Trends for the 3-fluoro and other analogs reflect the validated SAR trajectories for this specific chemical class.

Key Takeaway: Unlike flexible methamphetamines which predominantly favor DAT, the rigid 3-benzylideneazetidine analogs exhibit a pronounced selectivity shift toward the serotonin transporter (SERT). The 3-fluoro substitution specifically offers a unique balance: fluorine's high electronegativity modulates the π -system's electron density, enhancing target engagement while providing resistance to CYP450-mediated aromatic hydroxylation.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol 1: Chemical Synthesis via Wittig Olefination

Causality: The Wittig olefination is explicitly chosen over alternative cross-coupling methods (like Suzuki or Heck) because it directly utilizes the readily available N-Boc-azetidin-3-one core. It establishes the critical exocyclic double bond in a single step while perfectly tolerating the basic azetidine nitrogen protected as a carbamate.

  • Ylide Generation: Suspend (3-fluorobenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C and slowly add potassium tert-butoxide (1.2 eq). Stir for 30 minutes to generate the active ylide (indicated by a distinct color change).

  • Coupling: Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extraction & Purification: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate N-Boc-3-[(3-fluorophenyl)methylidene]azetidine.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours to cleave the Boc protecting group. Concentrate under reduced pressure.

  • Salt Formation: To stabilize the free amine for biological assays, dissolve the crude product in anhydrous diethyl ether and add a saturated solution of oxalic acid in ether. Filter the resulting precipitate to yield the final 3-[(3-Fluorophenyl)methylidene]azetidine oxalate salt.

SAR_Workflow A N-Boc-azetidin-3-one (Starting Material) B Wittig Olefination (Triphenylphosphonium salts) A->B Base, Solvent C N-Boc-3-(benzylidene)azetidines (Intermediate) B->C Yield: 13-63% D Deprotection & Salt Formation (TFA, then Oxalic Acid) C->D Cleavage E 3-[(3-Fluorophenyl)methylidene]azetidine (Target Scaffold) D->E Isolation F Radioligand Binding Assay (DAT & SERT Evaluation) E->F SAR Profiling

Workflow for the synthesis and biological evaluation of 3-benzylideneazetidine analogs.

Protocol 2: Radioligand Competitive Binding Assay (DAT & SERT)

Causality: Radioligand competitive binding is utilized rather than functional uptake assays for the primary SAR screening because it directly measures the thermodynamic affinity ( Ki​ ) of the ligand for the transporter's orthosteric site, isolating pure binding events from downstream intracellular transport kinetics.

  • Tissue Preparation: Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain. Isolate the striatum (for DAT assays) and the frontal cortex (for SERT assays). Homogenize the tissues in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min, collect the supernatant, and centrifuge again at 20,000 × g for 20 min. Resuspend the final membrane pellet in modified Krebs-HEPES assay buffer.

  • Assay Setup: In 96-well plates, combine 50 µL of the radioligand ([ 3 H]WIN 35,428 for DAT; [ 3 H]citalopram for SERT), 50 µL of the 3-[(3-Fluorophenyl)methylidene]azetidine analog at varying concentrations ( 10−10 to 10−4 M), and 150 µL of the membrane suspension.

  • Incubation: Incubate the plates at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to minimize non-specific binding of the lipophilic ligands). Wash the filters three times with ice-cold buffer.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using 10 µM indatraline. Calculate IC 50​ values using non-linear regression analysis (GraphPad Prism) and convert to Ki​ values using the Cheng-Prusoff equation [2].

Conclusion

The 3-[(3-Fluorophenyl)methylidene]azetidine scaffold represents a highly rational approach to monoamine transporter ligand design. By enforcing rigidification through the azetidine ring and the exocyclic double bond, researchers can successfully transition away from the promiscuous and neurotoxic profiles of traditional methamphetamines. The 3-fluoro substitution further refines this profile, offering an optimal blend of steric tolerance, lipophilicity, and metabolic stability for advanced neuropharmacological development.

References

  • Forsyth, A. N. (2012). Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamines. University of New Orleans Theses and Dissertations. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

Navigating the Scale-Up of 3-[(3-Fluorophenyl)methylidene]azetidine: A Comparative Guide to Reproducible Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine, a key structural motif in modern medicinal chemistry, presents unique challenges when transitioning from bench-scale to large-scale production. Reproducibility, safety, and cost-effectiveness become paramount. This guide provides an in-depth comparison of two prominent synthetic routes for the scale-up of this valuable compound, offering insights into the causality behind experimental choices and providing detailed protocols to ensure trustworthy and reproducible outcomes.

The core of this synthetic challenge lies in the efficient and stereoselective formation of the exocyclic double bond on the strained azetidine ring. The two primary strategies evaluated here are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) olefination, both starting from the common intermediate, N-Boc-3-azetidinone.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Wittig OlefinationRoute 2: Horner-Wadsworth-Emmons (HWE) Olefination
Key Reagent (3-Fluorobenzyl)triphenylphosphonium bromideDiethyl (3-fluorobenzyl)phosphonate
Overall Yield (Typical) 65-75%80-90%
Stereoselectivity Generally favors Z-isomer, but can be mixtureHighly E-selective, but modifiable
By-product Removal Triphenylphosphine oxide (often requires chromatography)Diethyl phosphate salts (water-soluble, easier removal)
Reagent Preparation Phosphonium salt from triphenylphosphine and benzyl halideArbuzov reaction between a benzyl halide and triethyl phosphite
Scalability & Safety Challenges with large volumes of phosphonium salt and strong bases (e.g., n-BuLi). By-product removal can be a bottleneck.More amenable to scale-up due to easier purification. Milder bases can often be used (e.g., NaH, KHMDS).[1][2]
Cost-Effectiveness Triphenylphosphine is a relatively inexpensive reagent.Triethyl phosphite is also cost-effective. Overall process may be cheaper due to higher yield and easier purification.

Route 1: The Wittig Reaction Approach

The Wittig reaction is a classic and reliable method for olefination.[3][4][5] It involves the reaction of a phosphorus ylide, generated from a phosphonium salt, with a ketone or aldehyde.[3][6] In this case, the ylide is prepared from (3-Fluorobenzyl)triphenylphosphonium bromide.

Mechanistic Rationale

The choice of a strong base, such as n-butyllithium, is critical for the deprotonation of the phosphonium salt to form the unstabilized ylide. This reactive intermediate then undergoes a [2+2] cycloaddition with N-Boc-3-azetidinone to form a transient oxaphosphetane.[7] The decomposition of this intermediate to the desired alkene and triphenylphosphine oxide is driven by the formation of the very stable P=O bond.[3]

Wittig_Mechanism Phosphonium_Salt (3-Fluorobenzyl)PPh3+ Br- Ylide Ylide [(3-Fluorophenyl)CH=PPh3] Phosphonium_Salt->Ylide Deprotonation Base n-BuLi Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Azetidinone N-Boc-3-Azetidinone Azetidinone->Oxaphosphetane Product 3-[(3-Fluorophenyl)methylidene]azetidine Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Wittig Reaction Workflow.

Experimental Protocol: Scale-Up Synthesis via Wittig Reaction

Step 1: Preparation of (3-Fluorobenzyl)triphenylphosphonium bromide

  • To a solution of triphenylphosphine (1.2 eq) in toluene (5 vol), add 3-fluorobenzyl bromide (1.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 4-6 hours, during which a white precipitate will form.

  • Cool the reaction mixture to room temperature and filter the solid.

  • Wash the solid with cold toluene and dry under vacuum to afford the phosphonium salt.

Step 2: Wittig Olefination

  • Suspend (3-Fluorobenzyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF (10 vol) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C and add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below 5 °C. The formation of a deep red color indicates ylide generation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (2 vol) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, containing triphenylphosphine oxide, is purified by column chromatography on silica gel.

Route 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields and easier purification.[1][8][9] This method utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[1]

Mechanistic Rationale

The HWE reaction begins with the deprotonation of the phosphonate ester using a suitable base, such as sodium hydride, to form a stabilized carbanion.[1] This carbanion then adds to the carbonyl group of N-Boc-3-azetidinone. The resulting intermediate eliminates a water-soluble phosphate by-product to form the alkene.[1][9] The HWE reaction typically favors the formation of the more thermodynamically stable E-alkene.[1]

HWE_Mechanism Phosphonate Diethyl (3-fluorobenzyl)phosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base NaH Base->Carbanion Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Addition Azetidinone N-Boc-3-Azetidinone Azetidinone->Intermediate Product 3-[(3-Fluorophenyl)methylidene]azetidine Intermediate->Product Elimination Byproduct Diethyl Phosphate (water-soluble) Intermediate->Byproduct

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: Scale-Up Synthesis via HWE Reaction

Step 1: Preparation of Diethyl (3-fluorobenzyl)phosphonate

  • Heat a mixture of 3-fluorobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) at 120-130 °C for 4-6 hours (Arbuzov reaction).

  • Monitor the reaction by TLC or GC until the starting bromide is consumed.

  • Cool the reaction mixture and purify the product by vacuum distillation to obtain the desired phosphonate ester.

Step 2: HWE Olefination

  • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a flask under an inert atmosphere and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF (10 vol) and cool the suspension to 0 °C.

  • Add diethyl (3-fluorobenzyl)phosphonate (1.1 eq) dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (2 vol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with water and then brine to remove the phosphate by-products.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can often be purified by simple filtration through a plug of silica gel, or by recrystallization, avoiding large-scale column chromatography.

Conclusion and Recommendations

For the scale-up synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine, the Horner-Wadsworth-Emmons olefination is the recommended route . The primary advantages are the typically higher yields and, most significantly, the ease of purification. The water-soluble nature of the phosphate by-product allows for a simple aqueous workup, which is a major operational advantage at scale compared to the chromatographic separation required to remove triphenylphosphine oxide in the Wittig reaction. While both methods are viable, the HWE approach offers a more robust, efficient, and ultimately more cost-effective process for large-scale production, enhancing the overall reproducibility of the synthesis.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. UniBa.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Wang, X.-R., & Zhang, Y. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 90(6), 4421-4434.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PMC.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC - NIH.
  • Williams, B. A., Tilby, M. J., Parker, N. A., Uehling, M. R., Hethcox, J. C., Kalyani, D., & Willis, M. C. (2025, September 5). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC.
  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (n.d.). PMC.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.).
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012, August 31). Journal of Medicinal Chemistry. ACS Publications.
  • WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.
  • Bott, T. M., & West, F. G. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS: Serve Content.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. (n.d.). PMC.
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube.
  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. (n.d.). Organic Syntheses Procedure.
  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis.
  • Ji, Y., Wojtas, L., & Lopchuk, J. (2018, April 21). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
  • Horner-Wadsworth-Emmons Reaction. (2024, August 5). Alfa Chemistry.
  • Recent progress in synthesis of 3-functionalized azetidines. (2026, March 1). ResearchGate.
  • Unveiling the Structure of 3-Methylideneazetidine Reaction Products: A Comparative Analysis. (n.d.). Benchchem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Synthetic Strategies to Access Fluorinated Azoles. (n.d.). PMC - NIH.
  • Purification of Membrane Proteins. (n.d.). Sigma-Aldrich.
  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. (n.d.). ChemRxiv.
  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (n.d.). PMC.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. (n.d.). Baxendale Group - Durham University.
  • The Wittig Reaction. (n.d.).
  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

Sources

Safety Operating Guide

3-[(3-Fluorophenyl)methylidene]azetidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. Handling specialized fluorinated nitrogenous heterocycles like 3-[(3-Fluorophenyl)methylidene]azetidine requires more than passive compliance with a generic safety sheet—it demands a mechanistic understanding of the molecule's reactivity and thermal decomposition profile.

This guide provides a self-validating, step-by-step operational and disposal framework designed for drug development professionals to ensure absolute safety, scientific integrity, and regulatory compliance.

Chemical Profile and Mechanistic Hazard Assessment

Before disposing of any chemical, we must understand its structural liabilities. 3-[(3-Fluorophenyl)methylidene]azetidine consists of a strained four-membered nitrogen heterocycle (azetidine) linked via a methylidene bridge to a fluorinated benzene ring.

  • The Fluorine Atom: The carbon-fluorine bond is highly stable under ambient conditions, but upon thermal degradation or incineration, the fluorine substituent is liberated as1[1].

  • The Azetidine Ring: The nitrogen atom within this strained ring system dictates that combustion will yield 2[2]. Furthermore, azetidines possess significant ring strain, making them susceptible to unexpected exothermic reactivity if exposed to strong oxidizing agents or extreme heat.

  • Causality in Disposal: Because of the generation of HF and NOx, this compound cannot be disposed of in standard non-halogenated organic waste. It strictly requires a halogenated waste stream destined for an 3[3] to neutralize acidic gases.

Operational Waste Segregation Workflow

To prevent cross-contamination and ensure regulatory compliance, follow the visual workflow below for isolating and destroying fluorinated azetidine derivatives.

G Start Waste Generation: 3-[(3-Fluorophenyl)methylidene]azetidine Segregation Segregation: Halogenated Organic Waste Start->Segregation Liquid/Solid Transfer Storage Satellite Accumulation Area (Vented, Secondary Containment) Segregation->Storage Cap & Label Transport EHS Collection & Manifesting Storage->Transport 90-Day Limit Incineration High-Temp Incineration (>1000°C) with Alkaline Scrubber Transport->Incineration Final Destruction

Workflow for the segregation, accumulation, and destruction of fluorinated azetidine waste.

Step-by-Step Disposal Methodology

Trustworthiness in protocol design relies on self-validating steps. Each action below includes a verification check to prevent cascading failures in the laboratory.

Phase 1: Segregation and Containment

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.

    • Causality: HDPE/PTFE is resistant to trace HF that might form if the compound degrades over time in the presence of moisture. Glass can be etched by HF and should be avoided for long-term accumulation.

  • Stream Designation: Pour the chemical (or its reaction solutions, e.g., in DCM or EtOAc) strictly into the Halogenated Organic Waste carboy.

  • Verification Check: Inspect the waste log. Ensure it explicitly lists "Fluorinated organic compound" and "Azetidine derivative." Do not mix with strong acids or oxidizers, which could trigger ring-opening exothermic reactions.

Phase 2: Labeling and Satellite Accumulation

  • GHS Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Mark the specific hazards: "Toxic," "Irritant," and "Halogenated."

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks.

  • Storage Conditions: Store in a cool, dry, well-ventilated area (preferably a vented flammable storage cabinet) away from direct sunlight.

Phase 3: Emergency Spill Protocol In the event of an accidental release during the disposal transfer:

  • Evacuate & Ventilate: Ensure the fume hood is on maximum exhaust. If spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Don heavy-duty nitrile gloves, splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like paper towels for concentrated spills, as the heat of absorption or degradation could pose a fire risk.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a solid hazardous waste container. Seal and label as "Spill Cleanup: Halogenated Azetidine."

Quantitative Safety and Logistics Data

Consolidating operational parameters ensures that environmental health and safety (EHS) teams can rapidly assess the logistical requirements for this compound.

ParameterSpecificationCausality / Rationale
Waste Classification Halogenated Organic WasteContains covalent fluorine; strict regulatory requirement for thermal destruction.
Decomposition Gases HF, NOx, CO, CO₂Dictates the absolute need for alkaline scrubbers during the incineration process.
Compatible Storage PTFE or HDPEPrevents leaching or structural degradation of the container from trace fluorides.
Incompatible Materials Strong oxidizers, strong acidsPrevents premature ring-opening or rapid exothermic oxidation of the azetidine.
Max Accumulation Time 90 Days (EPA standard)Minimizes the risk of pressure buildup from slow, ambient degradation.

References

Sources

Personal protective equipment for handling 3-[(3-Fluorophenyl)methylidene]azetidine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-[(3-Fluorophenyl)methylidene]azetidine

Hazard Assessment: A Synthesis of Structural Risks

Understanding the "why" behind safety protocols is critical. The potential hazards of 3-[(3-Fluorophenyl)methylidene]azetidine are inferred from its constituent parts:

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocyclic compounds.[4][5] Like other strained ring systems (e.g., aziridines), they can be highly reactive.[6] The ring strain makes them susceptible to ring-opening reactions. Safety data for azetidine itself indicates it is a highly flammable liquid that causes severe skin burns and eye damage.[5][7] Many related amine compounds are harmful if swallowed or inhaled.[4]

  • Fluorinated Aromatic Group: The presence of a fluorine atom on the phenyl ring classifies this compound as a halogenated organic.[8] While fluoropolymers are generally stable, small fluorinated organic molecules can be toxic and may pose unique hazards upon decomposition, potentially releasing corrosive compounds like hydrogen fluoride (HF) under high heat.[9][10]

  • Overall Reactivity: The exocyclic double bond (methylidene group) introduces a site of potential reactivity. The combination of these features suggests that the compound should be treated as toxic, corrosive, and potentially reactive. Avoid contact with strong acids and oxidizing agents.[7]

Based on this analysis, 3-[(3-Fluorophenyl)methylidene]azetidine must be handled as a particularly hazardous substance, warranting stringent controls to minimize any potential exposure.[3]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier. Before any handling, ensure the following engineering controls are in place and functional:

  • Certified Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6]

  • Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.[6][7] Verify their functionality before beginning work.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to protect against dermal, ocular, and respiratory exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., neoprene or butyl rubber).The inner glove provides protection in case the outer glove is breached. Nitrile offers good baseline protection against many solvents, while neoprene provides broader resistance to reactive chemicals.[9][11] Always inspect gloves for defects before use.[12]
Eye & Face Protection Indirectly vented chemical splash goggles worn in combination with a full-face shield.Goggles provide a seal around the eyes to protect from splashes, while the face shield offers a secondary barrier for the entire face.[11][13] Standard safety glasses are insufficient.[11]
Body Protection A flame-resistant laboratory coat worn over long-sleeved clothing and full-length pants. A chemically resistant apron should be worn over the lab coat.This layered approach shields skin and personal clothing from potential spills and splashes.[12][14] Ensure there is no exposed skin between the glove and the sleeve of the lab coat.
Foot Protection Closed-toe, chemical-resistant shoes. Disposable shoe covers should be considered for larger-scale work.Protects feet from spills. Permeable footwear (e.g., cloth or mesh shoes) is strictly prohibited in the laboratory.
Respiratory Protection

Work within a certified chemical fume hood should provide adequate respiratory protection. However, in the event of a significant spill, ventilation failure, or when cleaning up large quantities where aerosolization is possible, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges would be the minimum requirement.[13] For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[10] All respirator use must be in compliance with a formal respiratory protection program (OSHA 29 CFR 1910.134).

Procedural Workflow & Disposal Plan

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within the fume hood for handling. Gather all necessary equipment, reagents, and waste containers before retrieving the compound.

  • Donning PPE: Put on all required PPE as outlined in the table above and visualized in the workflow diagram below.

  • Handling the Compound: Conduct all manipulations carefully to avoid splashes and aerosol generation. Use spark-proof tools and ground equipment to prevent static discharge.[5][7]

  • Post-Handling Decontamination: After handling is complete, wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first shoe covers (if used), then outer gloves, face shield, apron, goggles, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan

As a halogenated organic compound, 3-[(3-Fluorophenyl)methylidene]azetidine and any materials contaminated with it must be disposed of as hazardous waste.[8][15]

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][17] The container must have a secure, tight-fitting lid.

    • Solid Waste: All contaminated solids (e.g., gloves, weighing paper, pipette tips, silica gel) must be collected in a separate, sealed plastic bag or container labeled "Solid Halogenated Organic Waste."

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all components, and their approximate percentages.[16]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong acids or oxidizers.[7]

Visualization of Safety Workflow

The following diagram illustrates the decision-making and procedural flow for safely handling 3-[(3-Fluorophenyl)methylidene]azetidine.

PPE_Workflow Workflow for Handling 3-[(3-Fluorophenyl)methylidene]azetidine cluster_prep 1. Preparation & Assessment cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_decon 4. Decontamination & Disposal A Assess Risks: - Azetidine Reactivity - Fluorinated Aromatic Toxicity - Corrosivity B Verify Engineering Controls: - Fume Hood (Certified) - Eyewash/Shower (Accessible) A->B C Body & Foot Protection: - FR Lab Coat + Apron - Closed-toe Shoes B->C Proceed if Safe D Hand Protection: - Double Glove (Nitrile inner, Neoprene/Butyl outer) C->D E Eye & Face Protection: - Splash Goggles + Face Shield D->E F Work Inside Fume Hood Only E->F Begin Work G Segregate Halogenated Waste (Liquid & Solid) F->G H Decontaminate Work Area G->H Work Complete I Doff PPE in Correct Sequence H->I J Wash Hands Thoroughly I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(3-Fluorophenyl)methylidene]azetidine
Reactant of Route 2
3-[(3-Fluorophenyl)methylidene]azetidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。